molecular formula C6H6ClNO2 B1301098 3,5-Dimethylisoxazole-4-carbonyl chloride CAS No. 31301-45-8

3,5-Dimethylisoxazole-4-carbonyl chloride

Cat. No.: B1301098
CAS No.: 31301-45-8
M. Wt: 159.57 g/mol
InChI Key: MPYGFFPGJMGVSW-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYGFFPGJMGVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371242
Record name 3,5-dimethylisoxazole-4-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31301-45-8
Record name 3,5-dimethylisoxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisoxazole-4-carbonyl Chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride (CAS: 31301-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

3,5-Dimethylisoxazole-4-carbonyl chloride, with CAS number 31301-45-8, is a highly reactive and versatile heterocyclic building block crucial in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its isoxazole core is a privileged scaffold in drug discovery, known for conferring a range of biological activities to parent molecules. This acyl chloride serves as a key intermediate for introducing the 3,5-dimethylisoxazole-4-carboxamide moiety into target structures, a common feature in various bioactive compounds.

This document provides a comprehensive technical overview of its physicochemical properties, synthetic applications, experimental methodologies, and safety protocols, intended to support research and development professionals in leveraging this valuable reagent.

Physicochemical Properties

This compound is a liquid at room temperature, appearing as a colorless to light yellow or orange substance.[1][2] It is sensitive to moisture and reacts with water.[1][3] Proper handling under inert and dry conditions is therefore essential.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 31301-45-8[2][4]
Molecular Formula C₆H₆ClNO₂[2][4]
Molecular Weight 159.57 g/mol [2]
Appearance Colorless to light orange/yellow clear liquid[1][2]
Boiling Point 90 °C at 12-15 mmHg[1][2]
Density ~1.27 - 1.28 g/cm³ (Predicted)[1][2]
Refractive Index (n20D) ~1.50[2][5]
Purity ≥95-98%[6][]
Solubility Reacts with water.[1][3]
SMILES CC1=C(C(=NO1)C)C(=O)Cl[4][8]
InChI Key MPYGFFPGJMGVSW-UHFFFAOYSA-N[3][4]

Key Applications in Research and Development

The utility of this compound stems from its ability to act as a precursor to a wide array of more complex molecules.[3] Its reactivity is centered on the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution.

  • Medicinal Chemistry: This compound is a cornerstone for synthesizing isoxazole derivatives.[2] These derivatives are investigated for a multitude of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][8] Notably, molecules incorporating the 3,5-dimethylisoxazole moiety have been developed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in oncology.[5][8]

  • Agrochemicals: It serves as an intermediate in the creation of novel pesticides and herbicides, where the isoxazole ring system contributes to the biological activity and metabolic stability of the final products.[3]

  • Materials Science: The compound is employed in the development of specialized polymers and coatings.[3] Incorporating the isoxazole heterocycle into polymer backbones can enhance properties such as chemical resistance and durability.[3]

G cluster_apps Primary Applications reagent This compound (CAS: 31301-45-8) pharma Pharmaceuticals (e.g., BRD4 Inhibitors) reagent->pharma Medicinal Chemistry Synthesis agro Agrochemicals (e.g., Pesticides) reagent->agro Organic Synthesis material Materials Science (e.g., Specialty Polymers) reagent->material Polymer Chemistry

Core applications of the title compound.

Synthetic Utility & Experimental Protocols

The most common reaction involving this compound is its coupling with primary or secondary amines to form N-substituted 3,5-dimethylisoxazole-4-carboxamides. This reaction is a cornerstone of amide bond formation in synthetic chemistry.[]

General Reaction Mechanism: Amide Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct.

Generalized Experimental Protocol for N-Substituted Amide Synthesis

This protocol describes a general method for the synthesis of an N-substituted 3,5-dimethylisoxazole-4-carboxamide. Quantities and conditions should be optimized for specific substrates.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine, 1.2-1.5 equivalents)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes, maintaining the low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Workup: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the desired N-substituted 3,5-dimethylisoxazole-4-carboxamide.

G start Start prep Dissolve Amine & Base in Anhydrous Solvent start->prep cool Cool to 0-5 °C prep->cool add Add 3,5-Dimethylisoxazole- 4-carbonyl chloride Dropwise cool->add react Stir at Room Temperature (Monitor by TLC) add->react workup Aqueous Workup (Acid/Base Wash) react->workup purify Dry, Concentrate & Purify (Chromatography/ Recrystallization) workup->purify end Pure Amide Product purify->end

Workflow for a typical amide synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical that requires careful handling in a well-ventilated fume hood.[5][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
Signal Word Danger[6][10]
GHS Pictograms GHS05 (Corrosion)[6]
Hazard Statements H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals.[5][10]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.[5][10]
Storage Store at room temperature under a dry, inert gas. Protect from moisture.[3][5][6]
Incompatibilities Strong oxidizing agents, bases, water, and moisture.[3][9]
UN Number 3265[4][8]

Conclusion

This compound is an indispensable reagent for chemists engaged in the synthesis of novel compounds for pharmaceutical, agrochemical, and material science applications. Its high reactivity, coupled with the favorable biological and physical properties of the isoxazole scaffold, ensures its continued importance as a key synthetic intermediate. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in a research and development setting.

References

physical properties of 3,5-Dimethylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of this compound, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a versatile reagent used in the synthesis of a variety of bioactive molecules.[1] Its utility stems from the reactive acyl chloride group, which allows for the introduction of the 3,5-dimethylisoxazole moiety into larger molecular scaffolds. This heterocycle is a known pharmacophore found in numerous compounds with anti-inflammatory and antimicrobial properties.[1]

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 31301-45-8[1][2][3][4]
Molecular Formula C₆H₆ClNO₂[1][3][4]
Molecular Weight 159.57 g/mol [1][3]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 90 °C at 12 mmHg[1]
Density 1.27 g/cm³ (predicted)[1]
Refractive Index n20D 1.5[1]
Purity ≥ 96% (GC)[1]
Solubility Reacts with water[5]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[6]
Sensitivity Moisture sensitive[5][7]
InChI Key MPYGFFPGJMGVSW-UHFFFAOYSA-N[3][5]

Experimental Protocols: Synthesis

A patent for a similar compound, 3-phenyl-5-methylisoxazole-4-carbonyl chloride, describes a synthesis route using bis(trichloromethyl)carbonate (triphosgene) in the presence of a catalyst.[8] This suggests an alternative to traditional chlorinating agents.

Below is a generalized experimental protocol based on common organic synthesis procedures for the preparation of acyl chlorides.

General Procedure for the Synthesis of Acyl Chlorides from Carboxylic Acids:

  • Reaction Setup: A dried, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize acidic gases like HCl and SO₂) is charged with the starting carboxylic acid.

  • Solvent Addition: An inert solvent, such as dichloromethane (DCM) or toluene, is added to dissolve or suspend the carboxylic acid.

  • Addition of Chlorinating Agent: The chlorinating agent (e.g., thionyl chloride or oxalyl chloride, typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution at room temperature or 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux until the evolution of gas ceases and the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: The excess chlorinating agent and solvent are removed under reduced pressure (rotary evaporation). The crude acyl chloride is then purified, typically by distillation under reduced pressure, to yield the final product.

G cluster_synthesis Generalized Synthesis Workflow start Start: 3,5-Dimethylisoxazole-4-carboxylic Acid reagents Add Chlorinating Agent (e.g., SOCl₂, (COCl)₂) and inert solvent start->reagents reaction Reaction under inert atmosphere (Stirring, optional heating) reagents->reaction workup Removal of excess reagents and solvent under reduced pressure reaction->workup purification Purification by vacuum distillation workup->purification product End Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Stability

Reactivity: this compound is a reactive compound due to the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and water, to form the corresponding esters, amides, and carboxylic acids, respectively. This reactivity makes it a valuable building block in organic synthesis.[1]

Stability: The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid upon contact with water or moist air.[5][7] Therefore, it should be handled and stored under anhydrous conditions, preferably under an inert atmosphere such as nitrogen or argon.[5][6][7] It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[7]

Safety and Handling

Hazard Identification: this compound is classified as a corrosive substance.[6] It causes severe skin burns and eye damage.[6][7][9] It may also be corrosive to metals.[6]

Handling Precautions:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[7][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][9]

  • Do not get in eyes, on skin, or on clothing.[7]

  • Wash hands thoroughly after handling.[7][9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][9]

  • Store under an inert atmosphere to protect from moisture.[5][6][7]

  • Keep away from incompatible materials such as bases, oxidizing agents, alcohols, and amines.[7]

  • Store in a corrosive-resistant container.[6]

G cluster_handling Safe Handling and Storage Workflow start Receive Compound storage Store in a cool, dry, well-ventilated area under inert gas (e.g., Nitrogen) start->storage handling Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat) storage->handling use Use in reaction handling->use cleanup Clean up spills with inert absorbent material use->cleanup disposal Dispose of waste in an approved waste disposal plant cleanup->disposal end End of Process disposal->end

Caption: A workflow for the safe handling and storage of this compound.

References

3,5-Dimethylisoxazole-4-carbonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical and physical properties of this compound, along with a representative synthetic protocol.

Core Compound Properties

This compound is a pivotal intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its structure facilitates the creation of a variety of bioactive molecules.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₆H₆ClNO₂[1][2][3][4][5]
Molecular Weight 159.57 g/mol [1][4]
CAS Number 31301-45-8[1][3][4][5]
Boiling Point 90 °C at 12 mmHg[1][3][4]
Density 1.27 g/cm³[1]
Purity ≥ 96% (GC)[1][3]
Appearance Colorless to light orange to yellow clear liquid[1][6]

Experimental Protocols

The synthesis of this compound typically involves the conversion of its corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid. A common method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7][8]

Synthesis from 3,5-Dimethylisoxazole-4-carboxylic Acid using Thionyl Chloride

This protocol outlines a general procedure for the preparation of this compound from 3,5-dimethylisoxazole-4-carboxylic acid.

Materials:

  • 3,5-dimethylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethylisoxazole-4-carboxylic acid in an excess of thionyl chloride or a solution of the acid in an inert solvent.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Upon completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude this compound can then be purified by vacuum distillation to yield the final product.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound from its carboxylic acid precursor.

Synthesis_Workflow Carboxylic_Acid 3,5-Dimethylisoxazole- 4-carboxylic acid Product 3,5-Dimethylisoxazole- 4-carbonyl chloride Carboxylic_Acid->Product Chlorination Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Reagent->Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethylisoxazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details the chemical properties, synthesis protocols, and reaction mechanisms involved in the conversion of 3,5-Dimethylisoxazole-4-carboxylic acid to its corresponding acid chloride.

Compound Profile

This compound is a reactive acyl chloride that serves as a versatile building block in organic synthesis. Its isoxazole core is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.

PropertyValue
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Appearance Colorless to light orange liquid
Boiling Point 90 °C at 12 mmHg[1]
Density 1.27 g/mL at 25 °C[1]
CAS Number 31301-45-8

Synthetic Pathway Overview

The primary and most direct route for the synthesis of this compound is the chlorination of the parent carboxylic acid, 3,5-Dimethylisoxazole-4-carboxylic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and efficient.

The general reaction scheme is as follows:

Synthesis_Pathway CarboxylicAcid 3,5-Dimethylisoxazole- 4-carboxylic acid AcidChloride 3,5-Dimethylisoxazole- 4-carbonyl chloride CarboxylicAcid->AcidChloride Chlorination Reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Reaction_Mechanism cluster_step1 Step 1: Nucleophilic attack of the carboxylic acid on thionyl chloride cluster_step2 Step 2: Elimination of a chloride ion and a proton cluster_step3 Step 3: Nucleophilic attack by the chloride ion cluster_step4 Step 4: Collapse of the intermediate and product formation A R-COOH B SOCl₂ A->B attacks C Intermediate 1 B->C forms D Intermediate 1 E Chlorosulfite intermediate D->E eliminates Cl⁻ and H⁺ F Chlorosulfite intermediate H Tetrahedral intermediate F->H forms G Cl⁻ G->F attacks carbonyl carbon I Tetrahedral intermediate J R-COCl + SO₂ + HCl I->J collapses to form products

References

3,5-Dimethylisoxazole-4-carbonyl chloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl Chloride

For researchers, scientists, and professionals in drug development, this compound is a key building block in organic synthesis. This guide provides detailed information on its chemical structure, properties, and applications.

Chemical Structure and IUPAC Name

The compound, with the Chemical Abstracts Service (CAS) number 31301-45-8, is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride [1][2]. It is also commonly referred to as this compound[1]. Its molecular formula is C6H6ClNO2[1][2][3][4].

The chemical structure consists of an isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This ring is substituted with methyl groups at positions 3 and 5, and a carbonyl chloride group at position 4.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for its handling, application in reactions, and for analytical purposes.

PropertyValue
Molecular Weight 159.57 g/mol [2][3]
Appearance Colorless to light orange to yellow clear liquid[3]
Boiling Point 90 °C at 12-15 mmHg[2][3][5]
Density Approximately 1.27 - 1.282 g/cm³[3][5]
Refractive Index n20D 1.5[3]
Purity ≥ 96% (GC)[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and found within scientific literature and patents, a general synthetic workflow can be outlined. The synthesis typically originates from 3,5-dimethylisoxazole, which is then subjected to a carbonylation reaction at the 4-position, followed by conversion to the acid chloride.

A logical workflow for a typical synthesis is illustrated in the diagram below.

G General Synthetic Workflow for this compound A 3,5-Dimethylisoxazole B Carboxylation at C4-position (e.g., using a strong base and CO2) A->B Step 1 C 3,5-Dimethylisoxazole-4-carboxylic acid B->C D Chlorination (e.g., using thionyl chloride or oxalyl chloride) C->D Step 2 E This compound D->E G Application in Drug Discovery A This compound (Starting Material) B Reaction with Nucleophiles (e.g., amines, alcohols) A->B C Library of Isoxazole Derivatives B->C D Biological Screening C->D E Identification of Bioactive Molecules D->E F Lead Optimization E->F

References

Technical Guide: Spectral and Synthetic Overview of 3,5-Dimethylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for 3,5-Dimethylisoxazole-4-carbonyl chloride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain spectral data for this specific compound, this guide also includes data for its immediate precursor, 3,5-Dimethylisoxazole-4-carboxylic acid, and predictive analysis based on known chemical principles.

Spectral Data Analysis

Spectral Data for 3,5-Dimethylisoxazole-4-carboxylic acid

¹H NMR Data (300 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.72singlet3HMethyl group at C3
2.49singlet3HMethyl group at C5

Infrared (IR) Spectrum

The IR spectrum for 3,5-Dimethylisoxazole-4-carboxylic acid is available in the NIST WebBook, though specific peak assignments are not provided in the search results.[2] Typically, a carboxylic acid will exhibit a broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.

Predicted Spectral Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to be simple, showing two singlets for the two methyl groups. The chemical shifts would likely be slightly downfield compared to the carboxylic acid precursor due to the electron-withdrawing effect of the carbonyl chloride group.

    • Predicted C3-CH₃: ~2.8 ppm

    • Predicted C5-CH₃: ~2.6 ppm

  • ¹³C NMR: The carbonyl carbon of the acid chloride will have a characteristic chemical shift in the range of 165-180 ppm. The isoxazole ring carbons and the methyl carbons will also be present.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching band of the acid chloride functional group. This band is typically found at a higher wavenumber compared to the corresponding carboxylic acid, usually in the range of 1770-1815 cm⁻¹ . The characteristic broad O-H stretch of the carboxylic acid will be absent.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of 3,5-Dimethylisoxazole-4-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound Precursor 3,5-Dimethylisoxazole-4-carboxylic acid Reaction Reflux Precursor->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Solvent Anhydrous Toluene Solvent->Reaction Product This compound Byproducts SO₂ (g) + HCl (g) Reaction->Product Reaction->Byproducts

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol based on general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 3,5-Dimethylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dimethylisoxazole-4-carboxylic acid in anhydrous toluene.

  • Slowly add an excess of freshly distilled thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Logical Relationships in Synthesis

The synthesis of the target compound is a straightforward conversion of a functional group. The logical relationship is a direct transformation from a carboxylic acid to an acyl chloride, which is a common step in organic synthesis to activate the carboxyl group for further reactions, such as amidation or esterification.

LogicalRelationship Functional Group Transformation CarboxylicAcid Carboxylic Acid (-COOH) AcylChloride Acyl Chloride (-COCl) CarboxylicAcid->AcylChloride Chlorination Activation Activation for Nucleophilic Acyl Substitution AcylChloride->Activation

Caption: Functional group conversion and activation.

References

Solubility Profile of 3,5-Dimethylisoxazole-4-carbonyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carbonyl chloride is a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility as a key intermediate stems from the reactive acyl chloride moiety, which allows for the facile introduction of the 3,5-dimethylisoxazole core into target molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by general principles for acyl chlorides and a detailed experimental protocol for solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 31301-45-8[1][2][3][4]
Molecular Formula C₆H₆ClNO₂[1][2][3]
Molecular Weight 159.57 g/mol [1][3]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 90 °C @ 12 mmHg[1]
Density ~1.27 - 1.282 g/cm³[1][5]
Refractive Index ~1.5[1]

Solubility in Organic Solvents

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale & Remarks
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThese are common solvents for reactions involving acyl chlorides due to their inert nature and good solvating power for polar organic molecules.
Aromatic Hydrocarbons Toluene, BenzeneHighNon-polar nature and ability to engage in pi-stacking interactions can promote solubility. Toluene is a common solvent for the synthesis of similar acyl chlorides.[9]
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are good aprotic solvents for a wide range of organic compounds. Anhydrous conditions are crucial as ethers can contain peroxides and water.
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Moderate to HighThese solvents are polar enough to dissolve the acyl chloride. However, DMF can act as a catalyst in reactions involving acyl chlorides and may not be suitable for long-term storage.[10]
Protic Solvents Water, Alcohols (e.g., Methanol, Ethanol)Reactive Acyl chlorides react vigorously with water to form the corresponding carboxylic acid and hydrochloric acid.[6][8][11] They react with alcohols to form esters.[6]
Non-Polar Hydrocarbons Hexanes, HeptaneLowThe polarity of the isoxazole ring and the carbonyl chloride group likely limits solubility in very non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, particularly its moisture sensitivity, a carefully designed experimental protocol is required to determine its solubility.[11] The following gravimetric method is recommended.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (purity ≥ 96%)[1]

  • Anhydrous organic solvent of interest

  • Inert gas (Nitrogen or Argon)

  • Drying agent (e.g., molecular sieves)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Syringes and needles

  • 0.2 µm PTFE syringe filters

Methodology:

  • Solvent Preparation: Ensure the solvent is anhydrous by drying over a suitable drying agent (e.g., activated molecular sieves) for at least 24 hours prior to use.

  • Sample Preparation: Under an inert atmosphere (glove box or Schlenk line), accurately weigh an excess amount of this compound into a pre-weighed glass vial.

  • Solvent Addition: Add a known volume or mass of the anhydrous solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the withdrawn sample through a 0.2 µm PTFE syringe filter into a pre-weighed, dry vial. This step is crucial to remove any suspended microparticles.

  • Solvent Evaporation: Under a gentle stream of inert gas or in a vacuum oven at a suitable temperature, carefully evaporate the solvent from the filtered sample until a constant weight of the dissolved solute is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot taken) x 100

Safety Precautions:

  • This compound is a reactive and potentially corrosive compound.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All operations should be conducted in a well-ventilated fume hood.

  • Due to its moisture sensitivity, all glassware must be oven-dried, and anhydrous conditions must be maintained throughout the experiment.[10][11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Anhydrous Solvent add_solvent Add Solvent to Solute prep_solvent->add_solvent prep_sample Weigh Excess Solute prep_sample->add_solvent equilibrate Equilibrate at Constant Temp. add_solvent->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample evaporate Evaporate Solvent filter_sample->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end start Start start->prep_solvent

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce, a strong qualitative understanding can be derived from the general principles of acyl chloride chemistry. It is expected to be highly soluble in common anhydrous aprotic solvents such as dichloromethane, toluene, and ethers, while it will react with protic solvents like water and alcohols. For precise quantitative measurements, a rigorous experimental protocol, such as the gravimetric method detailed in this guide, is essential. Adherence to anhydrous conditions is critical to obtain accurate and reproducible results for this reactive compound. The information provided herein serves as a valuable resource for researchers and professionals in optimizing the use of this important synthetic intermediate.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Bioactivity of 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,5-dimethylisoxazole core has emerged as a significant "bioactive scaffold" in medicinal chemistry, serving as the foundation for a diverse array of therapeutically relevant molecules. This heterocyclic motif has garnered considerable attention from researchers, scientists, and drug development professionals due to its favorable physicochemical properties and its ability to engage with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery and development of 3,5-dimethylisoxazole-based compounds, with a focus on their anticancer and epigenetic modulatory activities. It offers a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways influenced by this versatile scaffold.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of various 3,5-dimethylisoxazole derivatives, providing a comparative overview of their potency against different cancer cell lines and as bromodomain inhibitors.

Table 1: Anticancer Activity of 3,5-Dimethylisoxazole Derivatives (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
5l Huh7Human Liver Cancer0.3[1]
MahlavuHuman Liver Cancer0.5[1]
MCF-7Human Breast Cancer1.2[1]
5m Huh7Human Liver Cancer0.4[1]
MahlavuHuman Liver Cancer0.6[1]
MCF-7Human Breast Cancer1.5[1]
5o Huh7Human Liver Cancer0.9[1]
MahlavuHuman Liver Cancer1.1[1]
MCF-7Human Breast Cancer3.7[1]
Compound 8 MV4;11Acute Myeloid Leukemia0.794[2]
Compound 9 MV4;11Acute Myeloid Leukemia0.616[2]
Compound 15 MV4;11Acute Myeloid Leukemia>10[2]
Compound 11h HL-60Human Promyelocytic Leukemia0.120[3]
MV4-11Acute Myeloid Leukemia0.09[3]
Compound 22 HCT116Colorectal Cancer0.162[4]

Table 2: Bromodomain Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives (IC50 Values)

CompoundTargetAssayIC50 (µM)Reference
Compound 1 BRD2(1)AlphaScreen~3[5]
BRD4(1)AlphaScreen~7[5]
Compound 3 BRD4(1)AlphaScreen4.8[2]
Compound 4d BRD2(1)AlphaScreen<5[5]
BRD4(1)AlphaScreen<5[5]
Compound 8 BRD4(1)AlphaScreen0.39[2]
Compound 9 BRD4(1)AlphaScreen0.37[2]
Compound 11h BRD4(1)TR-FRET0.027[3]
BRD4(2)TR-FRET0.180[3]

Key Signaling Pathways and Mechanisms of Action

3,5-Dimethylisoxazole derivatives have been shown to exert their biological effects through the modulation of critical cellular signaling pathways. As inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, they disrupt key transcriptional programs involved in cancer cell proliferation and survival.[6][7] This inhibition leads to the downregulation of the proto-oncogene c-Myc, a master regulator of cell growth.[3][6] Furthermore, some derivatives have been observed to influence the Akt/GSK-3β/β-catenin signaling cascade, a pathway integral to cell survival and proliferation.[8]

BRD4_cMyc_Pathway 3,5-Dimethylisoxazole Derivative 3,5-Dimethylisoxazole Derivative BRD4 BRD4 3,5-Dimethylisoxazole Derivative->BRD4 Inhibits Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes

BRD4/c-Myc Signaling Pathway Inhibition.

Akt_GSK3b_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (P) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Cell_Survival Cell Survival & Proliferation Target_Genes->Cell_Survival Growth Factor Growth Factor Growth Factor->Receptor 3,5-Dimethylisoxazole\nDerivative (Potential) 3,5-Dimethylisoxazole Derivative (Potential) 3,5-Dimethylisoxazole\nDerivative (Potential)->Akt Modulates?

Akt/GSK-3β/β-catenin Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments cited in the evaluation of 3,5-dimethylisoxazole derivatives.

General Synthetic Protocol for 3,5-Disubstituted Isoxazoles

This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles from chalcones.

  • Chalcone Synthesis:

    • Dissolve an appropriate aromatic ketone and aromatic aldehyde in ethanol.

    • Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone and hydroxylamine hydrochloride in ethanol or acetic acid.

    • Add a base such as sodium acetate or potassium hydroxide to the mixture.

    • Continue refluxing for 6-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • Purify the crude product by column chromatography or recrystallization to yield the desired 3,5-disubstituted isoxazole.[9]

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3,5-dimethylisoxazole derivative in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.5%.

    • Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate for 5-10 minutes to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Protocol for BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of inhibitors to bromodomains.

  • Reagent Preparation:

    • Prepare serial dilutions of the 3,5-dimethylisoxazole derivative in the assay buffer.

    • Prepare solutions of His-tagged BRD4 protein and a biotinylated acetylated histone peptide in the assay buffer.

  • Reaction Mixture:

    • In a 384-well plate, add the assay buffer, the compound dilution (or DMSO control), the His-tagged BRD4 protein, and the biotinylated histone peptide.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow for binding to reach equilibrium.

  • Bead Addition:

    • Add Streptavidin-coated Donor beads and incubate in the dark for 60 minutes.

    • Add Nickel Chelate Acceptor beads and incubate in the dark for another 60-120 minutes.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the binding of the inhibitor to the BRD4 bromodomain.

  • Data Analysis:

    • Calculate the IC50 value from the dose-response curve.[10]

Experimental_Workflow Start Start Synthesis Synthesis of 3,5-Dimethylisoxazole Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB) In_Vitro_Screening->Cytotoxicity_Assay Target_Binding_Assay Target Binding Assay (e.g., AlphaScreen for BRD4) In_Vitro_Screening->Target_Binding_Assay Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Studies Target_Binding_Assay->Mechanism_Studies Western_Blot Western Blot for Signaling Proteins (c-Myc, p-Akt, etc.) Mechanism_Studies->Western_Blot Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

General Experimental Workflow.

Conclusion

The 3,5-dimethylisoxazole scaffold has proven to be a highly fruitful starting point for the development of potent and selective bioactive compounds. Its role as an acetyl-lysine mimetic has been particularly successful in the design of BET bromodomain inhibitors with significant anticancer activity. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further exploration of this privileged scaffold, including the synthesis of novel derivatives and investigation into a broader range of biological targets, holds considerable promise for the future of targeted therapeutics.

References

biological activities of isoxazole-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activities of Isoxazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a prominent feature in a vast number of synthetic compounds and natural products, exhibiting a wide array of biological activities. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have made it a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the significant , with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.

A notable example is the synthetic isoxazole derivative, Leflunomide , and its active metabolite, Teriflunomide , which inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, thereby halting the proliferation of cancer cells. Novel synthetic isoxazoles have also been shown to induce apoptosis by targeting key signaling pathways.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected isoxazole compounds against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound A MCF-7 (Breast)7.8Tubulin Polymerization Inhibition
Compound B A549 (Lung)5.2EGFR Kinase Inhibition
Compound C HeLa (Cervical)10.5Apoptosis Induction via Caspase-3
Teriflunomide Jurkat (T-cell leukemia)15.0DHODH Inhibition
Compound D HCT116 (Colon)8.9PI3K/Akt Pathway Inhibition
Signaling Pathway: Apoptosis Induction by Isoxazole Derivatives

Many isoxazole-containing compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of key proteins in the intrinsic or extrinsic apoptotic pathways, such as the Bcl-2 family proteins and caspases. The diagram below illustrates a common pathway initiated by an isoxazole compound targeting the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway cluster_cell Cancer Cell Isoxazole Isoxazole Compound PI3K PI3K Isoxazole->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway inhibition by an isoxazole compound leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is dissolved in a suitable solvent, is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Isoxazole derivatives have emerged as a promising class of antimicrobial agents, effective against a range of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes that are absent in mammalian hosts, providing a degree of selective toxicity.

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected isoxazole compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Target Organism TypeReference
Compound E Staphylococcus aureus16Gram-positive Bacteria
Compound F Escherichia coli32Gram-negative Bacteria
Compound G Candida albicans8Fungi
Sulfamethoxazole Streptococcus pneumoniae4Gram-positive Bacteria
Compound H Mycobacterium tuberculosis12.5Mycobacteria
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium after a specific incubation period is recorded as the MIC.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Perform serial two-fold dilutions of the isoxazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening new isoxazole compounds for antimicrobial activity.

Antimicrobial_Screening_Workflow Start Synthesized Isoxazole Compound Library PrimaryScreen Primary Screening (e.g., Agar Diffusion Assay) Start->PrimaryScreen ActiveHits Identify Active Hits (Zone of Inhibition > Threshold) PrimaryScreen->ActiveHits MIC_Test Secondary Screening: Determine MIC (Broth Microdilution) ActiveHits->MIC_Test Active End Discard ActiveHits->End Inactive MBC_Test Determine MBC (Minimum Bactericidal Conc.) MIC_Test->MBC_Test Toxicity Cytotoxicity Assay (e.g., against human cell lines) MBC_Test->Toxicity Lead Lead Compound Identification Toxicity->Lead

Caption: General workflow for the screening and identification of lead antimicrobial isoxazoles.

Anti-inflammatory Activity

Several isoxazole derivatives function as potent anti-inflammatory agents. The commercial success of cyclooxygenase-2 (COX-2) inhibitors like Valdecoxib and Parecoxib highlights the therapeutic potential of this scaffold. These agents work by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme that plays a role in gastric protection.

Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the mechanism of action for COX-2 inhibiting isoxazoles in the inflammatory cascade.

COX2_Inhibition_Pathway cluster_inflammation Inflammatory Cascade Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA releases COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGs) (Pro-inflammatory) COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Isoxazole Isoxazole COX-2 Inhibitor (e.g., Valdecoxib) Isoxazole->COX2 Selective Inhibition

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition by isoxazoles.

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the applications of 3,5-Dimethylisoxazole-4-carbonyl chloride. This versatile reagent is a key building block in the synthesis of a variety of biologically active compounds, particularly in the development of novel therapeutics. This document is intended for laboratory personnel and researchers who handle this chemical and require detailed safety and procedural information.

Chemical and Physical Properties

This compound is a reactive acyl chloride that serves as a crucial intermediate in organic synthesis. Below is a summary of its key physical and chemical properties.

PropertyValueReferences
CAS Number 31301-45-8[1][2]
Molecular Formula C₆H₆ClNO₂[1][2]
Molecular Weight 159.57 g/mol [1][2]
Appearance Colorless to light orange to yellow clear liquid[2][3]
Purity >96.0% (GC)[3]
Boiling Point 90 °C at 15 mmHg[4]
Density 1.282 ± 0.06 g/cm³ (Predicted)[4]
Refractive Index n20D 1.5[2]
Solubility No information available, reacts violently with water.[1][5]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires strict safety measures during handling and storage. It is corrosive and moisture-sensitive.[1][3]

Hazard ClassGHS ClassificationHazard Statement
Corrosive to Metals Category 1H290: May be corrosive to metals.[3][5]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[1][3][6]
Serious Eye Damage/Irritation Category 1H314: Causes severe skin burns and eye damage.[1][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation.[1][6]
Precautionary Statements Summary:
  • Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Keep only in original container.[1][6]

  • Response: Immediately call a POISON CENTER or doctor/physician. Specific first aid measures are detailed in Section 4.

  • Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed. Store in a corrosive resistant container with a resistant inner liner.[1][3][6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1][6]

Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram outlines the minimum required PPE for handling this chemical.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling eye_protection Certified Safety Goggles and Face Shield hand_protection Chemical-Resistant Gloves (e.g., Butyl Rubber) body_protection Flame-Retardant Lab Coat and Chemical Apron respiratory_protection NIOSH-Approved Respirator (if ventilation is inadequate) handler Researcher/ Scientist handler->eye_protection Must Wear handler->hand_protection Must Wear handler->body_protection Must Wear handler->respiratory_protection As Needed

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow prep Preparation (Verify Fume Hood & Eyewash/Shower) don_ppe Don Appropriate PPE prep->don_ppe inert_atm Handle Under Inert Atmosphere (e.g., Nitrogen or Argon) don_ppe->inert_atm dispense Dispense Chemical in Fume Hood inert_atm->dispense reaction Perform Reaction dispense->reaction quench Carefully Quench Excess Reagent reaction->quench waste Dispose of Waste in Designated Hazardous Waste Container quench->waste decontaminate Decontaminate Work Area and Glassware waste->decontaminate doff_ppe Doff PPE and Wash Hands decontaminate->doff_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Storage

Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed and under an inert atmosphere, as the compound is moisture-sensitive.[1] It should be stored in a corrosives-compatible cabinet.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolReferences
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. If not breathing, give artificial respiration.[1][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][6]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][6]
Spill and Leak Cleanup

For minor spills, absorb with an inert material and place in a suitable container for disposal.[6] For larger spills, evacuate the area and ensure adequate ventilation.[7] Prevent the spill from entering drains.[7]

Experimental Protocol: Synthesis of a 3,5-Dimethylisoxazole Derivative

This compound is a precursor for the synthesis of various derivatives. The following is a representative protocol for the amidation of the carbonyl chloride to form a hypothetical derivative, which is a common reaction type for this compound class.

Objective: To synthesize N-benzyl-3,5-dimethylisoxazole-4-carboxamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise via a syringe or dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-3,5-dimethylisoxazole-4-carboxamide.

Biological Context and Signaling Pathways

While this compound is a synthetic intermediate, its derivatives have shown significant biological activity. Notably, 3,5-dimethylisoxazole-containing compounds have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein involved in the regulation of gene transcription.[3][8] Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers.

The 3,5-dimethylisoxazole moiety acts as a mimic of acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.[8][9] Inhibition of BRD4 leads to the downregulation of key oncogenes, most notably c-Myc, which in turn suppresses cancer cell proliferation and induces apoptosis.[3][10]

The following diagram illustrates the simplified signaling pathway affected by 3,5-dimethylisoxazole-based BRD4 inhibitors.

BRD4_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Transcription_Factors Transcription Factors (e.g., NF-κB) BRD4->Transcription_Factors activates Ac_Histone Acetylated Histones Ac_Histone->BRD4 recruits RNA_Pol_II RNA Polymerase II Transcription_Factors->RNA_Pol_II recruits cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA leads to cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translated to Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation promotes Apoptosis_Suppression Suppression of Apoptosis cMyc_Protein->Apoptosis_Suppression promotes Inhibitor 3,5-Dimethylisoxazole Derivative (BRD4 Inhibitor) Inhibitor->BRD4 inhibits binding to acetylated histones

Caption: A simplified diagram of the BRD4 signaling pathway and its inhibition by 3,5-dimethylisoxazole derivatives.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in the development of novel therapeutics, particularly in the field of oncology. Its utility, however, is matched by its hazardous properties, necessitating stringent adherence to safety and handling protocols. This guide provides the essential information for researchers and drug development professionals to work with this compound safely and effectively, fostering a secure and productive research environment.

References

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylisoxazole-4-carbonyl chloride, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, commercial suppliers, and its application in the synthesis of bioactive molecules, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols and visual diagrams of synthetic pathways and biological mechanisms are provided to support researchers in their laboratory work.

Core Compound Data

This compound is a reactive acyl chloride that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and clinical candidates. The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Identifiers
CAS Number31301-45-8--INVALID-LINK--, --INVALID-LINK--
Molecular FormulaC₆H₆ClNO₂--INVALID-LINK--
Molecular Weight159.57 g/mol --INVALID-LINK--
Physical Properties
AppearanceColorless to light orange to yellow clear liquid--INVALID-LINK--
Boiling Point90 °C at 12 mmHg--INVALID-LINK--
Purity>96.0% (GC)--INVALID-LINK--
Commercial Suppliers
TCI America--INVALID-LINK--
Fisher Scientific--INVALID-LINK--
Alchem Pharmtech--INVALID-LINK--

Application in Drug Discovery: The Synthesis of Leflunomide Analogs

The isoxazole motif is a cornerstone in the design of various therapeutic agents. A prominent example is the drug Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[1][2] Leflunomide is structurally very similar to amides derived from this compound. The synthesis of Leflunomide involves the acylation of an aniline with the corresponding acyl chloride, 5-methylisoxazole-4-carbonyl chloride.[3][4][5][6] This highlights a primary application of the title compound in the synthesis of analogous structures with potential biological activity.

Mechanism of Action: Inhibition of Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[2] Teriflunomide exerts its immunosuppressive effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][7][8][9] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of lymphocytes.[7][8][10] By blocking DHODH, teriflunomide depletes the pyrimidine pool, leading to the arrest of activated lymphocytes in the G1 phase of the cell cycle and thereby suppressing the immune response.[2][10]

G cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_drug Drug Action Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate multiple steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP multiple steps Pyrimidines Pyrimidines (dCTP, dTTP) UMP->Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest (G1) Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->Dihydroorotate Inhibition Teriflunomide->Lymphocyte_Proliferation Inhibition

Mechanism of action of Leflunomide and its active metabolite, Teriflunomide.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of an N-aryl-3,5-dimethylisoxazole-4-carboxamide, a structural analog of Leflunomide, via the acylation of an aniline with this compound. This protocol is based on established methods for the synthesis of Leflunomide.[1][6]

Synthesis of N-(4-Trifluoromethylphenyl)-3,5-dimethylisoxazole-4-carboxamide

This two-step protocol first describes the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the acylation reaction.

Step 1: Preparation of this compound

This step is for researchers who may need to synthesize the title compound from its corresponding carboxylic acid.

  • Azeotropic Distillation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylisoxazole-4-carboxylic acid (1.0 equivalent) and toluene (approximately 10-15 mL per gram of carboxylic acid). Heat the mixture to reflux to remove any residual water azeotropically.

  • Chlorination: Cool the solution to room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 equivalents). Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and toluene can be removed under reduced pressure to yield the crude this compound, which can be used directly in the next step or purified by vacuum distillation.

Step 2: N-Acylation to form N-(4-Trifluoromethylphenyl)-3,5-dimethylisoxazole-4-carboxamide

  • Amine Suspension: In a separate reaction vessel, prepare a suspension of 4-trifluoromethylaniline (1.0-1.1 equivalents) and a base such as sodium bicarbonate or triethylamine (1.1-1.5 equivalents) in an aprotic solvent like toluene, dichloromethane, or ethyl acetate.

  • Acylation: Cool the suspension to 0-5°C using an ice bath. Add the solution of this compound (from Step 1) dropwise to the stirred amine suspension over 20-30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.

  • Isolation and Purification: Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the final product as a crystalline solid.

G cluster_synthesis Synthesis of N-Aryl-3,5-dimethylisoxazole-4-carboxamide Carboxylic_Acid 3,5-Dimethylisoxazole- 4-carboxylic acid Acyl_Chloride 3,5-Dimethylisoxazole- 4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, cat. DMF Toluene, 60-70°C Amide_Product N-Aryl-3,5-dimethylisoxazole- 4-carboxamide Acyl_Chloride->Amide_Product Aniline Substituted Aniline Aniline->Amide_Product Base (e.g., NaHCO₃) Aprotic Solvent, 0°C to RT

General synthetic workflow for the preparation of N-aryl-3,5-dimethylisoxazole-4-carboxamides.

References

Methodological & Application

Application Notes and Protocols: Acylation Reactions Using 3,5-Dimethylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carbonyl chloride is a highly versatile acylating agent employed in the synthesis of a wide array of chemical entities, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the isoxazole moiety, a key pharmacophore present in numerous biologically active compounds. The acylation reaction with this reagent provides a straightforward method for introducing the 3,5-dimethylisoxazole-4-carboxamide scaffold into target molecules, a structure known for its association with various therapeutic activities, including anti-inflammatory and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in acylation reactions, with a focus on the synthesis of N-substituted carboxamides.

Applications in Drug Discovery

The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various biological interactions. Acylation with this compound is a key step in the synthesis of compounds targeting a range of diseases.

A notable application is in the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[2][3] BRD4 is a critical regulator of oncogenes like c-Myc, making it an attractive target for cancer therapy.[4][5] Small molecules containing the 3,5-dimethylisoxazole-4-carboxamide core have been shown to bind to the acetyl-lysine binding pocket of BRD4, thereby disrupting its function and leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation.[2][3]

Experimental Protocols

The following protocols provide a generalized framework for the acylation of primary and secondary amines with this compound. The specific conditions may require optimization based on the reactivity and solubility of the amine substrate.

Protocol 1: General Procedure for the Acylation of Amines in an Aprotic Solvent

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the amine (1.0 equivalent) and triethylamine (1.2 - 1.5 equivalents) in an anhydrous aprotic solvent, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data from representative acylation reactions using this compound and the biological activity of the resulting products.

EntryAmine SubstrateProductYield (%)M.P. (°C)Spectroscopic DataReference
1AnilineN-phenyl-3,5-dimethylisoxazole-4-carboxamide85142-144¹H NMR, ¹³C NMR, MS(Hypothetical Data)
24-FluoroanilineN-(4-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide92165-167¹H NMR, ¹³C NMR, MS(Hypothetical Data)
3BenzylamineN-benzyl-3,5-dimethylisoxazole-4-carboxamide88110-112¹H NMR, ¹³C NMR, MS(Hypothetical Data)
Compound IDTargetAssayIC₅₀ (nM)Reference
I-BET151 BRD4TR-FRET250[2]
Compound 11h BRD4(1)Biochemical27.0[2]
Compound 11h BRD4(2)Biochemical180[2]
Compound 11e BRD4Biochemical860[3]

Mandatory Visualizations

Signaling Pathway Diagram: BRD4 and c-Myc Regulation

The following diagram illustrates the role of BRD4 in regulating the transcription of the c-Myc oncogene. Inhibition of BRD4 by compounds synthesized using this compound can disrupt this pathway.

BRD4_cMyc_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Ribosome Ribosome cMyc_mRNA->Ribosome cMyc_Protein c-Myc Protein Cell_Proliferation Cell_Proliferation cMyc_Protein->Cell_Proliferation Promotes Cell_Growth Cell_Growth cMyc_Protein->Cell_Growth Promotes Ribosome->cMyc_Protein Translates Inhibitor 3,5-Dimethylisoxazole -4-carboxamide (BRD4 Inhibitor) Inhibitor->BRD4 Inhibits Binding

BRD4-mediated transcription of c-Myc.
Experimental Workflow Diagram: Acylation Reaction

The following diagram outlines the general workflow for the acylation of an amine with this compound.

Acylation_Workflow start Start reaction_setup Reaction Setup: - Amine - Base (e.g., TEA) - Anhydrous Solvent (e.g., DCM) - Inert Atmosphere start->reaction_setup addition Add 3,5-Dimethylisoxazole-4-carbonyl chloride solution dropwise at 0°C reaction_setup->addition reaction Stir at Room Temperature (2-16 hours) Monitor by TLC addition->reaction workup Work-up: 1. Quench with Water 2. Extract with Organic Solvent 3. Wash with NaHCO₃ and Brine 4. Dry and Concentrate reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: N-substituted-3,5-dimethyl- isoxazole-4-carboxamide purification->product

References

Application Notes and Protocols: Amide Bond Formation with 3,5-Dimethylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carbonyl chloride is a versatile bifunctional reagent widely employed in synthetic and medicinal chemistry. Its isoxazole core is a recognized bioisostere for amide and ester functionalities, and its derivatives have shown a range of biological activities. The acyl chloride group provides a highly reactive site for nucleophilic acyl substitution, making it an excellent building block for the construction of complex molecules, particularly in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the formation of amide bonds using this compound. A primary application highlighted is its use in the synthesis of potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a promising target in cancer therapy.[1][2][3]

Applications in Drug Discovery

The 3,5-dimethylisoxazole moiety serves as an effective acetyl-lysine (KAc) mimic, enabling potent and selective inhibition of bromodomains.[4] This has led to its incorporation into a variety of drug candidates, most notably inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of proteins, such as BRD4.[1][4] Inhibition of BRD4 has been shown to downregulate the expression of key oncogenes like c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

The reaction of this compound with various amines is a crucial step in the synthesis of these bioactive molecules, allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Reaction Mechanism and Workflow

The formation of an amide bond using this compound proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and forming the stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct.[5][6][7]

G cluster_workflow Experimental Workflow reagents Reactants: - this compound - Primary or Secondary Amine - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., DCM) reaction Amide Bond Formation (Nucleophilic Acyl Substitution) reagents->reaction 0°C to RT workup Aqueous Workup - Quench with water/NaHCO3 - Separate organic layer reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification product Pure N-substituted 3,5-dimethylisoxazole-4-carboxamide purification->product analysis Characterization - NMR, MS, etc. product->analysis

A general experimental workflow for the synthesis of N-substituted 3,5-dimethylisoxazole-4-carboxamides.

Experimental Protocols

General Protocol for the Synthesis of N-substituted 3,5-dimethylisoxazole-4-carboxamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 1.5 equivalents)[8]

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: While stirring, slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture. The addition should be dropwise to control the exothermic reaction.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-substituted 3,5-dimethylisoxazole-4-carboxamide.[9][10]

Quantitative Data

The reaction of this compound with various amines is generally high-yielding. The following table provides representative data for the synthesis of a series of N-substituted 3,5-dimethylisoxazole-4-carboxamides, which are key intermediates in the development of BRD4 inhibitors.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-3,5-dimethylisoxazole-4-carboxamide492
24-FluoroanilineN-(4-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide495
3BenzylamineN-benzyl-3,5-dimethylisoxazole-4-carboxamide394
4Piperidine(3,5-dimethylisoxazol-4-yl)(piperidin-1-yl)methanone296
5Morpholine(3,5-dimethylisoxazol-4-yl)(morpholino)methanone297

Yields are representative and may vary based on reaction scale and purification method.

Application in BRD4 Inhibitor Synthesis and Signaling

The synthesized N-substituted 3,5-dimethylisoxazole-4-carboxamides can be further elaborated to produce potent BRD4 inhibitors. These inhibitors function by competitively binding to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin. This leads to the transcriptional downregulation of key oncogenes, such as c-Myc, ultimately resulting in reduced cell proliferation and induction of apoptosis in cancer cells.[1][2][3]

G cluster_pathway BRD4 Inhibition Signaling Pathway inhibitor 3,5-Dimethylisoxazole-based Amide Derivative brd4 BRD4 inhibitor->brd4 Inhibition apoptosis Apoptosis inhibitor->apoptosis Induces chromatin Chromatin (Acetylated Histones) brd4->chromatin Binds to proliferation Cell Proliferation cmyc c-Myc Gene chromatin->cmyc Activates transcription Transcription cmyc->transcription transcription->proliferation Promotes

Simplified signaling pathway of BRD4 inhibition by 3,5-dimethylisoxazole-based amides.

Conclusion

This compound is a valuable and reactive building block for the synthesis of amides, with significant applications in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors, particularly in the creation of novel therapeutics targeting epigenetic pathways. Careful control of reaction conditions is crucial to ensure high yields and purity of the desired amide products.

References

Application Notes and Protocols for Ester Synthesis using 3,5-Dimethylisoxazole-4-carbonyl chloride and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dimethylisoxazole moiety is a key structural motif in a variety of pharmacologically active compounds, valued for its role as a bioisostere of amide and ester functionalities, and its contribution to metabolic stability and target binding. The synthesis of ester derivatives of 3,5-dimethylisoxazole-4-carboxylic acid is a critical step in the development of new therapeutic agents, particularly in the field of oncology and immunology where they have been incorporated into inhibitors of proteins such as BRD4.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these esters via the reaction of 3,5-dimethylisoxazole-4-carbonyl chloride with a range of alcoholic substrates.

General Reaction Scheme

The synthesis of 3,5-dimethylisoxazole-4-carboxylate esters is typically achieved through the reaction of this compound with a suitable alcohol in the presence of a base. The acid chloride can be prepared from the corresponding carboxylic acid using standard chlorinating agents like thionyl chloride.

Diagram of the general reaction scheme:

G cluster_0 Preparation of Acid Chloride cluster_1 Esterification 3,5-Dimethylisoxazole-4-carboxylic_acid 3,5-Dimethylisoxazole- 4-carboxylic acid Acid_Chloride 3,5-Dimethylisoxazole- 4-carbonyl chloride 3,5-Dimethylisoxazole-4-carboxylic_acid->Acid_Chloride Toluene, Reflux Thionyl_chloride SOCl₂ Thionyl_chloride->Acid_Chloride Ester 3,5-Dimethylisoxazole- 4-carboxylate Ester Acid_Chloride->Ester Alcohol R-OH (Alcohol) Alcohol->Ester Base Base (e.g., Pyridine, TEA) Base->Ester

Caption: General workflow for the synthesis of 3,5-dimethylisoxazole-4-carboxylate esters.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the preparation of the starting acid chloride from its corresponding carboxylic acid.

Materials:

  • 3,5-Dimethylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.

Protocol 2: General Procedure for the Esterification of Alcohols

This protocol describes a general method for the synthesis of 3,5-dimethylisoxazole-4-carboxylate esters from the acid chloride and an alcohol.

Materials:

  • This compound

  • Alcohol (primary, secondary, or phenol)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (TEA)

  • Round-bottom flask

  • Stirring apparatus

  • Nitrogen atmosphere setup

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Data Presentation

While specific yield data for a wide range of alcohols with this compound is not extensively tabulated in single literature sources, the following table represents typical yields that can be expected based on general esterification principles and related isoxazole chemistry.[3]

Alcohol SubstrateProductTypical Yield (%)Notes
MethanolMethyl 3,5-dimethylisoxazole-4-carboxylate85-95Primary alcohols generally react efficiently.
EthanolEthyl 3,5-dimethylisoxazole-4-carboxylate80-90Good yields are consistently reported for simple primary alcohols.[3]
IsopropanolIsopropyl 3,5-dimethylisoxazole-4-carboxylate70-85Secondary alcohols may require longer reaction times or slightly elevated temperatures.
Benzyl alcoholBenzyl 3,5-dimethylisoxazole-4-carboxylate80-90Benzylic alcohols are typically good substrates.
PhenolPhenyl 3,5-dimethylisoxazole-4-carboxylate60-80Phenols are less nucleophilic and may require a stronger base or longer reaction times.
4-Methoxyphenol4-Methoxyphenyl 3,5-dimethylisoxazole-4-carboxylate70-85Electron-donating groups on the phenol can increase nucleophilicity and improve yields.
4-Nitrophenol4-Nitrophenyl 3,5-dimethylisoxazole-4-carboxylate50-70Electron-withdrawing groups on the phenol decrease nucleophilicity and may lead to lower yields.

Logical Workflow for Ester Synthesis and Purification

The following diagram illustrates the decision-making process and workflow for the synthesis and purification of 3,5-dimethylisoxazole-4-carboxylate esters.

G start Start: Synthesize Ester prep_acid_chloride Prepare 3,5-Dimethylisoxazole- 4-carbonyl chloride start->prep_acid_chloride esterification React with Alcohol in the presence of base prep_acid_chloride->esterification monitor_reaction Monitor Reaction by TLC esterification->monitor_reaction monitor_reaction->esterification Incomplete workup Aqueous Workup monitor_reaction->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End: Pure Ester characterization->end

Caption: Decision workflow for ester synthesis, monitoring, and purification.

Applications in Drug Development

The 3,5-dimethylisoxazole-4-carboxylate core is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression.[1][2] The ester linkage serves as a crucial linker to connect the isoxazole core to other pharmacophoric elements that enhance binding affinity and selectivity. The synthetic protocols described herein are fundamental for generating libraries of these compounds for structure-activity relationship (SAR) studies, aiming to optimize their potency, selectivity, and pharmacokinetic properties for the development of novel cancer therapeutics.

Safety Information

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is a toxic and corrosive liquid that reacts violently with water. All operations involving thionyl chloride should be performed in a well-ventilated fume hood.

  • Pyridine and triethylamine are flammable and toxic bases with strong odors. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Reaction of 3,5-Dimethylisoxazole-4-carbonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3,5-dimethylisoxazole-4-carbonyl chloride with primary and secondary amines is a fundamental transformation in medicinal chemistry for the synthesis of N-substituted-3,5-dimethylisoxazole-4-carboxamides. This class of compounds is of significant interest in drug discovery, as the 3,5-dimethylisoxazole scaffold serves as a valuable pharmacophore. Notably, derivatives of this scaffold have been extensively investigated as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1]

BRD4 is considered a key epigenetic reader that plays a crucial role in the transcriptional regulation of oncogenes, such as c-Myc.[2][3] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promoter regions of target genes.[2] Inhibition of BRD4 disrupts this process, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in various cancer cell lines.[3] Consequently, the synthesis of novel 3,5-dimethylisoxazole-4-carboxamide derivatives is a critical step in the development of new anticancer therapeutics.

These application notes provide a detailed protocol for the efficient synthesis of N-substituted-3,5-dimethylisoxazole-4-carboxamides, a summary of reaction conditions with various amines, and a visualization of the relevant BRD4 signaling pathway.

Data Presentation: Reaction of this compound and its Carboxylic Acid Precursor with Amines

The following table summarizes various reaction conditions for the synthesis of N-substituted-3,5-dimethylisoxazole-4-carboxamides. It includes examples using both the acyl chloride and the corresponding carboxylic acid with coupling agents, providing a comparative overview for methodological selection.

EntryAmine SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-(Trifluoromethyl)anilineThis compound-Methylene ChlorideRoom Temp.Overnight-[4]
2Dimethylamine3-Phenylisoxazole-5-carbonyl chloride*-DichloromethaneRoom Temp.684[5]
34-Chloro-2,5-dimethoxyaniline5-Methyl-3-phenylisoxazole-4-carboxylic acid DMAPDichloromethaneRoom Temp.-67[6]
44-(Methylthio)aniline5-Methyl-3-phenylisoxazole-4-carboxylic acidDMAPDichloromethaneRoom Temp.-81[6]
54-(Trifluoromethoxy)aniline5-Methyl-3-phenylisoxazole-4-carboxylic acid**DMAPDichloromethaneRoom Temp.-67.5[6]
6Aniline DerivativeThis compoundTriethylamineDichloromethane0 to Room Temp.2-US8921364B2[7]

* Reaction with a structurally similar isoxazole carbonyl chloride. ** Reaction starting from the carboxylic acid using EDC as a coupling agent.

Experimental Protocols

General Protocol for the Reaction of this compound with Amines

This protocol outlines a general procedure for the acylation of primary or secondary amines with this compound.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane. If the amine salt is used, add a suitable base such as triethylamine (2.2 equivalents) to liberate the free amine.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted-3,5-dimethylisoxazole-4-carboxamide.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted-3,5-dimethylisoxazole-4-carboxamides from this compound and a generic amine.

G General Workflow for Amide Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Dissolve Amine in Anhydrous DCM Cool to 0°C Add Acyl Chloride Dropwise Stir at Room Temperature start1->reaction start2 Amine (R-NH2) start2->reaction workup Quench with NaHCO3 Aqueous Work-up Dry and Concentrate reaction->workup Reaction Completion purification Purification (Chromatography/Recrystallization) workup->purification product N-Substituted-3,5-dimethylisoxazole-4-carboxamide purification->product

Caption: General workflow for the synthesis of N-substituted amides.

BRD4 Signaling Pathway

This diagram illustrates the role of BRD4 in gene transcription and how its inhibition can affect the expression of the c-Myc oncogene.

BRD4_Pathway Simplified BRD4 Signaling Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates & Activates cMyc_Gene c-Myc Gene Promoter RNA_Pol_II->cMyc_Gene Binds to cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Ribosome Ribosome cMyc_mRNA->Ribosome Translation cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation Promotes Inhibitor 3,5-Dimethylisoxazole- 4-carboxamide (BRD4 Inhibitor) Inhibitor->BRD4 Inhibits Binding

Caption: Inhibition of the BRD4/c-Myc signaling pathway.

References

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-carbonyl chloride in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carbonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid isoxazole core serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This reagent is particularly prominent in the development of inhibitors targeting epigenetic regulators, such as the Bromodomain and Extra-Terminal (BET) family of proteins, which are implicated in various cancers. These application notes provide an overview of its utility, focusing on the synthesis of BRD4 inhibitors for colorectal cancer, and include relevant quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Applications in Medicinal Chemistry: Targeting BRD4 in Colorectal Cancer

Derivatives of 3,5-dimethylisoxazole have been successfully employed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that regulates the transcription of crucial oncogenes, including c-MYC.[1][2] By competitively binding to the acetyl-lysine binding pockets of BRD4, these inhibitors disrupt its function, leading to the downregulation of c-MYC expression, cell cycle arrest, and induction of apoptosis in cancer cells.[1]

Quantitative Data: In Vitro Activity of 3,5-Dimethylisoxazole-Derived BRD4 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 3,5-dimethylisoxazole derivatives against the first bromodomain of BRD4 (BRD4(1)) and their anti-proliferative effects on the HCT116 colorectal cancer cell line.

CompoundBRD4(1) IC50 (nM)HCT116 IC50 (nM)
Compound 14 ->30,000
Compound 21 4.2205
Compound 22 7.7162

Data sourced from "Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer".[1]

Experimental Protocols

General Protocol for the Synthesis of 3,5-Dimethylisoxazole-4-carboxamides

This protocol describes a general method for the acylation of primary or secondary amines with this compound to form the corresponding carboxamides. This is a fundamental step in the synthesis of many bioactive compounds.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.1 eq.)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted-3,5-dimethylisoxazole-4-carboxamide.

Protocol for Western Blot Analysis of c-MYC and HEXIM1 Expression

This protocol outlines the procedure to assess the effect of 3,5-dimethylisoxazole-derived BRD4 inhibitors on the protein levels of the oncoprotein c-MYC and the BRD4-regulating protein HEXIM1.

Materials:

  • HCT116 cells

  • 3,5-dimethylisoxazole-derived BRD4 inhibitor (e.g., Compound 22)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-c-MYC, anti-HEXIM1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the BRD4 inhibitor for the desired time period (e.g., 24 hours).

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against c-MYC, HEXIM1, and β-actin (as a loading control) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities to determine the relative changes in c-MYC and HEXIM1 protein expression.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of 3,5-dimethylisoxazole-derived BRD4 inhibitors is the disruption of BRD4-mediated gene transcription. This has profound effects on cancer cell survival and proliferation, primarily through the downregulation of the c-MYC oncogene and the induction of apoptosis.

BRD4_Inhibition_Pathway cluster_drug_target Drug Action cluster_transcription_regulation Transcriptional Regulation cluster_cellular_effects Cellular Effects BRD4_Inhibitor 3,5-Dimethylisoxazole Derivative BRD4 BRD4 BRD4_Inhibitor->BRD4 Inhibits PTEFb P-TEFb BRD4->PTEFb Activates HEXIM1 HEXIM1 BRD4->HEXIM1 cMYC_Gene c-MYC Gene Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) BRD4->Bcl2 Promotes Transcription PTEFb->cMYC_Gene Promotes Transcription HEXIM1->PTEFb Inhibits cMYC_Protein c-MYC Protein (Downregulated) cMYC_Gene->cMYC_Protein Translates to cMYC_Protein->Bcl2 Regulates Apoptosis Apoptosis (Intrinsic Pathway) (Induced) Bcl2->Apoptosis Inhibits

Caption: BRD4 Inhibition Signaling Pathway.

Mechanism of Action Explained
  • BRD4 Inhibition: 3,5-Dimethylisoxazole-based inhibitors competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones on chromatin.[1]

  • Disruption of Transcriptional Elongation: BRD4 is crucial for recruiting the Positive Transcription Elongation Factor b (P-TEFb) to the promoters of target genes.[3] P-TEFb then phosphorylates RNA Polymerase II, enabling transcriptional elongation. Inhibition of BRD4 disrupts this process.

  • HEXIM1 Upregulation: The activity of P-TEFb is negatively regulated by HEXIM1, which sequesters it in an inactive complex.[3][4][5] Some studies suggest that BRD4 inhibition can lead to an upregulation of HEXIM1, further suppressing P-TEFb activity.[1]

  • c-MYC Downregulation: A primary consequence of BRD4 inhibition is the suppression of c-MYC gene transcription, leading to a rapid decrease in c-MYC protein levels.[1][2]

  • Induction of Apoptosis: The downregulation of c-MYC, along with the direct transcriptional repression of anti-apoptotic proteins like Bcl-2 by BRD4 inhibitors, shifts the cellular balance towards apoptosis.[1][6] This occurs through the intrinsic (mitochondrial) pathway, leading to cancer cell death.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of 3,5-dimethylisoxazole-derived BRD4 inhibitors.

Experimental_Workflow Start Start: Design of 3,5-Dimethylisoxazole Derivatives Synthesis Synthesis: Amide coupling of This compound with various amines Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro_Screening In Vitro Screening: BRD4 Inhibition Assay (e.g., AlphaScreen) Purification->InVitro_Screening Cell_Based_Assays Cell-Based Assays: Anti-proliferative activity (e.g., MTT on HCT116 cells) InVitro_Screening->Cell_Based_Assays Mechanism_Studies Mechanism of Action Studies: Western Blot (c-MYC, HEXIM1) Apoptosis Assays (e.g., Annexin V) Cell_Based_Assays->Mechanism_Studies Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Analysis Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End Identification of Potent Lead Compound Lead_Optimization->End

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, particularly for the development of potent epigenetic modulators. The synthesis of BRD4 inhibitors based on this scaffold has shown significant promise in preclinical studies for the treatment of colorectal cancer. The provided protocols and pathway diagrams offer a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutics derived from this important chemical entity.

References

Application Note & Protocol: Synthesis and Antimicrobial Screening of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] These scaffolds are present in several clinically approved drugs and are actively investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][5][6] The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of new and effective antimicrobial agents.[7] Synthesizing novel isoxazole derivatives offers a promising strategy to discover new chemical entities with potent activity against resistant bacterial and fungal pathogens.

This document provides detailed protocols for the synthesis of novel isoxazole derivatives via a common chalcone-intermediate pathway and outlines standardized methods for their subsequent antimicrobial screening.

Part I: Synthesis of Novel Isoxazole Derivatives

A widely employed and reliable method for synthesizing 3,5-disubstituted isoxazoles involves a two-step process: (1) the base-catalyzed Claisen-Schmidt condensation of an aromatic aldehyde with an aryl ketone to form an α,β-unsaturated ketone, commonly known as a chalcone, and (2) the subsequent cyclization of the chalcone intermediate with hydroxylamine hydrochloride.[3][5][8][9]

Logical Workflow for Isoxazole Synthesis

The synthesis follows a sequential two-step reaction pathway.

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization Reaction A Substituted Aromatic Aldehyde C α,β-Unsaturated Ketone (Chalcone Intermediate) A->C Base (e.g., NaOH) Ethanol B Substituted Aryl Ketone B->C F 3,5-Disubstituted Isoxazole (Final Product) C->F Reflux in Ethanol D Hydroxylamine Hydrochloride (NH2OH·HCl) D->F E Base (e.g., NaOH, NaOAc) E->F

Caption: General workflow for the two-step synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis

Materials and Reagents:

  • Substituted aromatic aldehyde

  • Substituted aryl ketone

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Glacial acetic acid

  • Deionized water

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol 1: Synthesis of Chalcone Intermediate (e.g., 1-aryl-3-aryl-2-propene-1-one)

  • In a round-bottom flask, dissolve the substituted aryl ketone (10 mmol) and substituted aromatic aldehyde (10 mmol) in 20-30 mL of ethanol at room temperature with stirring.[10]

  • Slowly add an aqueous or ethanolic solution of NaOH or KOH (e.g., 10% w/v) dropwise to the mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.[10] The formation of a precipitate often indicates product formation.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Characterize the structure using spectroscopic methods (IR, ¹H-NMR, Mass Spectrometry).[5][8]

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazole from Chalcone

  • In a round-bottom flask, dissolve the purified chalcone (5 mmol) and hydroxylamine hydrochloride (5-10 mmol) in 25 mL of ethanol.[3][11]

  • Add a base or salt such as sodium acetate (10 mmol) or a few drops of glacial acetic acid to the mixture.[8][11]

  • Heat the reaction mixture under reflux for 6-12 hours.[3][10]

  • Monitor the completion of the reaction by TLC.

  • After completion, concentrate the mixture by evaporating the solvent under reduced pressure.

  • Pour the concentrated residue onto crushed ice.[10][11]

  • Filter the solid product, wash with water, and dry.

  • Purify the crude isoxazole derivative by recrystallization from ethanol or by column chromatography.

  • Confirm the structure of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][11]

Part II: Antimicrobial Screening

The in vitro antimicrobial activity of the newly synthesized isoxazole derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and by assessing their zone of inhibition using diffusion methods.

Logical Workflow for Antimicrobial Screening

The screening process involves preparing microbial cultures and test compounds, followed by incubation and result analysis.

G cluster_prep Preparation cluster_mic Protocol A: MIC Determination (Broth Microdilution) cluster_diffusion Protocol B: Agar Well Diffusion A Prepare fresh overnight microbial cultures (e.g., S. aureus, E. coli) D Inoculate wells with standardized microbial suspension (~5x10^5 CFU/mL) A->D G Prepare and inoculate Mueller-Hinton Agar plates with microbial culture A->G B Prepare stock solutions of Isoxazole Derivatives & Controls (in DMSO) C Perform 2-fold serial dilutions of compounds in a 96-well plate B->C H Create wells in the agar and add test compound solutions B->H C->D E Incubate plates (e.g., 24h at 37°C) D->E F Visually inspect for turbidity. MIC = lowest concentration with no visible growth E->F G->H I Incubate plates (e.g., 24h at 37°C) H->I J Measure the diameter of the Zone of Inhibition (mm) I->J

Caption: Workflow for primary antimicrobial screening of synthesized compounds.

Experimental Protocol: Antimicrobial Screening

Materials and Microbial Strains:

  • Synthesized isoxazole derivatives

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and antifungals (e.g., Fluconazole)[3][12]

  • Dimethyl sulfoxide (DMSO)

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)[6]

  • Fungal Strains: Candida albicans, Aspergillus niger[3][6]

  • Culture Media: Mueller-Hinton Broth (MHB), Mueller-Hinton Agar (MHA), Sabouraud Dextrose Broth/Agar[12]

  • Sterile 96-well microtiter plates

Protocol 3: Minimum Inhibitory Concentration (MIC) by Broth Microdilution This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

  • Preparation of Compounds: Dissolve the synthesized isoxazole compounds and standard drugs in DMSO to prepare stock solutions (e.g., 1000 µg/mL).[3][14]

  • Plate Setup: Dispense 100 µL of sterile MHB (for bacteria) or Sabouraud Dextrose Broth (for fungi) into all wells of a 96-well microtiter plate.[12]

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding 100 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to <1 µg/mL).[12]

  • Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism. Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[13]

  • Inoculation: Add 5-10 µL of the standardized microbial inoculum to each well, except for the sterility control wells (broth only).[13] Include a growth control well (broth + inoculum, no compound) and a positive control row with a standard antibiotic.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[3][12]

  • Reading MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12][13]

Protocol 4: Agar Well Diffusion Method This method assesses antimicrobial activity by measuring the diameter of the zone where microbial growth is inhibited around a well containing the test compound.[10][15]

  • Media Preparation: Prepare Mueller-Hinton Agar plates.

  • Inoculation: Aseptically spread a standardized inoculum (0.5 McFarland) of the test microorganism evenly over the entire surface of the agar plate.[10]

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.[10][15]

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 100 µg/mL in DMSO) into each well.[1][10] Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Part III: Data Presentation

Quantitative data from the antimicrobial screening should be summarized in a clear, structured table to facilitate comparison between different isoxazole derivatives and standard drugs.

Table 1: Representative Antimicrobial Activity Data for Novel Isoxazole Derivatives

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansZone of Inhibition (mm) vs. S. aureus
IZ-01 -H-H62.5125>25014
IZ-02 -Cl-H15.662.512518
IZ-03 -NO₂-H31.2562.562.516
IZ-04 -H-OCH₃125250>25011
IZ-05 -Cl-OCH₃7.8 31.2562.522
Ciprofloxacin N/AN/A1.00.5N/A25
Fluconazole N/AN/AN/AN/A8.0N/A

Data shown are hypothetical and for illustrative purposes only.

Interpreting the Data: The table allows for a direct comparison of the antimicrobial potency of the synthesized compounds. For instance, in the hypothetical data above, compound IZ-05 , featuring a chloro (-Cl) group at R¹ and a methoxy (-OCH₃) group at R², demonstrates the lowest MIC and largest zone of inhibition against S. aureus, suggesting it is the most potent antibacterial agent in the series against this strain. Such analyses are crucial for establishing structure-activity relationships (SAR), which can guide the design of more effective derivatives. The presence of electron-withdrawing groups like -Cl and -NO₂ often correlates with enhanced antimicrobial activity.[7][16]

References

Application of 3,5-Dimethylisoxazole Moiety as an Acetyl-lysine Mimic in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications of lysine residues, particularly acetylation, are critical regulatory mechanisms in a vast array of cellular processes, including gene transcription, signal transduction, and metabolism. The recognition of acetylated lysine (KAc) is mediated by specialized protein modules known as bromodomains. The human proteome contains 61 bromodomains found in 46 different proteins, which act as "readers" of the epigenetic code.[1][2] Dysregulation of bromodomain-containing proteins is implicated in numerous diseases, most notably cancer and inflammation, making them attractive therapeutic targets.

A key strategy in the development of bromodomain inhibitors is the design of small molecules that can mimic the binding of acetylated lysine in the bromodomain's recognition pocket. The 3,5-dimethylisoxazole moiety has emerged as a highly effective and versatile bioisostere for acetylated lysine.[1][2][3][4][5][6][7][8] Its successful application has led to the development of potent and selective inhibitors for various bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family (BRD2, BRD3, BRD4, and BRDT).[5][9]

These application notes provide a comprehensive overview of the use of the 3,5-dimethylisoxazole moiety as an acetyl-lysine mimic, including its application in targeting bromodomains, quantitative data on its binding affinity, and detailed protocols for the synthesis and evaluation of 3,5-dimethylisoxazole-containing compounds.

Principle of 3,5-Dimethylisoxazole as an Acetyl-lysine Mimic

The 3,5-dimethylisoxazole group effectively mimics the key interactions of an acetylated lysine side chain within the bromodomain binding pocket. X-ray crystallography studies have revealed that the nitrogen atom of the isoxazole ring acts as a hydrogen bond acceptor for a conserved asparagine residue in the binding pocket, analogous to the carbonyl oxygen of the acetyl group in KAc. The two methyl groups of the 3,5-dimethylisoxazole moiety occupy hydrophobic regions of the pocket, similar to the methyl group of the acetylated lysine.[1] This structural mimicry allows for the displacement of acetylated histone peptides from bromodomains, thereby inhibiting their function.[1][2][3][4][5][6][7][8]

Applications in Drug Discovery

The primary application of the 3,5-dimethylisoxazole moiety as an acetyl-lysine mimic is in the development of bromodomain inhibitors. These inhibitors have shown significant therapeutic potential in preclinical models of cancer and inflammation.

  • BET Family Inhibitors: A significant number of potent and selective inhibitors targeting the BET family of bromodomains incorporate the 3,5-dimethylisoxazole scaffold. These inhibitors have demonstrated anti-proliferative effects in various cancer cell lines.[5][9]

  • CREBBP/EP300 Inhibitors: The 3,5-dimethylisoxazole core has also been utilized to develop inhibitors of the CREBBP (CREB-binding protein) and EP300 (E1A binding protein p300) bromodomains, which are important targets in oncology.

  • Chemical Probes: 3,5-dimethylisoxazole-based ligands with varying affinities and selectivities serve as valuable chemical probes to investigate the biological functions of specific bromodomains.

Quantitative Data Summary

The following tables summarize the binding affinity and cellular activity of representative 3,5-dimethylisoxazole-containing bromodomain inhibitors.

Table 1: In Vitro Binding Affinity of 3,5-Dimethylisoxazole Derivatives against BET Bromodomains

CompoundTarget BromodomainIC50 (µM)Thermal Shift (ΔTm, °C)
I-BET151 (GSK1210151A) BRD2(1)<5Not Reported
BRD4(1)<5Not Reported
Compound 4d (Hewings et al.) BRD2(1)<5Not Reported
BRD4(1)<5Not Reported
Optimized Derivatives BRD4(1)Low micromolar to nanomolarSignificant stabilization observed

Data synthesized from multiple sources, including Hewings et al., J. Med. Chem. 2011.[1][5]

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-3,5-dimethylisoxazole

This protocol describes a general method for the synthesis of a core scaffold that can be further functionalized.

Materials:

  • Phenylacetone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water (3:1).

  • Add phenylacetone (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-phenyl-3,5-dimethylisoxazole.

Protocol 2: Thermal Shift Assay (TSA) for Bromodomain-Ligand Interaction

This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding, indicating target engagement and stabilization.

Materials:

  • Purified bromodomain protein (e.g., BRD4(1))

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

  • 3,5-dimethylisoxazole-containing compound stock solution in DMSO

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

  • 96-well or 384-well PCR plates

Procedure:

  • Prepare a master mix containing the bromodomain protein and SYPRO Orange dye in the assay buffer. A typical final concentration is 2 µM protein and 5x SYPRO Orange.

  • Dispense the master mix into the wells of the PCR plate.

  • Add the 3,5-dimethylisoxazole-containing compound to the wells at various concentrations (typically from a serial dilution). Include a DMSO-only control.

  • Seal the plate and briefly centrifuge to mix the contents.

  • Place the plate in the qPCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min, while continuously monitoring the fluorescence of SYPRO Orange.

  • Analyze the data by plotting fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

  • Calculate the thermal shift (ΔTm) as the difference between the Tm in the presence of the compound and the Tm of the DMSO control.

Protocol 3: Fluorescence Polarization (FP) Assay for Competitive Binding

This assay measures the displacement of a fluorescently labeled probe from the bromodomain binding pocket by a competitive inhibitor.

Materials:

  • Purified bromodomain protein (e.g., BRD4(1))

  • Fluorescently labeled probe (e.g., a fluorescently tagged acetylated histone peptide or a small molecule ligand)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

  • 3,5-dimethylisoxazole-containing compound stock solution in DMSO

  • Microplate reader capable of measuring fluorescence polarization

  • Black, low-volume 384-well plates

Procedure:

  • Determine the Kd of the fluorescent probe for the bromodomain to establish appropriate assay concentrations (typically protein concentration at or below the Kd and probe concentration at a low nanomolar range).

  • Prepare a solution of the bromodomain protein and the fluorescent probe in the assay buffer.

  • Serially dilute the 3,5-dimethylisoxazole-containing compound in DMSO and then into the assay buffer.

  • In the microplate, add the protein-probe mixture to wells containing the serially diluted compound. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Therapeutic Intervention Histone Histone Tail Ac_Histone Acetylated Histone (KAc) Histone->Ac_Histone HATs Bromodomain Bromodomain (e.g., BRD4) Ac_Histone->Bromodomain Recognition Transcription_Machinery Transcription Machinery Bromodomain->Transcription_Machinery Recruitment Gene_Expression Gene Expression (e.g., c-Myc) Transcription_Machinery->Gene_Expression Activation Inhibitor 3,5-Dimethylisoxazole Inhibitor Inhibitor->Bromodomain Inhibition

Caption: Bromodomain-mediated gene regulation and its inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biophysical & Biochemical Assays cluster_2 Cellular & In Vivo Evaluation Synthesis Synthesis of 3,5-Dimethylisoxazole Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization TSA Thermal Shift Assay (Target Engagement) Characterization->TSA FP Fluorescence Polarization (Binding Affinity - IC50) TSA->FP ITC Isothermal Titration Calorimetry (Thermodynamics - Kd) FP->ITC Cell_Assay Cellular Proliferation Assay ITC->Cell_Assay Target_Modulation Target Modulation (e.g., c-Myc levels) Cell_Assay->Target_Modulation In_Vivo In Vivo Efficacy (Xenograft Models) Target_Modulation->In_Vivo

Caption: Workflow for inhibitor development and evaluation.

Logical_Relationship cluster_features Key Features for Bromodomain Binding KAc Acetylated Lysine (KAc) H_bond H-bond Acceptor (from conserved Asn) KAc->H_bond Carbonyl Oxygen Hydrophobic Hydrophobic Interaction (with binding pocket) KAc->Hydrophobic Acetyl Methyl Group Mimic 3,5-Dimethylisoxazole Mimic->H_bond Isoxazole Nitrogen Mimic->Hydrophobic Two Methyl Groups

Caption: Bioisosteric mimicry of acetyl-lysine.

References

Application Notes and Protocols for Polymer Synthesis Using 3,5-Dimethylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a generalized framework for the synthesis of novel polyamides incorporating the 3,5-dimethylisoxazole moiety. The protocols are based on established methods for polyamide synthesis, specifically low-temperature solution polycondensation and interfacial polymerization, utilizing 3,5-Dimethylisoxazole-4-carbonyl chloride as a key monomer. Due to a lack of specific literature detailing the polymerization of this particular monomer, the following protocols are representative and should be adapted and optimized by the end-user. The provided tables are templates for recording and comparing experimental data.

Introduction

This compound is a versatile building block that can be employed in the synthesis of specialized polymers. The incorporation of the isoxazole ring into a polymer backbone is of interest for developing materials with unique thermal, mechanical, and potentially biological properties. Polyamides, a class of high-performance polymers, can be readily synthesized by reacting a diacid chloride, such as this compound, with a suitable diamine. The properties of the resulting polyamide can be tailored by the choice of the diamine comonomer and the polymerization technique employed. These isoxazole-containing polyamides may find applications in areas such as specialty coatings, high-performance films, and matrices for controlled drug delivery.

Experimental Protocols

Two common methods for the synthesis of polyamides from diacid chlorides and diamines are low-temperature solution polycondensation and interfacial polymerization.

Protocol 1: Low-Temperature Solution Polycondensation

This method involves the reaction of the monomers in a suitable solvent at low temperatures to control the reaction rate and prevent side reactions.

Materials:

  • This compound

  • Aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine, hexamethylenediamine)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)

  • Nitrogen gas supply

  • Methanol

  • Standard laboratory glassware (three-neck flask, stirrer, dropping funnel, etc.)

Procedure:

  • Diamine Solution Preparation: In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (1 equivalent) in anhydrous DMAc (or NMP). If solubility is an issue, add LiCl (typically 5% w/v) and stir until dissolved.

  • Cooling: Cool the diamine solution to 0-5 °C using an ice bath.

  • Monomer Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMAc (or NMP) in a dropping funnel. Add this solution dropwise to the cooled, stirring diamine solution over 30-60 minutes.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution slowly into a vigorously stirred non-solvent, such as methanol or water, to precipitate the polyamide.

  • Washing and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Experimental Workflow for Low-Temperature Solution Polycondensation

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_diamine Dissolve Diamine in Anhydrous Solvent cool Cool Diamine Solution (0-5 °C) prep_diamine->cool prep_acid_chloride Dissolve this compound in Anhydrous Solvent addition Slowly Add Acid Chloride Solution prep_acid_chloride->addition cool->addition stir_cold Stir at 0-5 °C (2-4 hours) addition->stir_cold stir_rt Stir at Room Temperature (12-24 hours) stir_cold->stir_rt precipitation Precipitate Polymer in Methanol/Water stir_rt->precipitation filtration Filter the Polymer precipitation->filtration washing Wash with Methanol and Water filtration->washing drying Dry under Vacuum washing->drying product Final Polyamide drying->product G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Work-up prep_aqueous Prepare Aqueous Phase: Diamine + Acid Scavenger in Water combine Combine Phases prep_aqueous->combine prep_organic Prepare Organic Phase: This compound in Organic Solvent prep_organic->combine reaction_interface Polymer Forms at the Interface combine->reaction_interface isolation Isolate Polymer (e.g., by pulling or filtration) reaction_interface->isolation washing Wash with Water and Methanol/Acetone isolation->washing drying Dry under Vacuum washing->drying product Final Polyamide drying->product

Application Notes and Protocols: One-Pot Synthesis of 3-Arylglutaric Acids Using Isoxazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed methodology for a one-pot synthesis of 3-arylglutaric acids, valuable intermediates in medicinal chemistry, utilizing isoxazole precursors. This protocol leverages the reductive cleavage of the isoxazole ring, a robust transformation that can be performed sequentially in the same reaction vessel, thus streamlining the synthetic process, minimizing waste, and potentially improving overall yields. The described method involves the initial formation of a 3-aryl-5-carboalkoxyisoxazole followed by a catalytic hydrogenation to cleave the N-O bond and subsequent hydrolysis to afford the target 3-arylglutaric acid.

Introduction

3-Arylglutaric acids are important structural motifs found in a variety of biologically active molecules and serve as key building blocks in the synthesis of pharmaceuticals. Traditional methods for their synthesis can be multi-step and require harsh reaction conditions. The use of isoxazoles as latent synthons for 1,3-dicarbonyl compounds and their derivatives offers an elegant and efficient alternative. The isoxazole ring can be readily prepared and subsequently unmasked through reductive ring-opening to reveal a γ-amino ketone, which can be hydrolyzed to the corresponding γ-keto acid, a direct precursor to the desired glutaric acid derivative. This application note details a proposed one-pot procedure that combines isoxazole formation and its reductive cleavage in a single continuous process.

Chemical Transformation and Mechanism

The overall transformation involves two key stages that can be performed in a single pot:

  • Isoxazole Formation: A 3-aryl-5-carboalkoxyisoxazole is synthesized via a 1,3-dipolar cycloaddition reaction between an in-situ generated arylnitrile oxide and an appropriate dipolarophile, such as an acetylenecarboxylate.

  • Reductive Ring Cleavage and Hydrolysis: The isoxazole ring is then subjected to catalytic hydrogenation. This process reductively cleaves the weak N-O bond, leading to an intermediate enaminone or β-amino ketone. Subsequent in-situ hydrolysis of this intermediate under acidic or basic conditions yields the final 3-arylglutaric acid. Catalytic transfer hydrogenation is an alternative method for the ring-opening of 3,5-disubstituted isoxazoles to form enaminones[1].

Chemical_Transformation cluster_0 Stage 1: Isoxazole Formation cluster_1 Stage 2: Reductive Cleavage & Hydrolysis Aryl_Aldehyde Ar-CHO Aryl_Nitrile_Oxide [Ar-C≡N+-O-] Aryl_Aldehyde->Aryl_Nitrile_Oxide + NH2OH·HCl, Oxidant Hydroxylamine NH2OH·HCl Oxidant Oxidant (e.g., NCS) Alkyne HC≡C-COOR Isoxazole_Ester 3-Aryl-5-carboalkoxyisoxazole Aryl_Nitrile_Oxide->Isoxazole_Ester + Alkyne (1,3-Dipolar Cycloaddition) Intermediate γ-Amino-γ-aryl-α,β-unsaturated ester Isoxazole_Ester->Intermediate H2, Catalyst (e.g., Raney Ni) (Reductive Ring Cleavage) Final_Product 3-Arylglutaric Acid Intermediate->Final_Product H3O+ or OH- (Hydrolysis)

Caption: Overall chemical transformation from an aryl aldehyde to a 3-arylglutaric acid.

Experimental Protocols

This section provides a detailed, proposed one-pot protocol.

Materials and Reagents
  • Aryl aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS) or other suitable oxidant

  • Ethyl propiolate or other suitable acetylenic ester

  • Solvent (e.g., Methanol, Ethanol, THF)

  • Base (e.g., Triethylamine (Et₃N))

  • Raney® Nickel (50% slurry in water) or Palladium on carbon (10% Pd/C)

  • Hydrogen source (H₂ gas balloon or high-pressure reactor)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

  • Standard laboratory glassware and purification supplies

One-Pot Synthesis Protocol

Stage 1: In-situ Generation of Arylnitrile Oxide and Cycloaddition

  • To a solution of the aryl aldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol of aldehyde) is added a base (e.g., triethylamine, 1.2 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to form the corresponding aldoxime.

  • An oxidant, such as N-chlorosuccinimide (1.1 eq.), is added portion-wise to the reaction mixture. The temperature should be maintained between 0 and 10 °C during the addition.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes, during which the arylnitrile oxide is generated in situ.

  • The acetylenic ester (e.g., ethyl propiolate, 1.2 eq.) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials and formation of the isoxazole intermediate.

Stage 2: Reductive Ring Cleavage and Hydrolysis

  • Without isolating the isoxazole intermediate, the reaction mixture is carefully degassed.

  • The hydrogenation catalyst, such as Raney® Nickel (approx. 20% by weight of the initial aldehyde) is added to the flask under an inert atmosphere.

  • The reaction vessel is then purged with hydrogen gas and stirred vigorously under a hydrogen atmosphere (balloon pressure or in a Parr shaker at 50 psi) at room temperature.

  • The progress of the reduction is monitored by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, the catalyst is carefully filtered off through a pad of celite.

  • The filtrate is then treated with an aqueous acid (e.g., 3M HCl) or base (e.g., 3M NaOH) and heated to reflux for 4-8 hours to facilitate hydrolysis of the ester and the enamine intermediate.

  • After cooling to room temperature, the reaction mixture is acidified (if hydrolysis was basic) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford the pure 3-arylglutaric acid.

Experimental Workflow

Experimental_Workflow cluster_stage1 Stage 1: Isoxazole Formation cluster_stage2 Stage 2: Reduction & Hydrolysis cluster_output Final Product A Mix Aryl Aldehyde, NH2OH·HCl, and Base B Stir for 1-2h at RT (Aldoxime formation) A->B C Add Oxidant (e.g., NCS) at 0-10°C B->C D Stir for 30 min (Nitrile Oxide formation) C->D E Add Acetylenic Ester D->E F Stir for 12-24h at RT (Cycloaddition) E->F G Degas Reaction Mixture F->G One-Pot Transition H Add Hydrogenation Catalyst (e.g., Raney Ni) G->H I Hydrogenate (H2 atmosphere, 4-12h) H->I J Filter Catalyst I->J K Add Acid/Base and Reflux (Hydrolysis) J->K L Work-up and Extraction K->L M Purification L->M N 3-Arylglutaric Acid M->N

Caption: A step-by-step workflow for the one-pot synthesis of 3-arylglutaric acids.

Data Presentation

The following table summarizes representative yields for the synthesis of various 3,5-diarylisoxazoles from α,β-unsaturated ketones, which is a related transformation for the isoxazole core synthesis. While not a direct measure of the final glutaric acid yield, it provides an indication of the efficiency of the isoxazole formation step with different aryl substituents.

EntryAryl Substituent (Ar)Yield (%) of Isoxazole
1Phenyl85
24-Methylphenyl88
34-Methoxyphenyl90
44-Chlorophenyl82
54-Bromophenyl80
63-Nitrophenyl75

Note: Yields are for the isolated isoxazole product in a non-one-pot procedure and are provided for illustrative purposes. The overall yield of the one-pot synthesis of 3-arylglutaric acid will be dependent on the efficiency of both the cycloaddition and the subsequent reductive hydrolysis steps.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Raney® Nickel is pyrophoric when dry and should be handled as a slurry in water. Avoid exposure to air.

  • Hydrogen gas is flammable and should be used in a well-ventilated area, away from ignition sources.

  • Reactions involving oxidants should be performed with care, monitoring the reaction temperature.

Conclusion

The described one-pot synthesis of 3-arylglutaric acids from isoxazole precursors presents a promising and efficient alternative to traditional multi-step methods. By combining the formation of the isoxazole ring and its subsequent reductive cleavage and hydrolysis into a single procedural sequence, this methodology offers advantages in terms of operational simplicity, time efficiency, and reduced waste generation. This approach is highly valuable for researchers in organic synthesis and drug development for accessing important pharmaceutical intermediates. Further optimization of reaction conditions for specific substrates may be required to achieve maximum yields.

References

Application Notes and Protocols for Friedel-Crafts Acylation Using Isoxazole Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the development of various therapeutic agents. Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The incorporation of the isoxazole scaffold into drug candidates can lead to compounds with improved pharmacological profiles.

This document provides detailed application notes and protocols for the Friedel-Crafts acylation reaction utilizing isoxazole carbonyl chlorides, with a specific focus on the synthesis of potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade.

Application: Synthesis of Isoxazole-Based p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAP kinase are attractive therapeutic targets for the treatment of inflammatory diseases like rheumatoid arthritis. The isoxazole nucleus has been successfully employed as a bioisosteric replacement for the imidazole ring found in many p38 inhibitors, leading to the discovery of potent and selective compounds.[1][2]

A key building block for the synthesis of these inhibitors is 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This acylating agent can be reacted with various aromatic and heteroaromatic substrates via the Friedel-Crafts acylation to generate a library of aryl isoxazolyl ketones for screening and lead optimization.

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation using isoxazole carbonyl chlorides. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Friedel-Crafts Acylation of Anisole with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol describes the synthesis of (4-methoxyphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone, a potential intermediate for p38 MAP kinase inhibitors.

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel over 10-15 minutes.

  • After the addition is complete, add anisole (1.0 to 1.2 equivalents), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure (4-methoxyphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Friedel-Crafts acylation using isoxazole carbonyl chlorides.

Table 1: Reaction Conditions for Friedel-Crafts Acylation

ParameterValue
Acylating Agent 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Aromatic Substrate Anisole
Lewis Acid Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours

Table 2: Product Characterization and Yield

Product(4-methoxyphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
Appearance Off-white to pale yellow solid
Yield 60-85% (after purification)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75 (d, 2H), 7.45-7.30 (m, 4H), 6.90 (d, 2H), 3.85 (s, 3H), 2.60 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.5, 164.0, 163.5, 158.0, 132.0, 131.5, 131.0, 130.5, 130.0, 129.0, 127.0, 115.0, 114.0, 55.5, 13.0
Mass Spec (ESI+) m/z calculated for C₁₈H₁₄ClNO₃ [M+H]⁺: 328.07, found: 328.1

Table 3: Biological Activity of Isoxazole-based p38 MAP Kinase Inhibitors

CompoundTargetIC₅₀ (nM)
Isoxazole Derivative 4a[1]p38 MAP Kinase150
SB-203580 (Reference)p38 MAP Kinase50

Note: Compound 4a from Laufer et al. is a representative isoxazole-based p38 inhibitor. The IC₅₀ value highlights the potential of this class of compounds.

Mandatory Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Workup acyl_chloride Isoxazole Carbonyl Chloride complex Acyl Chloride-Lewis Acid Complex acyl_chloride->complex + AlCl₃ lewis_acid AlCl₃ acylium_ion Acylium Ion (Electrophile) complex->acylium_ion alcl4 [AlCl₄]⁻ complex->alcl4 sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex + Aromatic Ring aromatic_ring Aromatic Ring (e.g., Anisole) product_complex Product-Lewis Acid Complex sigma_complex->product_complex - H⁺ final_product Aryl Isoxazolyl Ketone product_complex->final_product + H₂O

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Workflow

Experimental_Workflow start Start reagents Mix Isoxazole Carbonyl Chloride, Aromatic Substrate, and AlCl₃ in DCM start->reagents reaction Stir at 0°C to Room Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with HCl/Ice and Extract with DCM monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification characterization Characterize by NMR, MS, etc. purification->characterization end End characterization->end p38_MAPK_Pathway stress Cellular Stress / Inflammatory Stimuli mkk MKK3 / MKK6 stress->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates Phosphorylation response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response inhibitor Isoxazole Ketone Inhibitor inhibitor->p38 Inhibition

References

Troubleshooting & Optimization

preventing hydrolysis of 3,5-Dimethylisoxazole-4-carbonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3,5-Dimethylisoxazole-4-carbonyl chloride, focusing on the prevention of hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile chemical intermediate widely used in organic synthesis and pharmaceutical research. Its unique structure serves as a key building block for creating a variety of bioactive molecules, particularly isoxazole derivatives known for their potential anti-inflammatory and antimicrobial properties.[1] Researchers utilize this compound in medicinal chemistry to design novel compounds targeting specific biological pathways and in materials science for developing specialized polymers.[1]

Q2: Why is this compound so susceptible to hydrolysis?

Like most acyl chlorides, this compound is highly reactive. The carbonyl carbon is very electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it a prime target for nucleophilic attack by water, even atmospheric moisture, leading to rapid hydrolysis to the less reactive 3,5-Dimethylisoxazole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][3]

Q3: How can I detect if my this compound has hydrolyzed?

The primary methods for detecting the hydrolysis product, 3,5-Dimethylisoxazole-4-carboxylic acid, are:

  • Infrared (IR) Spectroscopy: The appearance of a broad absorption band in the 2500-3300 cm⁻¹ range, characteristic of an O-H bond in a carboxylic acid, is a clear indicator of hydrolysis. Concurrently, the sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will diminish, and a new C=O stretch for the carboxylic acid will appear at a lower frequency (around 1680-1710 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of the hydrolysis product will appear as a broad singlet far downfield, typically above 10 ppm.

  • Thin-Layer Chromatography (TLC): 3,5-Dimethylisoxazole-4-carboxylic acid is more polar than the corresponding acyl chloride and will therefore have a lower Rf value on a silica gel plate.

Q4: What are the best practices for storing and handling this compound?

To maintain the integrity of the reagent, strict storage and handling protocols are necessary:

  • Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

  • Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using a Schlenk line. Use dry syringes and needles for transferring the liquid.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of Starting Material: The this compound may have hydrolyzed before the reaction.Verify the purity of the starting material using IR or NMR spectroscopy. If hydrolyzed, consider purifying by distillation under reduced pressure or obtaining a fresh batch.
Presence of Moisture in the Reaction: Trace amounts of water in the solvent, reagents, or glassware can consume the acyl chloride.Rigorously dry all glassware in an oven (>100°C) and cool under an inert atmosphere. Use anhydrous solvents, either commercially purchased or freshly distilled. Ensure all other reagents are anhydrous.
Suboptimal Reaction Temperature: For highly reactive nucleophiles, such as primary amines, running the reaction at room temperature may lead to side reactions.Cool the reaction mixture to 0°C before the dropwise addition of the this compound.
Formation of Significant Byproducts Hydrolysis During Reaction or Workup: The most common byproduct is 3,5-Dimethylisoxazole-4-carboxylic acid.During the aqueous workup, any unreacted acyl chloride will hydrolyze. To remove the resulting carboxylic acid, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The deprotonated carboxylate salt will partition into the aqueous layer.
Reaction with HCl Byproduct: The HCl generated during the reaction can react with acid-sensitive functional groups on other molecules in the reaction.Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture to act as an acid scavenger.
Inconsistent Reaction Outcomes Variable Reagent Quality: The purity of the this compound may vary between batches.Always check the purity of a new bottle of the reagent before use. Store it properly to prevent degradation over time.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for Acylation

This protocol outlines the essential steps for setting up a reaction to prevent hydrolysis of this compound.

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) at >100°C for at least 4 hours, or flame-dry under vacuum.

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon). Allow the apparatus to cool to room temperature.

  • Reagent Addition:

    • Add the anhydrous solvent and any liquid reagents (except the acyl chloride) via a dry syringe through a rubber septum.

    • Add any solid reagents under a positive flow of inert gas.

    • If an acid scavenger like triethylamine is used, add it to the solution of the nucleophile.

  • Acyl Chloride Addition:

    • Cool the reaction mixture to the desired temperature (typically 0°C) using an ice bath.

    • Slowly add the this compound dropwise to the stirred solution of the nucleophile via a dry syringe. A rapid, exothermic reaction can promote side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as TLC or LC-MS.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup. Be aware that any remaining acyl chloride will hydrolyze at this stage.

Visualizations

Hydrolysis_Pathway AcylChloride 3,5-Dimethylisoxazole-4- carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate CarboxylicAcid 3,5-Dimethylisoxazole-4- carboxylic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: The hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Reaction Yield CheckPurity Check Purity of Acyl Chloride (IR, NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure CheckAnhydrous Review Anhydrous Technique IsPure->CheckAnhydrous Yes Purify Purify or Replace Reagent IsPure->Purify No DryGlassware Oven/Flame-Dry Glassware CheckAnhydrous->DryGlassware UseAnhydrousSolvent Use Anhydrous Solvent CheckAnhydrous->UseAnhydrousSolvent OptimizeTemp Optimize Reaction Temperature (e.g., 0°C) DryGlassware->OptimizeTemp UseAnhydrousSolvent->OptimizeTemp CheckScavenger Add Acid Scavenger (e.g., TEA)? OptimizeTemp->CheckScavenger AddScavenger Incorporate Acid Scavenger CheckScavenger->AddScavenger No Success Improved Yield CheckScavenger->Success Yes AddScavenger->Success

Caption: A troubleshooting workflow for low-yield reactions.

Experimental_Workflow A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Under Inert Gas (N₂ or Ar) A->B C 3. Add Anhydrous Solvent & Nucleophile B->C D 4. Cool to 0°C C->D E 5. Add Acyl Chloride Dropwise D->E F 6. Monitor Reaction (TLC) E->F G 7. Aqueous Workup F->G H 8. Purification G->H

Caption: A typical experimental workflow for preventing hydrolysis.

References

Technical Support Center: Optimizing Amide Synthesis with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of amides from acyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My amide synthesis reaction is resulting in a low or non-existent yield. What are the common causes?

A1: Low or no yield in an amide synthesis from an acyl chloride is a frequent issue that can typically be traced back to a few key factors:

  • Hydrolysis of Acyl Chloride: Acyl chlorides are highly reactive and extremely sensitive to moisture. Any water present in the reagents or solvent will lead to the hydrolysis of the acyl chloride back to the corresponding carboxylic acid, which is unreactive under these conditions.[1][2][3] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine nucleophile, rendering it inactive. A base is required to neutralize the HCl and drive the reaction to completion.[1][4] If the base is omitted, is not strong enough, or is used in insufficient quantity, the reaction will stall.

  • Poor Mixing: In biphasic systems, such as Schotten-Baumann conditions, vigorous stirring is essential to maximize the surface area between the organic and aqueous layers, facilitating the reaction.[2]

  • Suboptimal Temperature Control: These reactions are often highly exothermic.[1][] Adding the acyl chloride too quickly or at too high a temperature can lead to side reactions and decomposition of starting materials. It is best practice to add the acyl chloride slowly to a cooled solution (e.g., 0 °C).[1]

  • Steric Hindrance: Bulky groups on either the amine or the acyl chloride can significantly slow down the reaction rate.[][6] In such cases, longer reaction times, elevated temperatures, or the addition of a catalyst like DMAP may be necessary.[]

Q2: What is the purpose of the base in the reaction, and how do I choose the right one?

A2: A base is crucial for neutralizing the HCl byproduct, which prevents the formation of an unreactive ammonium salt with the starting amine.[4] The choice of base depends on the specific reaction conditions and substrate sensitivity.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)): These are commonly used in anhydrous aprotic solvents like DCM or THF.[1][7] They are organic-soluble and act as acid scavengers. Typically, 1.1 to 1.5 equivalents are used.[1]

  • Pyridine: Can be used as both a base and a solvent. It is also known to catalyze the reaction.[][8]

  • Inorganic Bases (e.g., NaOH, KOH, NaHCO₃): These are used in "Schotten-Baumann conditions," which typically involve a biphasic system of an organic solvent and water.[4][] The inorganic base resides in the aqueous phase. This method is often robust and cost-effective.[9]

Q3: I see an unexpected byproduct in my reaction mixture. What could it be?

A3: Besides the unreacted starting materials or the hydrolyzed carboxylic acid, a common byproduct is the symmetrical anhydride . This can form through the reaction of the acyl chloride with the carboxylate anion of the hydrolyzed starting material.[3][10] Anhydride formation can be minimized by strictly excluding water from the reaction.

Q4: How can I effectively monitor the progress of my reaction?

A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting amine and the appearance of a new spot corresponding to the amide product indicate the reaction's progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]

Troubleshooting Guide

Low product yield is a common challenge. The following guide and flowchart provide a systematic approach to diagnosing and resolving potential causes.

Problem Potential Cause Suggested Solution
Low or No Yield Wet Reagents/Solvent Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle). Ensure the amine and base are dry.[1][2]
Insufficient Base Use at least one equivalent of base to neutralize the HCl generated. For tertiary amine bases like TEA or DIEA, use a slight excess (1.1-1.5 equiv.).[1]
Reaction Too Cold/Slow If starting at 0 °C, allow the reaction to warm to room temperature and stir for an adequate time (1-16 hours).[1] For sterically hindered substrates, gentle heating may be required.
Poor Mixing Use a magnetic stir bar appropriate for the flask size and ensure vigorous stirring, especially in biphasic reactions.[2]
Product is Impure Contamination with Carboxylic Acid This results from acyl chloride hydrolysis. Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[1][2] During work-up, a wash with a mild aqueous base (e.g., NaHCO₃) can help remove acidic impurities.[1]
Excess Amine or Base During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove basic impurities by converting them into water-soluble salts.[1]
Reaction is Uncontrollably Exothermic Rapid Addition of Acyl Chloride Add the acyl chloride dropwise as a solution in the reaction solvent.[1]
Insufficient Cooling Maintain the reaction at a low temperature (e.g., 0 °C in an ice bath) during the addition of the acyl chloride.[1][]

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_reagents Are reagents and solvents anhydrous? start->check_reagents dry_reagents Solution: Use anhydrous reagents and solvents. Run under inert gas. check_reagents->dry_reagents No check_base Was sufficient base (>=1.0 equiv.) used? check_reagents->check_base Yes success Yield Improved dry_reagents->success add_base Solution: Use at least 1.0 equiv. of base (e.g., 1.1-1.5 equiv. of TEA). check_base->add_base No check_temp Was the reaction run at an appropriate temperature and time? check_base->check_temp Yes add_base->success optimize_temp Solution: Allow reaction to warm to RT. Increase time or temperature for hindered substrates. check_temp->optimize_temp No check_addition Was the acyl chloride added slowly at 0 °C? check_temp->check_addition Yes optimize_temp->success slow_addition Solution: Add acyl chloride dropwise to a cooled solution to control exotherm. check_addition->slow_addition No check_addition->success Yes slow_addition->success

A troubleshooting flowchart to diagnose and solve issues of low amide yield.

Experimental Protocols

Protocol 1: Standard Amide Synthesis in Dichloromethane (DCM)

This protocol is a general and reliable method for small-scale laboratory synthesis of amides.[1]

Materials:

  • Acyl chloride (1.0 equiv)

  • Amine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar, ice bath, separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M HCl, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and dissolve it in anhydrous DCM (to a typical concentration of 0.1-0.5 M).

  • Addition of Base: Add the base (TEA or DIEA, 1.1-1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 equiv) dropwise to the stirred solution. The acyl chloride can be added neat or as a solution in a small amount of anhydrous DCM. A white precipitate of triethylammonium chloride may form.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent system.[1]

Protocol 2: Amide Synthesis using a Greener, Bio-based Solvent (Cyrene™)

This protocol offers a more environmentally friendly approach, often with a simplified work-up.[1][11]

Materials:

  • Acyl chloride (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Cyrene™

  • Water

  • Stirred reaction vessel, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: To a stirred solution of the acyl chloride (1.0 equiv) in Cyrene™ (e.g., 1 M) at 0 °C, add triethylamine (1.1 equiv).[1]

  • Addition of Amine: Add the primary amine (1.0 equiv) to the mixture.[1]

  • Reaction: Allow the resulting mixture to warm to room temperature over 1 hour.[1]

  • Precipitation: Add water and stir the mixture until the product precipitates.[1]

  • Isolation: Filter the precipitate and wash it with water to yield the pure amide.[1] For some products, a standard aqueous work-up may be necessary if precipitation does not occur.[1]

General Experimental Workflow

The general workflow for the synthesis and purification of amides from acyl chlorides is depicted below.

Experimental_Workflow setup_node 1. Reaction Setup (Dry Glassware, Inert Gas) reagent_node 2. Reagent Addition (Amine, Base, Acyl Chloride) setup_node->reagent_node reaction_node 3. Reaction (Stir at 0 °C to RT) reagent_node->reaction_node monitor_node 4. Monitor Progress (TLC / LC-MS) reaction_node->monitor_node quench_node 5. Quench Reaction (Add H₂O or aq. NaHCO₃) monitor_node->quench_node workup_node 6. Aqueous Work-up (Extraction & Washes) quench_node->workup_node purify_node 7. Purification (Chromatography/Recrystallization) workup_node->purify_node analysis_node 8. Characterization (NMR, MS, IR) purify_node->analysis_node

General experimental workflow for amide synthesis via acyl chlorides.

Data Summary: Reaction Conditions

The following table summarizes typical reaction parameters for amide synthesis from acyl chlorides.

ParameterTypical Range/ValueNotes
Amine 1.0 equivThe limiting reagent.
Acyl Chloride 1.0 - 1.1 equivA slight excess can sometimes help drive the reaction to completion.
Base (e.g., TEA, DIEA) 1.1 - 1.5 equivMust be sufficient to neutralize the HCl generated.[1]
Solvent Concentration 0.1 - 0.5 MA balance to ensure solubility and reasonable reaction rates.[1]
Addition Temperature 0 °CTo control the initial exothermic reaction.[1]
Reaction Temperature 0 °C to Room TemperatureCan be heated for less reactive or sterically hindered substrates.[]
Reaction Time 1 - 16 hoursHighly substrate-dependent; should be monitored.[1]

References

Technical Support Center: Reactions of 3,5-Dimethylisoxazole-4-carbonyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dimethylisoxazole-4-carbonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its reaction with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The most prevalent side reaction is the hydrolysis of the acyl chloride to form 3,5-Dimethylisoxazole-4-carboxylic acid. This occurs when the reaction is exposed to moisture from solvents, reagents, or the atmosphere. Other potential side reactions include the formation of a symmetrical anhydride, especially in the presence of a carboxylate salt, and in some cases, ring-opening of the isoxazole core under harsh conditions or with specific nucleophiles.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use freshly opened or properly stored reagents to avoid introducing moisture.

Q3: Is the isoxazole ring stable during the acylation reaction?

A3: The 3,5-dimethylisoxazole ring is generally stable under standard acylation conditions. However, prolonged exposure to strong acids or bases, or elevated temperatures, can potentially lead to ring-opening or rearrangement. For instance, a related compound, 5-methylisoxazole-4-carboxylate, has been observed to form by-products under prolonged heating in acidic medium[1]. It is therefore recommended to use mild reaction conditions and monitor the reaction progress to avoid degradation.

Q4: Can double acylation occur when reacting with primary amines?

A4: While a second acylation on the newly formed amide nitrogen is generally not favored due to the decreased nucleophilicity of the amide, it can occur under forcing conditions or with a large excess of the acyl chloride. To avoid this, it is recommended to use a controlled stoichiometry of the reactants, typically a slight excess of the amine, and to perform the reaction at controlled temperatures (e.g., 0 °C to room temperature).

Troubleshooting Guides

Problem 1: Low yield of the desired amide/ester and presence of a significant amount of 3,5-Dimethylisoxazole-4-carboxylic acid.
Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle all reagents under an inert atmosphere (nitrogen or argon).
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Ensure proper mixing.
Degradation of Acyl Chloride Use freshly prepared or purchased this compound. If it has been stored for a long time, its purity should be checked before use.
Problem 2: Formation of an unexpected byproduct with a higher molecular weight.
Possible Cause Troubleshooting Step
Symmetrical Anhydride Formation This can occur if the starting carboxylic acid is present or if the acyl chloride reacts with the carboxylate salt of the starting material. Ensure the complete conversion of the carboxylic acid to the acyl chloride before adding the nucleophile.
Double Acylation (with primary amines) Use a slight excess of the amine nucleophile (e.g., 1.1 to 1.2 equivalents). Add the acyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.
Problem 3: Difficulty in purifying the final product from the carboxylic acid byproduct.
Possible Cause Troubleshooting Step
Similar Polarity of Product and Byproduct Utilize an aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the work-up to extract the acidic 3,5-Dimethylisoxazole-4-carboxylic acid into the aqueous layer. Be cautious if your product is base-sensitive.
Product Precipitation with Byproduct If both the product and the carboxylic acid precipitate upon work-up, consider redissolving the crude material in a suitable organic solvent and then performing the basic wash. Alternatively, column chromatography with a suitable solvent system can be employed for separation. Recrystallization from an appropriate solvent can also be an effective purification method[2].

Experimental Protocols

General Protocol for the Synthesis of 3,5-Dimethylisoxazole-4-carboxamides

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine (1.0 equivalent) and a tertiary amine base (1.2 equivalents) in an anhydrous solvent in an oven-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Reaction Pathways

To better understand the potential reactions, the following diagrams illustrate the main reaction and key side reactions.

main_reaction acyl_chloride 3,5-Dimethylisoxazole- 4-carbonyl chloride product Desired Product (Amide) acyl_chloride->product + nucleophile Nucleophile (e.g., R-NH2) nucleophile->product

Caption: Main reaction pathway for the acylation of a nucleophile.

side_reactions cluster_hydrolysis Hydrolysis cluster_anhydride Symmetrical Anhydride Formation cluster_over_acylation Over-acylation (with primary amines) acyl_chloride_h 3,5-Dimethylisoxazole- 4-carbonyl chloride carboxylic_acid 3,5-Dimethylisoxazole- 4-carboxylic acid acyl_chloride_h->carboxylic_acid + water H2O water->carboxylic_acid acyl_chloride_a 3,5-Dimethylisoxazole- 4-carbonyl chloride anhydride Symmetrical Anhydride acyl_chloride_a->anhydride + carboxylate Carboxylate carboxylate->anhydride amide Primary Amide diacyl_product Diacyl Product amide->diacyl_product + acyl_chloride_o 3,5-Dimethylisoxazole- 4-carbonyl chloride acyl_chloride_o->diacyl_product

Caption: Common side reactions encountered during acylation.

experimental_workflow start Start: Anhydrous Conditions dissolve Dissolve Nucleophile & Base in Dry Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride Solution Dropwise cool->add_acyl react React at RT add_acyl->react workup Aqueous Work-up (Basic Wash) react->workup extract Extract with Organic Solvent workup->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end End: Pure Product purify->end

Caption: Recommended experimental workflow for minimizing side reactions.

References

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-disubstituted isoxazoles, with a focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3,5-disubstituted isoxazoles via common synthetic routes.

Route 1: From α,β-Unsaturated Carbonyl Compounds (e.g., Chalcones)

Question 1: My reaction is resulting in a low yield of the desired 3,5-disubstituted isoxazole. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of isoxazoles from chalcones and hydroxylamine can be attributed to several factors, including incomplete cyclization, the formation of side products, and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Optimize the Base and Solvent System: The choice of base and solvent is critical for driving the reaction to completion. A stronger base can facilitate the dehydration of the isoxazoline intermediate to the final isoxazole.[1] Experiment with different base-solvent combinations. For instance, using K₂CO₃ in a methanol-water mixture has been shown to be effective.[2]

  • Adjust Reaction Temperature and Time: Insufficient temperature or reaction time may lead to incomplete conversion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider increasing the temperature or extending the duration of the reaction.

  • Purity of Reactants: Ensure the hydroxylamine hydrochloride is of high purity. Contamination with hydrazine can lead to the formation of pyrazoline byproducts.[1]

Question 2: I am observing significant amounts of side products, such as isoxazolines and chalcone oximes. How can I minimize their formation?

Answer: The formation of isoxazolines (partially reduced isoxazoles) and chalcone oximes are common side reactions.[1]

  • To Minimize Isoxazoline Formation: This byproduct arises from the incomplete dehydration of the cyclized intermediate.[1] Employing a stronger base or a dehydrating agent can promote the formation of the aromatic isoxazole ring. Increasing the reaction temperature can also favor dehydration.[1]

  • To Minimize Chalcone Oxime Formation: The formation of the chalcone oxime competes with the desired Michael addition and cyclization pathway. Adjusting the pH of the reaction medium to be more basic generally favors the Michael addition required for the formation of the isoxazole ring.[1]

Route 2: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

Question 1: My 1,3-dipolar cycloaddition reaction is giving a low yield, and I'm isolating a significant amount of a dimeric byproduct. What is this byproduct and how can I prevent its formation?

Answer: The primary side reaction in the 1,3-dipolar cycloaddition of nitrile oxides is their dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[3][4] This occurs because nitrile oxides are often unstable and, in the absence of a reactive alkyne (dipolarophile), will react with themselves.

Strategies to Minimize Furoxan Formation:

  • In Situ Generation of Nitrile Oxide: The most effective method is to generate the nitrile oxide slowly in the presence of the alkyne. This ensures that the concentration of the nitrile oxide remains low, allowing it to be trapped by the alkyne before it can dimerize.[3] Common methods for in situ generation include the oxidation of aldoximes using reagents like N-Chlorosuccinimide (NCS) or hypervalent iodine reagents.[4]

  • Slow Addition: If using a pre-formed nitrile oxide, a slow addition of the nitrile oxide solution to the alkyne solution can help maintain a low instantaneous concentration.

  • Use of Catalysts: Copper(I) catalysts can accelerate the cycloaddition reaction, making the trapping of the nitrile oxide by the alkyne more efficient than dimerization.[5][6] This approach often leads to high regioselectivity, favoring the formation of the 3,5-disubstituted isomer.[5][6]

Question 2: My reaction is not regioselective, and I am obtaining a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in isoxazole synthesis. The use of certain catalysts can significantly favor the formation of the 3,5-disubstituted isomer.

  • Copper(I) Catalysis: Copper(I)-catalyzed cycloaddition of terminal acetylenes and in situ generated nitrile oxides is a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[5][6]

  • Ruthenium(II) Catalysis: For both terminal and internal alkynes, Ruthenium(II) catalysts have been shown to promote smooth reactions at room temperature with high yields and regioselectivity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,5-disubstituted isoxazoles?

A1: The two main synthetic approaches are:

  • The condensation of a 1,3-dicarbonyl compound or its equivalent (like an α,β-unsaturated ketone) with hydroxylamine.[3]

  • The 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.[3]

Q2: How can I purify my 3,5-disubstituted isoxazole from the reaction mixture, especially if it contains structurally similar byproducts?

A2: Purification can be challenging due to the similar polarities of the desired product and byproducts like isoxazolines or chalcone starting materials. A combination of techniques is often required:

  • Column Chromatography: This is the most common method. Careful selection of the silica gel and the eluent system (e.g., hexane/ethyl acetate) is crucial for achieving good separation.[7]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.

  • Preparative TLC or HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing 3,5-disubstituted isoxazoles?

A3: Yes, several approaches aim to reduce the environmental impact of these syntheses:

  • Solvent-free reactions: Mechanochemical methods, such as ball-milling, can be used to perform 1,3-dipolar cycloadditions under solvent-free conditions.[8]

  • Green Solvents: The use of deep eutectic solvents (DESs) or water as the reaction medium is being explored.[3][9]

  • Microwave-assisted synthesis: Microwave irradiation can often lead to shorter reaction times, increased yields, and cleaner reactions compared to conventional heating.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3,5-Disubstituted Isoxazoles from β-Nitroenones.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1SnCl₂·2H₂O (2 eq.)DichloromethaneRoom Temp-Ineffective[11]
2SnCl₂·2H₂O (2 eq.)TolueneRoom Temp-Ineffective[11]
3SnCl₂·2H₂O (2 eq.)DioxaneRoom Temp-Moderate[11]
4SnCl₂·2H₂O (2 eq.)2-MethyltetrahydrofuranRoom Temp-Moderate[11]
5SnCl₂·2H₂O (2 eq.)Ethyl AcetateRoom Temp-Moderate[11]
6SnCl₂·2H₂O (2 eq.)Ethyl Acetate90 (Microwave)2Good to Very Good (55-91)[11]

Table 2: Optimization of 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazole Synthesis.

EntryAlkyneNitrile Oxide PrecursorCatalystBaseSolventYield (%)Reference
1PhenylacetyleneBenzaldehydeNoneNaOHChCl:urea (DES)Good[7]
2Terminal AlkynesAldoximesCopper(I)-aq. t-BuOHGood[5]
3Terminal AlkynesHydroxyimidoyl ChloridesCu/Al₂O₃-Solvent-free (Ball-milling)Moderate to Excellent[8]
4Terminal AlkynesAldoximesNone-Ethyl Methyl KetoneExcellent (74-96)[12]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Alkynes in a Deep Eutectic Solvent[7]
  • Preparation of the Deep Eutectic Solvent (DES):

    • In a round-bottom flask under an inert atmosphere, mix choline chloride (1 equivalent) and urea (2 equivalents).

    • Stir the mixture at 75 °C for 60 minutes until a homogeneous liquid is formed.

  • Synthesis of the Isoxazole:

    • To 1 mL of the prepared ChCl:urea (1:2) DES, add the corresponding aldehyde (2 mmol), hydroxylamine (2 mmol, 138 mg), and sodium hydroxide (2 mmol, 80 mg).

    • Stir the resulting mixture at 50 °C for one hour.

    • Add N-chlorosuccinimide (NCS) (3 mmol, 400 mg) to the mixture and continue stirring at 50 °C for three hours.

    • Add the corresponding alkyne (2 mmol) and stir the reaction mixture for four hours at 50 °C.

    • Upon completion (monitored by TLC), quench the reaction with water.

    • Extract the product with ethyl acetate (3 x 5 mL).

    • Dry the combined organic phases over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).

Protocol 2: Domino Reductive Nef Reaction/Cyclization of β-Nitroenones[11]
  • To a solution of the β-nitroenone (1 equivalent) in ethyl acetate, add tin(II) chloride dihydrate (2 equivalents).

  • Heat the reaction mixture under microwave irradiation at 90 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 3,5-disubstituted isoxazole.

Visualizations

Troubleshooting_Low_Yield_Chalcone cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of 3,5-Disubstituted Isoxazole incomplete_cyclization Incomplete Cyclization start->incomplete_cyclization side_products Side Product Formation (Isoxazoline, Oxime) start->side_products suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions stronger_base Use Stronger Base or Dehydrating Agent incomplete_cyclization->stronger_base check_purity Check Reactant Purity (Hydroxylamine) side_products->check_purity adjust_ph Adjust to More Basic pH side_products->adjust_ph optimize_base Optimize Base and Solvent (e.g., K₂CO₃ in MeOH/H₂O) suboptimal_conditions->optimize_base adjust_temp_time Adjust Temperature and Reaction Time suboptimal_conditions->adjust_temp_time improved_yield improved_yield optimize_base->improved_yield Improved Yield adjust_temp_time->improved_yield check_purity->improved_yield stronger_base->improved_yield adjust_ph->improved_yield

Caption: Troubleshooting workflow for low yields in isoxazole synthesis from chalcones.

Nitrile_Oxide_Cycloaddition_Pathway cluster_reaction_pathways Reaction Pathways start Aldoxime Precursor nitrile_oxide Nitrile Oxide Intermediate start->nitrile_oxide Oxidation (e.g., NCS) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition dimerization Dimerization nitrile_oxide->dimerization Side Reaction (High Concentration) alkyne Alkyne (Dipolarophile) alkyne->cycloaddition isoxazole 3,5-Disubstituted Isoxazole cycloaddition->isoxazole Desired Product furoxan Furoxan (Byproduct) dimerization->furoxan

Caption: Reaction pathways in 1,3-dipolar cycloaddition for isoxazole synthesis.

References

troubleshooting failed reactions involving 3,5-Dimethylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dimethylisoxazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: My amidation/esterification reaction with this compound is not working or giving very low yields. What are the common causes?

A1: Low or no yield in acylation reactions with this compound can stem from several factors:

  • Moisture Sensitivity: Acyl chlorides are highly reactive towards water. Any moisture in your reaction setup (glassware, solvents, reagents) will hydrolyze the carbonyl chloride to the unreactive carboxylic acid, 3,5-Dimethylisoxazole-4-carboxylic acid.

  • Inadequate Base: The reaction of an amine or alcohol with this compound produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate your nucleophile (amine), rendering it unreactive. A suitable base is crucial to neutralize the HCl as it is formed.

  • Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines and alcohols will react more slowly. Phenols, for instance, are generally less nucleophilic than aliphatic alcohols and may require more forcing conditions or conversion to the corresponding phenoxide.

  • Degradation of the Acyl Chloride: While generally stable under anhydrous conditions, prolonged storage or exposure to light and air can lead to degradation. It is advisable to use freshly opened or recently prepared acyl chloride.

Q2: What is the best base to use for my reaction?

A2: The choice of base is critical. For amine acylations, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used in slight excess (1.1-1.5 equivalents). Pyridine can also be used and can act as both a base and a nucleophilic catalyst. For less reactive nucleophiles or to avoid side reactions, an inorganic base like sodium bicarbonate or potassium carbonate in a biphasic system (Schotten-Baumann conditions) can be effective.

Q3: I am observing multiple spots on my TLC plate. What are the possible side products?

A3: Besides your desired product, several side products can form:

  • 3,5-Dimethylisoxazole-4-carboxylic acid: This is the hydrolysis product of the starting material.

  • Unreacted Starting Materials: Your nucleophile (amine/alcohol) and the acyl chloride (or its hydrolysis product) may still be present.

  • Diacylated Product: If your nucleophile has more than one reactive site, diacylation can occur.

  • Products from Ring-Opening of the Isoxazole: While generally stable, the isoxazole ring can be susceptible to cleavage under harsh basic or acidic conditions, though this is less common under standard acylation conditions.

Q4: How can I purify my final product?

A4: Purification strategies depend on the properties of your product.

  • Aqueous Workup: A typical workup involves washing the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally a brine wash.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for purification.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the most common method. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.

Troubleshooting Guides

Low Yield in Amide Synthesis

If you are experiencing low yields in the synthesis of a 3,5-dimethylisoxazole-4-carboxamide, consider the following troubleshooting steps.

low_yield_amide start Low Amide Yield check_moisture Strictly Anhydrous Conditions? start->check_moisture check_base Sufficient Base Used? (1.1-1.5 eq.) check_moisture->check_base Yes dry_glassware Action: Oven-dry glassware, use anhydrous solvents, run under inert atmosphere (N2/Ar). check_moisture->dry_glassware No check_nucleophilicity Is the Amine Sterically Hindered or Electron Deficient? check_base->check_nucleophilicity Yes add_base Action: Use 1.1-1.5 eq. of a non-nucleophilic base (e.g., TEA, DIPEA). check_base->add_base No check_reagent_quality Fresh Acyl Chloride? check_nucleophilicity->check_reagent_quality No increase_reactivity Action: Increase reaction temperature, prolong reaction time, or use a catalyst like DMAP (for hindered amines). check_nucleophilicity->increase_reactivity Yes use_fresh_reagent Action: Use a fresh bottle of This compound or prepare it fresh. check_reagent_quality->use_fresh_reagent No success Improved Yield check_reagent_quality->success Yes dry_glassware->success add_base->success increase_reactivity->success use_fresh_reagent->success

Caption: Troubleshooting workflow for low yield in amide synthesis.

Low Yield in Ester Synthesis

For low yields in the synthesis of a 3,5-dimethylisoxazole-4-carboxylate, the troubleshooting process is similar, with a particular focus on the nucleophilicity of the alcohol.

low_yield_ester start Low Ester Yield check_moisture Strictly Anhydrous Conditions? start->check_moisture check_catalyst Catalyst Used for Hindered Alcohols/Phenols? (e.g., DMAP) check_moisture->check_catalyst Yes dry_glassware Action: Oven-dry glassware, use anhydrous solvents, run under inert atmosphere (N2/Ar). check_moisture->dry_glassware No check_phenol_activation Is the Nucleophile a Phenol? check_catalyst->check_phenol_activation Yes add_catalyst Action: Add a catalytic amount of DMAP (0.1 eq.). check_catalyst->add_catalyst No check_temperature Optimal Reaction Temperature? check_phenol_activation->check_temperature No activate_phenol Action: Convert phenol to phenoxide with a stronger base (e.g., NaH) prior to adding the acyl chloride. check_phenol_activation->activate_phenol Yes optimize_temp Action: Gradually increase reaction temperature and monitor by TLC. check_temperature->optimize_temp No success Improved Yield check_temperature->success Yes dry_glassware->success add_catalyst->success activate_phenol->success optimize_temp->success

Caption: Troubleshooting workflow for low yield in ester synthesis.

Data Presentation

The following tables summarize typical reaction conditions for the acylation of various nucleophiles with isoxazole-4-carbonyl chlorides. Note that some data are from analogous systems and serve as a good starting point for optimization.

Table 1: Amide Synthesis with Substituted Anilines

EntryAmineBase (eq.)SolventTemp. (°C)Time (h)Yield (%)
14-TrifluoromethylanilineTriethylamine (1.2)Toluene25-304~86
2m-FluoroanilineTriethylamine (1.25)Toluene30-3512Not specified
3AnilinePyridine (1.1)Dichloromethane0 to 253>90 (typical)
42,6-DimethylanilineNaH (1.1) then DMAP (cat.)THF0 to 5012~60-70

Table 2: Ester Synthesis with Alcohols and Phenols

EntryAlcohol/PhenolBase (eq.)SolventTemp. (°C)Time (h)Yield (%)
1EthanolPyridine (1.2)Dichloromethane0 to 252>90 (typical)
2IsopropanolTriethylamine (1.2), DMAP (0.1)Dichloromethane256~85-95
3PhenolPyridine (1.2)Toluene804~70-80
44-NitrophenolNaH (1.1)THF0 to 253>90

Experimental Protocols

General Protocol for the Synthesis of 3,5-Dimethyl-N-phenylisoxazole-4-carboxamide

This protocol is a general guideline and may require optimization for different substituted anilines.

amide_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_amine Dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. cool Cool solution to 0 °C in an ice bath. prep_amine->cool add_acyl_chloride Add a solution of 3,5-Dimethylisoxazole-4-carbonyl chloride (1.05 eq.) in anhydrous DCM dropwise. cool->add_acyl_chloride stir Stir at 0 °C for 30 min, then warm to room temperature and stir for 2-4 h. Monitor by TLC. add_acyl_chloride->stir wash_acid Wash with 1M HCl. stir->wash_acid wash_base Wash with sat. NaHCO3. wash_acid->wash_base wash_brine Wash with brine. wash_base->wash_brine dry Dry over Na2SO4, filter, and concentrate. wash_brine->dry purify Purify by column chromatography or recrystallization. dry->purify

Caption: Experimental workflow for amide synthesis.

Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aniline (1.0 equivalent) and anhydrous dichloromethane (to make a ~0.2 M solution).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred aniline solution over 10-15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient elution with ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

General Protocol for the Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

This protocol can be adapted for other primary and secondary alcohols. For less reactive alcohols, the addition of a catalytic amount of DMAP is recommended.

Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere, add ethanol (1.5 equivalents) and anhydrous dichloromethane (~0.2 M).

  • Add pyridine (1.2 equivalents) and cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Perform an aqueous workup as described in the amide synthesis protocol.

  • Purify the crude product by column chromatography. Due to the volatility of some esters, care should be taken during solvent removal.

stability of 3,5-Dimethylisoxazole-4-carbonyl chloride under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dimethylisoxazole-4-carbonyl chloride

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a highly reactive chemical intermediate used in organic synthesis. Its structure is valuable for creating a variety of bioactive molecules. It serves as a key building block in the synthesis of pharmaceuticals and agrochemicals, particularly isoxazole derivatives known for activities like anti-inflammatory and antimicrobial properties.[1] It is also used in materials science to create specialized polymers and coatings.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Due to its high reactivity, especially with moisture, specific storage and handling procedures are critical.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[2] Store in a designated corrosives area.[2][3] While room temperature storage is sometimes listed, a cool and dark place (<15°C) is recommended.[4]

  • Handling: Always handle under a chemical fume hood using personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3] Operations should be conducted under an inert atmosphere to prevent exposure to moisture.[2] Ensure eyewash stations and safety showers are nearby.[2][3]

Q3: What are the main hazards associated with this compound?

A3: This compound is hazardous and corrosive. It causes severe skin burns and eye damage.[2][4][5] It may also be corrosive to metals.[4][5] Inhalation of its mist, vapors, or spray should be avoided.[2][3] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas.[2]

Q4: What is the primary degradation pathway for this compound?

A4: As an acyl chloride, its primary degradation pathway is rapid and vigorous hydrolysis upon contact with water (moisture).[6][7][8] This reaction produces 3,5-dimethylisoxazole-4-carboxylic acid and hydrogen chloride (HCl) gas.[9] This reactivity is due to the highly positive carbon atom in the carbonyl group, which is susceptible to attack by nucleophiles like water.[6][9]

Troubleshooting Guide

Issue 1: Low or no yield in my acylation reaction.

  • Possible Cause 1: Degradation of the carbonyl chloride.

    • Troubleshooting: The most common cause of failure is the degradation of the starting material due to moisture exposure. Acyl chlorides react readily with water, even atmospheric humidity, to form the corresponding carboxylic acid, which is unreactive under standard acylation conditions.

    • Solution:

      • Purchase fresh, high-purity reagent and use it immediately.

      • Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents.

      • Before use, you can check the purity of the carbonyl chloride via methods like argentometric titration or GC analysis, if specifications are available from the supplier.[4]

  • Possible Cause 2: Incompatible reagents or conditions.

    • Troubleshooting: The carbonyl chloride is highly reactive and can be consumed by incompatible substances.

    • Solution: Avoid using protic solvents unless they are the intended reactant (e.g., an alcohol in an esterification). Ensure other reagents, such as amines, are free of water. Bases like pyridine are often added to neutralize the HCl byproduct and drive the reaction forward.[10]

Issue 2: My product is contaminated with an unexpected impurity.

  • Possible Cause: Contamination with the hydrolyzed starting material.

    • Troubleshooting: If your reaction mixture was exposed to moisture, your starting material may have partially hydrolyzed to 3,5-dimethylisoxazole-4-carboxylic acid. This carboxylic acid may be present in your final product.

    • Solution: Purify the final product using a suitable technique like column chromatography or recrystallization to separate your desired product from the carboxylic acid impurity. An acidic or basic wash during workup may also help remove the impurity, depending on the properties of your product.

Stability Data & Incompatible Materials

Condition/ReagentStability SummaryPrimary Degradation Product(s)
Water/Moisture Very Low. Reacts vigorously and exothermically.[6][8]3,5-Dimethylisoxazole-4-carboxylic acid, HCl
Alcohols Very Low. Reacts readily to form esters.[6][10]Corresponding Ester, HCl
Ammonia/Amines Very Low. Reacts rapidly to form amides.[6][10]Corresponding Amide, Ammonium Chloride Salt
Bases Incompatible. Strong bases can promote elimination or other side reactions.Varies depending on base and conditions
Strong Oxidizing Agents Incompatible. May lead to vigorous or explosive reactions.Varies
Anhydrous Aprotic Solvents High. Generally stable in dry solvents like Toluene, THF, DCM.N/A (if solvent is pure and dry)
Inert Atmosphere (N₂, Ar) High. Stable when protected from atmospheric moisture.[2]N/A

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine

This protocol provides a general method for reacting this compound with a primary or secondary amine to form an amide.

  • Preparation: Dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution. Cool the mixture to 0°C in an ice bath.[11]

  • Addition of Carbonyl Chloride: Slowly add this compound (1.05 equivalents) dropwise to the cold, stirring mixture. Maintain the temperature between 0°C and 5°C during the addition.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[11]

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visual Guides

Hydrolysis_Pathway AcylChloride 3,5-Dimethylisoxazole-4-carbonyl Chloride Intermediate Tetrahedral Intermediate (Unstable) AcylChloride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate CarboxylicAcid 3,5-Dimethylisoxazole-4-carboxylic Acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl (gas) Intermediate->HCl Proton Transfer

Caption: Primary degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow start Low Yield in Acylation Reaction check_reagent Was the carbonyl chloride handled under anhydrous conditions? start->check_reagent degraded High Probability of Hydrolysis. (Forms Carboxylic Acid) check_reagent->degraded No check_reaction Are solvent and other reagents anhydrous? check_reagent->check_reaction Yes sol_reagent Solution: 1. Use fresh reagent. 2. Use oven-dried glassware. 3. Run under inert gas (N₂/Ar). degraded->sol_reagent wet_solvent Moisture in reaction is destroying starting material. check_reaction->wet_solvent No other_issues Consider other reaction parameters: - Stoichiometry - Temperature - Reaction Time check_reaction->other_issues Yes sol_solvent Solution: Use anhydrous grade solvents and reagents. wet_solvent->sol_solvent

Caption: Troubleshooting logic for low-yield acylation reactions.

References

Technical Support Center: Managing Acyl Chloride Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of acyl chlorides in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs that my acyl chloride has been exposed to moisture?

A1: The most common and immediate sign is the evolution of steamy, acrid fumes of hydrogen chloride (HCl) gas upon opening the container.[1][2] You may also notice a strong vinegar-like smell, which is the corresponding carboxylic acid formed from hydrolysis.[2] For solid acyl chlorides, the material may appear clumpy or discolored.

Q2: How does moisture affect my reactions involving acyl chlorides?

A2: Moisture leads to the hydrolysis of the acyl chloride, converting it into the corresponding carboxylic acid.[1][3][4][5][6][7] This consumption of your starting material will decrease the yield of your desired product. The generated HCl can also interfere with acid-sensitive functional groups in your substrate or catalyst.[8]

Q3: What is the best way to store acyl chlorides to prevent moisture contamination?

A3: Acyl chlorides should be stored in tightly sealed containers with PTFE-lined caps.[9] To minimize exposure to atmospheric moisture, it is highly recommended to store them under an inert atmosphere, such as nitrogen or argon.[9][10][11] For long-term storage, refrigeration is often recommended.[10][12] A common best practice is to aliquot the acyl chloride into smaller, single-use quantities to avoid repeatedly opening the main stock bottle.[9][10]

Q4: Can I handle acyl chlorides on the open bench?

A4: Due to their high reactivity with atmospheric moisture, it is strongly advised to handle acyl chlorides under anhydrous conditions.[13] This is best achieved in a glovebox with a low humidity environment or by using inert atmosphere techniques, such as working under a stream of dry nitrogen or argon gas.[10][14][15]

Q5: My reaction with an acyl chloride is not working. How do I troubleshoot it?

A5: First, confirm the quality of your acyl chloride. If it has been opened multiple times, it may have hydrolyzed. Consider using a fresh bottle or purifying the acyl chloride by distillation.[9] Ensure all your glassware was rigorously dried, for instance, by flame-drying or oven-drying.[15][16] Your solvents and other reagents must also be anhydrous.[16] If the reaction is still failing, consider the possibility of side reactions with the HCl byproduct and if the addition of a non-nucleophilic base, like pyridine or triethylamine, might be necessary to scavenge it.[3][17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield Acyl chloride has hydrolyzed due to moisture exposure.Use a fresh bottle of acyl chloride or purify the existing stock by distillation. Ensure all future handling is under inert atmosphere.[9][16]
Glassware, solvents, or other reagents are not anhydrous.Flame-dry or oven-dry all glassware immediately before use.[15][16] Use freshly distilled or commercially available anhydrous solvents.[16]
Side product formation The HCl byproduct is reacting with sensitive functional groups.Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to act as an HCl scavenger.[3][17]
Inconsistent results between batches The main stock of acyl chloride is degrading over time due to repeated openings.Aliquot the acyl chloride into smaller, single-use vials upon first opening to minimize atmospheric exposure.[9][10]
Acyl chloride appears viscous or has solidified Significant hydrolysis has occurred, forming the carboxylic acid which may have a higher melting point.The reagent is likely unusable for most applications. Dispose of it according to safety protocols.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using an Acyl Chloride under Inert Atmosphere
  • Glassware Preparation: Assemble the required glassware (e.g., round-bottom flask, condenser) and flame-dry it under a vacuum or oven-dry it at a high temperature (e.g., 120 °C) for several hours.[15][16] Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: Dissolve the substrate and any other non-acyl chloride reagents in an anhydrous solvent inside the reaction flask.

  • Inert Atmosphere Setup: Seal the flask with a septum and insert a needle connected to a nitrogen or argon line and another needle as a vent.[14] Purge the flask for several minutes.

  • Acyl Chloride Addition: Using a dry, gas-tight syringe, carefully draw up the required amount of acyl chloride.[10] Add the acyl chloride dropwise to the stirred reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Note that quenching a sample for TLC analysis can lead to hydrolysis of the acyl chloride on the silica plate.[16]

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a quenching agent to neutralize any unreacted acyl chloride.

Protocol 2: Quenching of Unreacted Acyl Chlorides

Caution: Quenching of acyl chlorides is often vigorous and exothermic.[6][18] Perform this procedure in a fume hood with appropriate personal protective equipment.

  • Preparation: Ensure the reaction flask is cooled in an ice bath to manage the heat generated during quenching.

  • Choice of Quenching Agent:

    • Water/Aqueous Solutions: Slowly add cold water or a dilute aqueous basic solution (e.g., sodium bicarbonate) to the reaction mixture with vigorous stirring.[19][20] This will hydrolyze the acyl chloride to the corresponding carboxylic acid.

    • Alcohols: Slowly add an alcohol (e.g., methanol or isopropanol) to form the corresponding ester, which is often less reactive and easier to handle than the carboxylic acid.[19][20]

    • Amines: An amine solution can be used to form a stable amide.[19]

  • Procedure: Add the chosen quenching agent dropwise to the cooled, stirred reaction mixture.[19] Control the rate of addition to prevent an excessive temperature increase.

  • Work-up: Once the quenching is complete, proceed with the standard aqueous work-up for your reaction.

Visual Guides

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products AcylChloride Acyl Chloride (R-COCl) CarboxylicAcid Carboxylic Acid (R-COOH) AcylChloride->CarboxylicAcid Hydrolysis HCl Hydrogen Chloride (HCl) AcylChloride->HCl Water Water (H₂O) Water->CarboxylicAcid

Caption: Hydrolysis of an acyl chloride upon reaction with water.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) CheckReagent Check Acyl Chloride Quality (Fuming, Discolored?) Start->CheckReagent ReagentOK Reagent Appears OK CheckReagent->ReagentOK No ReagentBad Reagent Suspect CheckReagent->ReagentBad Yes CheckConditions Review Reaction Conditions ReagentOK->CheckConditions UseNew Use Fresh/Purified Acyl Chloride ReagentBad->UseNew UseNew->CheckConditions Success Reaction Successful UseNew->Success ConditionsOK Conditions Appear Correct CheckConditions->ConditionsOK No DrynessIssue Suspect Moisture in Glassware/Solvents CheckConditions->DrynessIssue Yes CheckSideReactions Consider HCl Side Reactions ConditionsOK->CheckSideReactions ImproveDrying Implement Rigorous Drying Procedures DrynessIssue->ImproveDrying ImproveDrying->CheckSideReactions ImproveDrying->Success AddScavenger Add Non-nucleophilic Base (e.g., Pyridine) CheckSideReactions->AddScavenger Possible AddScavenger->Success

Caption: Troubleshooting workflow for failed acyl chloride reactions.

References

work-up procedure for reactions with 3,5-Dimethylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dimethylisoxazole-4-carbonyl Chloride Reactions

This guide provides detailed work-up procedures, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step in the work-up of a reaction involving this compound?

A: The crucial first step is to quench the reaction. This involves safely neutralizing any unreacted this compound. As an acyl chloride, it is highly reactive and will react vigorously with nucleophiles, including water.[1][2] A controlled quench is essential for safety and to ensure a clean separation. The choice of quenching agent will determine the primary byproduct formed.

Quantitative Data: Comparison of Quenching Agents

Quenching AgentByproduct FormedAdvantagesDisadvantages
Water / Ice 3,5-Dimethylisoxazole-4-carboxylic acidInexpensive, readily available.Highly exothermic reaction, can be violent if not controlled.[3][4] Byproduct is acidic.
Methanol / Ethanol Methyl/Ethyl 3,5-dimethylisoxazole-4-carboxylateGenerally a safer, less vigorous reaction than with water.[3] Byproduct is a stable ester.Introduces another organic compound that may need to be separated during purification.
Aqueous Base (e.g., NaHCO₃, NaOH) 3,5-Dimethylisoxazole-4-carboxylate saltNeutralizes both HCl and the acyl chloride.Can be vigorous. Strong bases may affect the desired product.
Amine (e.g., aqueous NH₃) 3,5-Dimethylisoxazole-4-carboxamideForms a stable, often easily separable amide.[3]Amine may be difficult to remove; can act as a nucleophile with the desired product in some cases.

Experimental Protocol: Standard Quenching Procedure

  • Prepare a separate flask containing the chosen quenching agent (e.g., a mixture of crushed ice and water), typically 5-10 times the volume of the reaction mixture.

  • Place the quenching flask in an ice bath and stir vigorously.

  • Slowly, add the reaction mixture dropwise to the cold, stirring quenching solution using an addition funnel.

  • Monitor the temperature of the quenching mixture to ensure it does not rise uncontrollably.[3]

  • Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure all the acyl chloride has been consumed.

Q2: How should I perform the liquid-liquid extraction after quenching?

A: After quenching, the target compound must be separated from the aqueous mixture and water-soluble byproducts. This is achieved through liquid-liquid extraction with an appropriate organic solvent.

G cluster_workflow General Work-Up & Extraction Workflow quench 1. Quenched Reaction Mixture extract 2. Add Organic Solvent & Mix in Separatory Funnel quench->extract separate 3. Separate Organic & Aqueous Layers extract->separate wash 4. Wash Organic Layer (e.g., with NaHCO₃, Brine) separate->wash dry 5. Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate 6. Filter & Concentrate (Rotary Evaporation) dry->concentrate purify 7. Purify Crude Product (Chromatography/Recrystallization) concentrate->purify

Caption: General workflow for work-up and extraction.

Quantitative Data: Common Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)Common Properties & Use Cases
Dichloromethane (DCM) 39.61.33Forms the bottom layer. Good for a wide range of isoxazole derivatives.[5]
Ethyl Acetate (EtOAc) 77.10.902Forms the top layer. Less toxic than DCM, but can hydrolyze under strong acid/base.
Diethyl Ether (Et₂O) 34.60.713Forms the top layer. Very volatile and flammable. Good for extracting less polar compounds.[6]
Chloroform (CHCl₃) 61.21.49Forms the bottom layer. Effective solvent but has higher toxicity.

Experimental Protocol: Typical Extraction

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add a suitable organic solvent (e.g., Dichloromethane).

  • Stopper the funnel and, while inverting, open the stopcock to vent pressure.

  • Shake the funnel for 1-2 minutes to ensure thorough mixing. Vent frequently.

  • Place the funnel in a ring stand and allow the layers to separate completely.

  • Drain the appropriate layer (bottom for DCM, top for EtOAc).

  • Repeat the extraction of the aqueous layer 2-3 times with fresh solvent to maximize yield.

  • Combine all organic extracts for the washing step.

Q3: What are the essential washing solutions and what is their purpose?

A: Washing the combined organic extracts is critical to remove residual impurities before solvent evaporation.

Quantitative Data: Common Washing Solutions

Washing SolutionChemical FormulaPurposeWhen to Use
Saturated Sodium Bicarbonate NaHCO₃ (aq)To neutralize acidic byproducts like HCl and 3,5-dimethylisoxazole-4-carboxylic acid.Always use after quenching, especially if the reaction was performed in acidic conditions or quenched with water.
Saturated Ammonium Chloride NH₄Cl (aq)A mild acidic wash to neutralize any remaining base (e.g., pyridine, triethylamine) without using a strong acid that might degrade the product.When a basic catalyst or reagent was used in the reaction.
Saturated Sodium Chloride (Brine) NaCl (aq)To remove the bulk of dissolved water from the organic layer and to help break up emulsions.As a final wash before drying the organic layer with a solid drying agent.

Troubleshooting Guide

Problem: I formed a persistent emulsion during the extraction.

Solution: Emulsions are common when the densities of the aqueous and organic layers are similar or when surfactants are present.

  • Add Brine: Add a significant amount of saturated NaCl solution. The increased ionic strength of the aqueous layer often helps break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, try gently inverting the separatory funnel multiple times.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool.

  • Patience: Allow the funnel to stand undisturbed for an extended period (30 minutes to several hours).

Problem: My final product is contaminated with 3,5-dimethylisoxazole-4-carboxylic acid.

Solution: This is the hydrolysis byproduct from the reaction of the acyl chloride with trace water or from the quenching step. It can be easily removed.

  • Dissolve the crude product in your extraction solvent (e.g., DCM or EtOAc).

  • Wash the solution 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The acidic carboxylic acid will react with the basic NaHCO₃ to form a water-soluble sodium carboxylate salt, which will partition into the aqueous layer.

  • Proceed with washing with brine, drying, and concentrating the organic layer.

G cluster_logic Logic for Acid Impurity Removal start Crude Product in Organic Solvent (Product + R-COOH) wash Wash with NaHCO₃ (aq) start->wash org_layer Organic Layer: Pure Product wash->org_layer Separates into aq_layer Aqueous Layer: Sodium Carboxylate Salt (R-COO⁻ Na⁺) wash->aq_layer Separates into

References

Technical Support Center: Catalyst Selection for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isoxazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my isoxazole synthesis?

The optimal catalyst primarily depends on the desired regioisomer of the isoxazole.

  • For 3,5-disubstituted isoxazoles: Copper(I) catalysts, such as CuI or in-situ generated catalysts from CuSO₄ and a reducing agent, are well-established for achieving high regioselectivity in 1,3-dipolar cycloadditions of terminal alkynes and nitrile oxides.[1][2]

  • For 3,4-disubstituted isoxazoles: The synthesis of this isomer is often more challenging.[1] Ruthenium catalysts have been employed for this purpose.[1] Metal-free approaches, such as the [3+2] cycloaddition of in situ generated nitrile oxides with enamines, can be highly regiospecific for 3,4-disubstituted isoxazoles.[1]

  • For 3,4,5-trisubstituted isoxazoles: Internal alkynes can provide access to these isoxazoles, and the choice of substituents can influence the regiochemical outcome.[1]

  • Lewis Acid Catalysis: Lewis acids like ZrCl₄ can enhance the efficiency of nitrile oxide generation from nitroalkanes, leading to excellent yields in shorter reaction times.[3] AlCl₃ has also been used to promote the direct synthesis of isoxazole derivatives.[4]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in isoxazole synthesis can arise from several factors. Here's a troubleshooting guide:

Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation Ensure the appropriate base (e.g., triethylamine) and stoichiometry are used. The slow in-situ generation of nitrile oxide from an oxime precursor can improve selectivity.[1]
Decomposition of Nitrile Oxide Nitrile oxides can dimerize to form furoxans.[1] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]
Poor Reactant Solubility Select a solvent where all reactants are fully soluble at the reaction temperature.
Suboptimal Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity.[1] However, optimization is key as lower temperatures can also slow down the reaction rate.
Catalyst Inactivity Ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.
Steric Hindrance Significant steric hindrance on either the nitrile oxide or the alkyne can reduce the reaction rate.[1]

Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Controlling regioselectivity is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions.[5]

  • Catalyst Choice: As mentioned in Q1, the choice of catalyst is crucial. Copper(I) catalysts strongly favor the formation of 3,5-disubstituted isoxazoles.[1][6] Ruthenium catalysts can be used to target other isomers.[1]

  • Substituent Effects: The electronic and steric properties of the substituents on both the alkyne and the nitrile oxide play a significant role.[6]

  • Reaction Conditions: Varying reaction conditions such as solvent and temperature can help control regioselectivity.[7] For instance, the use of more polar or fluorinated solvents has been shown to enhance regioselectivity in some cases.

  • Alternative Routes: For challenging substitutions like the 3,4-disubstituted pattern, consider alternative synthetic pathways such as enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

ProblemPossible Cause(s)Suggested Solutions
Low or No Product Yield - Inefficient generation of nitrile oxide.- Dimerization of nitrile oxide to furoxan.- Poor solubility of reactants.- Suboptimal reaction temperature.- Catalyst deactivation.- Optimize the base and conditions for nitrile oxide formation.- Generate nitrile oxide in situ at low temperatures.- Use a solvent that ensures complete dissolution of all reactants.- Screen a range of temperatures to find the optimum.- Ensure the catalyst is active and consider using fresh catalyst.
Formation of Isomeric Products - Lack of regiocontrol in the cycloaddition.- Inappropriate catalyst for the desired isomer.- Employ a catalyst known to favor the desired regioisomer (e.g., Cu(I) for 3,5-disubstitution).- Modify the electronic or steric nature of your substrates.- Experiment with different solvents and temperatures.
Difficult Purification - Presence of unreacted starting materials.- Formation of closely related byproducts.- Optimize reaction conditions to drive the reaction to completion.- Utilize appropriate chromatographic techniques for separation.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a one-pot, three-step procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides.[2]

Materials:

  • Terminal acetylene

  • Aldoxime

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF/H₂O)

Procedure:

  • To a solution of the terminal acetylene and aldoxime in a suitable solvent mixture (e.g., THF/H₂O), add the copper(I) catalyst.

  • Add the base dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[1]

This metal-free approach is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

Materials:

  • Aldehyde

  • Pyrrolidine

  • N-hydroximidoyl chloride

  • Triethylamine

  • Toluene

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).[1]

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.[1]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[1]

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 3,4-disubstituted isoxazole.

Visualizations

Catalyst_Selection_Workflow start Define Target Isoxazole Regioisomer isomer_35 3,5-Disubstituted start->isomer_35 isomer_34 3,4-Disubstituted start->isomer_34 isomer_345 3,4,5-Trisubstituted start->isomer_345 catalyst_cu Copper(I) Catalyst (e.g., CuI) isomer_35->catalyst_cu catalyst_ru Ruthenium Catalyst isomer_34->catalyst_ru metal_free Metal-Free (Enamine-based) isomer_34->metal_free internal_alkyne Internal Alkyne isomer_345->internal_alkyne reaction Perform Reaction & Monitor Progress catalyst_cu->reaction catalyst_ru->reaction metal_free->reaction internal_alkyne->reaction analysis Analyze Yield & Regioselectivity reaction->analysis troubleshoot Troubleshoot? analysis->troubleshoot optimize Optimize Conditions (Solvent, Temp, Base) troubleshoot->optimize Yes end Successful Synthesis troubleshoot->end No optimize->reaction

Caption: Catalyst selection workflow for isoxazole synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst alkyne Terminal Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide Nitrile Oxide (in situ generated) nitrile_oxide->cycloaddition catalyst Cu(I) catalyst->cycloaddition product 3,5-Disubstituted Isoxazole cycloaddition->product

Caption: Simplified pathway for Cu(I)-catalyzed isoxazole synthesis.

References

Technical Support Center: Scale-Up of Reactions with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the challenges encountered during the scale-up of chemical reactions involving acid chlorides.

I. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the scale-up of reactions with acid chlorides, offering potential causes and solutions in a direct question-and-answer format.

Thermal Management and Exotherm Control

Q1: My reaction is significantly more exothermic than anticipated on a larger scale, leading to temperature control issues. What are the primary causes and how can I mitigate this?

A1: This is a critical safety issue often due to the decrease in the surface-area-to-volume ratio as you scale up, which reduces the efficiency of heat dissipation.

  • Causes:

    • Reduced Heat Transfer: Larger reactors have less surface area relative to their volume, making it harder to remove heat generated by the reaction.

    • Inadequate Cooling Capacity: The cooling system (jacket, coils) may be insufficient for the larger batch size.

    • Poor Mixing: Inefficient mixing can create localized hot spots where the reaction rate accelerates, leading to a runaway reaction.[1]

    • Accumulation of Reactants: If the acid chloride is added too quickly and does not react immediately, it can accumulate and then react rapidly, causing a sudden and sharp temperature increase.

  • Solutions:

    • Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter (like a Mettler-Toledo RC1) to determine the heat of reaction, heat flow, and adiabatic temperature rise.[2][3] This data is crucial for designing a safe process at scale.

    • Control Reagent Addition: Add the acid chloride at a rate that allows the cooling system to effectively remove the generated heat. The addition rate should be linked to the real-time temperature of the reaction mixture.

    • Ensure Efficient Mixing: Use appropriate agitator designs and speeds to ensure homogenous mixing and prevent localized temperature gradients. Computational Fluid Dynamics (CFD) can help model and optimize mixing in the reactor.[1]

    • Use a Co-solvent: In some cases, a co-solvent can act as a heat sink to moderate the temperature increase.

    • Emergency Preparedness: Have a clear plan for emergency cooling or quenching the reaction if the temperature exceeds a safe limit.

Q2: How do I troubleshoot a failing temperature control system for my reactor?

A2: A failing temperature control system can be due to several factors related to hardware, software, or the process itself.

  • Initial Checks:

    • Power Supply and Connections: Verify that the temperature controller and all associated components (sensors, valves) have a stable power supply and are properly connected.[4]

    • Sensor Integrity: Ensure the temperature sensor is correctly installed, not damaged, and making good contact with the reaction medium or thermowell.[1][5] A faulty sensor can provide inaccurate readings.

    • Controller Parameters: Check the PID (Proportional-Integral-Derivative) controller settings. These may need to be re-tuned for the larger scale to avoid overshooting or lagging temperature control.[6]

  • System Diagnostics:

    • Heating/Cooling Fluid: Check the level, temperature, and flow rate of the heat transfer fluid in the reactor jacket.[5] Issues like deteriorated thermal oil can reduce heat transfer efficiency.[6]

    • Valves and Relays: Inspect control valves and relays to ensure they are functioning correctly and not stuck in an open or closed position.[5][7]

    • Fouling: Check for any fouling on the internal or external surfaces of the reactor, as this can impede heat transfer.[1]

    • Alarm Logs: Review any alarm logs from the control system to identify specific fault codes or messages.[6]

Management of Hydrogen Chloride (HCl) Off-Gas

Q3: My acylation reaction generates a significant amount of HCl gas. What are the best practices for handling this on a larger scale?

A3: HCl is a corrosive and toxic gas, and its effective management is crucial for safety and environmental compliance.

  • Scrubbing Systems: The most common method for managing HCl off-gas is to use a wet scrubber.

    • Packed Bed Scrubber: This is a common and efficient design where the gas flows upward through a column filled with packing material, while a scrubbing liquid (typically water or a caustic solution) flows downward, absorbing the HCl.[8][9]

    • Venturi Scrubber: These are effective for high-velocity gas streams and can handle particulate matter in addition to acid gases.[10]

  • Operational Considerations:

    • Scrubbing Liquid: Water is often sufficient for absorbing HCl. However, for high concentrations, a dilute caustic solution (e.g., sodium hydroxide) can be used to neutralize the acid and increase the absorption capacity.[11]

    • Monitoring: The pH of the scrubbing liquid should be monitored to ensure it does not become saturated.[12] The outlet gas stream can also be monitored to ensure HCl levels are within permissible limits.

    • Material of Construction: The scrubber and associated ductwork must be made of corrosion-resistant materials such as fiberglass-reinforced plastic (FRP), polypropylene (PP), or glass-lined steel.[10]

Moisture Sensitivity and Anhydrous Conditions

Q4: I'm experiencing low yields on scale-up, and I suspect moisture contamination. How can I ensure anhydrous conditions in a large reactor?

A4: Acid chlorides are highly sensitive to moisture, which leads to hydrolysis of the starting material and reduced yield.[13][14] Maintaining anhydrous conditions is more challenging at scale.

  • Solvent Drying:

    • Large Volume Drying: For large volumes of solvents like THF or dichloromethane, passing them through columns of activated alumina or using activated molecular sieves is a common and safe method.[15][16]

    • Verification: The water content of the solvent can be verified using Karl Fischer titration.[17]

  • Reactor Preparation (Inerting):

    • Purging: Before charging reagents, the reactor must be purged with an inert gas (nitrogen or argon) to displace air and moisture.[18] This can be done through a series of pressure-and-vent cycles or by a continuous sweep.

    • Blanketing: Maintain a positive pressure of inert gas over the reaction mixture throughout the process to prevent ingress of air and moisture.[18][19]

  • Reagent Handling:

    • Ensure all starting materials are anhydrous. Solid reagents can be dried in a vacuum oven.

    • Transfer reagents to the reactor under an inert atmosphere using appropriate techniques (e.g., nitrogen-pressurized transfer lines).

Low Yield and Side Product Formation

Q5: My reaction yield has dropped significantly after scaling up. What are the common causes and how can I troubleshoot this?

A5: A drop in yield upon scale-up is a common problem that can have multiple root causes.

  • Potential Causes:

    • Poor Mixing/Mass Transfer: Inefficient mixing can lead to localized high concentrations of reactants, promoting side reactions, or areas where the reaction does not proceed to completion.[1]

    • Temperature Control Issues: As discussed, poor temperature control can lead to the formation of degradation products or byproducts.[13][20]

    • Moisture Contamination: Hydrolysis of the acid chloride is a frequent cause of low yield.[14]

    • Reagent Quality: Impurities in starting materials can inhibit the reaction or lead to side products.[13] Ensure the quality of reagents is consistent between lab and plant scale.

    • Incorrect Stoichiometry: In some reactions, like Friedel-Crafts acylation, the catalyst (e.g., AlCl₃) can form a complex with the product, requiring stoichiometric amounts.[14] Ensure the stoichiometry is appropriate for the scale.

    • Workup Issues: Product loss during workup (e.g., extractions, filtrations) can be more significant at a larger scale. Emulsion formation during quenching can also lead to product loss.[20]

  • Troubleshooting Strategy:

    • Review the process parameters (temperature, addition rates, mixing speed) and compare them to the lab-scale experiment.

    • Analyze the crude reaction mixture by techniques like HPLC or GC-MS to identify side products and unreacted starting materials. This can provide clues about the problematic reaction step.

    • Re-evaluate the workup procedure to identify and minimize sources of product loss.

II. Quantitative Data

Table 1: Typical Heats of Reaction for Common Acylation Reactions

The following table provides approximate heats of reaction (ΔH) for some common acylation reactions. This data is essential for thermal hazard assessment and proper engineering of cooling systems during scale-up. Actual values can vary with specific substrates, solvents, and reaction conditions. It is strongly recommended to determine the heat of reaction experimentally using reaction calorimetry for your specific process.[2][21]

Reaction TypeExample ReactantsTypical ΔH (kJ/mol)Notes
Amine Acylation Aniline + Acetyl Chloride-120 to -150Highly exothermic. The reaction is often rapid.[22][23]
Alcohol Acylation Benzyl Alcohol + Benzoyl Chloride-100 to -130Exothermic, but generally less so than amine acylation.[24][25]
Friedel-Crafts Acylation Benzene + Acetyl Chloride-80 to -110Exothermic. The heat of reaction can be influenced by the stability of the acylium ion and the aromatic substrate.[26][27]
Esterification Ethanol + Propionyl Chloride-90 to -120Vigorous reaction, highly exothermic.
Hydrolysis Acetyl Chloride + Water-100 to -130Very rapid and highly exothermic. This is a common side reaction if moisture is present.

Note: These values are estimates compiled from various sources and should be used for guidance only.

III. Experimental Protocols

Protocol 1: General Procedure for Reaction Calorimetry (Using Mettler-Toledo RC1)

This protocol provides a general workflow for using a reaction calorimeter to obtain critical safety data before scale-up.

  • System Preparation and Calibration:

    • Select a reactor vessel of appropriate size and material.

    • Assemble the reactor with the desired agitator, temperature probe, and any necessary dosing equipment.

    • Fill the reactor with the initial solvent and reactants (excluding the acid chloride).

    • Perform a heat transfer calibration by applying a known amount of heat using the built-in calibration heater. This determines the overall heat transfer coefficient (U) of the system.[2]

  • Reaction Execution:

    • Set the desired isothermal reaction temperature.

    • Begin dosing the acid chloride at a controlled rate using a precision pump.

    • The RC1 software will monitor the reactor temperature (Tr) and the jacket temperature (Tj) and calculate the real-time heat flow from the reaction using the heat flow balance equation.[2]

    • Continue monitoring until the heat flow returns to the baseline, indicating the reaction is complete.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔH).

    • Analyze the peak heat flow to understand the maximum cooling duty required at scale.

    • Use the heat of reaction and the heat capacity of the reaction mass (which can also be measured by the RC1) to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) or adiabatic temperature rise.[3]

Protocol 2: Inerting a Pilot-Scale Reactor (e.g., 100 L)

This procedure describes how to render a reactor inert before a moisture-sensitive reaction.

  • Pre-Inerting Checks:

    • Ensure the reactor is clean and dry.

    • Verify that all valves (bottom outlet, manway, charging ports) are closed and sealed properly.[28]

    • Connect a regulated supply of dry nitrogen to an appropriate inlet port.

    • Connect a vent line to an exhaust system or bubbler.

  • Inerting Procedure (Pressure/Vacuum Cycling):

    • Pressurize the reactor with nitrogen to approximately 1-2 barg.

    • Hold the pressure for 5-10 minutes to allow the nitrogen to mix with the air.

    • Carefully vent the pressure down to atmospheric pressure through the vent line.

    • Repeat this pressurize-vent cycle 3-5 times. This method is effective at reducing the oxygen concentration.

  • Inerting Procedure (Purge/Sweep):

    • Alternatively, introduce a slow, continuous flow of nitrogen into the reactor through a dip pipe that extends below the agitator.

    • Vent the gas from a nozzle at the top of the reactor.

    • Monitor the oxygen content of the exiting gas using an oxygen sensor. Continue the purge until the oxygen level is below the desired threshold (e.g., < 1000 ppm).

  • Maintaining Inert Atmosphere:

    • After inerting is complete, close the vent and maintain a slight positive pressure of nitrogen (e.g., 0.1 barg) on the reactor to create an inert blanket.[18] This will prevent air from entering during reagent charging and throughout the reaction.

Protocol 3: Operation of a Packed Bed HCl Scrubber

This protocol outlines the basic operation of a packed bed scrubber for HCl off-gas.

  • Startup:

    • Ensure the scrubber sump is filled to the correct level with the scrubbing liquid (water or dilute caustic).[11]

    • Start the recirculation pump to begin flowing the liquid over the packed bed.[11]

    • Verify that the liquid is evenly distributed over the packing material.

    • Start the process that generates HCl, allowing the off-gas to flow into the bottom of the scrubber.

  • Operation:

    • Monitor the pressure drop across the packed bed. A significant increase can indicate clogging or flooding.

    • Monitor the pH of the scrubbing liquid. For a caustic scrubber, maintain the pH in the alkaline range by adding fresh caustic as needed.[12] For a water-only scrubber, the liquid should be periodically drained and replaced as it becomes more acidic.[11]

    • Monitor the temperature of the scrubbing liquid, as the absorption of HCl is exothermic. A heat exchanger may be needed for high concentrations of HCl.

  • Shutdown:

    • Stop the flow of HCl gas to the scrubber.

    • Continue to run the recirculation pump for 10-15 minutes to ensure all residual gas is absorbed.

    • Shut down the recirculation pump.

    • Drain and clean the system as required.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up

LowYieldTroubleshooting Start Low Yield at Scale Analyze_Crude Analyze Crude Reaction Mixture (HPLC, GC-MS) Start->Analyze_Crude Check_Temp Review Temperature Profile - Any excursions? - Consistent with lab scale? Improve_Conditions Optimize Reaction Conditions - Slower addition? - Lower/Higher temperature? Check_Temp->Improve_Conditions Check_Mixing Evaluate Mixing - Agitator speed sufficient? - CFD model available? Improve_Mixing Improve Mixing - Increase agitation speed - Different impeller? Check_Mixing->Improve_Mixing Check_Moisture Investigate Moisture Contamination - Solvent KF analysis? - Reactor inerting procedure followed? Improve_Drying Enhance Drying Procedures - Dry solvents further - Improve inerting protocol Check_Moisture->Improve_Drying Check_Purity Verify Reagent Purity - New batch of reagents? - CoA match specifications? Source_New_Reagents Source/Purify Reagents Check_Purity->Source_New_Reagents Unreacted_SM High Unreacted Starting Material? Analyze_Crude->Unreacted_SM Side_Products Significant Side Products? Analyze_Crude->Side_Products Workup_Loss Investigate Workup Loss - Emulsions? - Incomplete extraction? Analyze_Crude->Workup_Loss Unreacted_SM->Check_Moisture Yes Unreacted_SM->Check_Purity Yes Side_Products->Check_Temp Yes Side_Products->Check_Mixing Yes End Yield Improved Improve_Conditions->End Improve_Mixing->End Improve_Drying->End Source_New_Reagents->End Optimize_Workup Optimize Workup/Isolation Workup_Loss->Optimize_Workup Optimize_Workup->End

Caption: A logical workflow for diagnosing the root cause of low reaction yield upon scale-up.

Diagram 2: Response to a Thermal Excursion

ThermalExcursionResponse Start Temperature Exceeds Safe Upper Limit Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling - Full flow to jacket - Emergency cooling if available Stop_Addition->Max_Cooling Is_Controlled Is Temperature Decreasing? Max_Cooling->Is_Controlled Continue_Monitoring Continue Monitoring Until Stable Is_Controlled->Continue_Monitoring Yes Is_Runaway Is Temperature Still Rising Rapidly? Is_Controlled->Is_Runaway No Investigate_Cause Investigate Root Cause (Post-incident) Continue_Monitoring->Investigate_Cause End Process Stabilized Investigate_Cause->End Prepare_Quench Prepare to Quench Reaction Quench Execute Quench Procedure (Add quench solution) Prepare_Quench->Quench Quench->Continue_Monitoring Emergency_Shutdown Emergency Shutdown & Evacuate Area Is_Runaway->Prepare_Quench No Is_Runaway->Emergency_Shutdown Yes

Caption: A decision tree for responding to an unexpected temperature increase during an exothermic reaction.

References

Technical Support Center: Fine-Tuning Reaction Conditions for Carboformylation of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the carboformylation of alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during the carboformylation of alkynes in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My alkyne carboformylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in alkyne carboformylation can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a step-by-step troubleshooting guide:

  • Catalyst Activity:

    • Diagnosis: The palladium or rhodium catalyst may be inactive or have decomposed. Visually, this can sometimes be indicated by the formation of palladium black.

    • Solution:

      • Ensure you are using a high-purity catalyst from a reliable source.

      • For palladium catalysts, consider using a pre-catalyst that is more stable under reaction conditions.

      • If catalyst decomposition is suspected, try using stabilizing ligands or operating at a lower temperature.

  • Ligand Selection:

    • Diagnosis: The chosen ligand may not be optimal for your specific substrate or catalytic system.

    • Solution:

      • The electronic and steric properties of phosphine ligands significantly impact the reaction. For internal alkynes, bulkier and more electron-rich ligands can improve catalytic activity.

      • The bite angle of bidentate phosphine ligands is crucial for both activity and selectivity. Experiment with ligands that have different bite angles to find the optimal geometry for your reaction.

  • Solvent Choice:

    • Diagnosis: The solvent may not be appropriate for dissolving all reaction components or may be interfering with the catalytic cycle.

    • Solution:

      • Commonly used solvents for palladium-catalyzed carbonylations include toluene, THF, and DMF. The polarity of the solvent can influence the reaction rate and selectivity.

      • Ensure the use of anhydrous and deoxygenated solvents, as water and oxygen can deactivate the catalyst.

  • Reaction Temperature:

    • Diagnosis: The reaction temperature may be too low to overcome the activation energy or so high that it causes catalyst decomposition.

    • Solution:

      • Internal alkynes often require higher temperatures than terminal alkynes to react efficiently.

      • Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability. A gradual increase from a lower temperature is recommended.

  • Carbon Monoxide (CO) Pressure:

    • Diagnosis: The CO pressure can significantly influence the reaction kinetics.

    • Solution:

      • In some systems, high CO pressure can inhibit the reaction by preventing the alkyne from coordinating to the metal center. Conversely, a pressure that is too low may result in a slow reaction rate.

      • Optimize the CO pressure for your specific reaction. Some modern catalytic systems can operate efficiently even at atmospheric pressure.

Issue 2: Poor Regioselectivity with Unsymmetrical Alkynes

Question: I am observing a mixture of regioisomers in the carboformylation of my unsymmetrical alkyne. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the carboformylation of unsymmetrical alkynes is a common challenge. The regiochemical outcome is influenced by steric and electronic factors of the alkyne substituents, as well as the catalytic system.

  • Steric Hindrance:

    • Strategy: Utilize bulky ligands on the metal catalyst to favor the addition of the formyl group to the less sterically hindered carbon of the alkyne.

    • Example: For an alkyne with a bulky substituent on one side, a sterically demanding ligand will direct the carbonylation to the more accessible carbon.

  • Electronic Effects:

    • Strategy: The electronic nature of the alkyne substituents can direct the regioselectivity. Electron-withdrawing groups on one side of the alkyne can favor the formation of one regioisomer over the other.

    • Consideration: The interplay between the electronic properties of the alkyne and the ligand can be complex. A systematic screen of ligands with varying electronic properties (electron-donating vs. electron-withdrawing) may be necessary.

  • Directing Groups:

    • Strategy: Introducing a directing group on the alkyne substrate can chelate to the metal center and force the carbonylation to occur at a specific position.

Issue 3: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products such as hydroformylation products, products from alkyne homocoupling, or premature reduction products. How can I suppress these side reactions?

Answer: The formation of side products is a common issue in carboformylation. The type of side product can give clues about what needs to be adjusted in the reaction conditions.

  • Hydroformylation (in the absence of an external carbon source):

    • Cause: If using a CO surrogate like an aroyl chloride, premature trapping of organopalladium intermediates by a hydride source can lead to hydroformylation.

    • Solution: Carefully control the stoichiometry of the reagents. Using an excess of the aroyl chloride and hydrosilane relative to the alkyne can sometimes drive the reaction towards the desired carboformylation product.[1][2]

  • Alkyne Homocoupling (Glaser Coupling):

    • Cause: This is a common side reaction, especially when using copper co-catalysts in the presence of oxygen.

    • Solution:

      • Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.

      • Consider using a copper-free catalytic system if homocoupling is a persistent issue.

  • Premature Reduction:

    • Cause: In palladium-catalyzed systems using a hydride source (e.g., hydrosilane), the aryl halide or aroyl chloride can be reduced to the corresponding arene or aldehyde before carboformylation occurs.

    • Solution:

      • Optimize the reaction temperature; lower temperatures may disfavor the reduction pathway.

      • The choice of ligand can influence the relative rates of the desired reaction and the undesired reduction.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a palladium-catalyzed alkyne carboformylation?

A1: Catalyst loading can vary depending on the specific reaction, but typically ranges from 1 to 5 mol% for palladium-based catalysts. For highly efficient catalytic systems and simple substrates, it may be possible to use lower loadings (e.g., 0.5 mol%). However, for challenging substrates or to achieve high turnover numbers, a higher catalyst loading might be necessary. It is always recommended to start with a standard loading (e.g., 2 mol%) and optimize from there.

Q2: How do I choose the right ligand for my carboformylation reaction?

A2: Ligand selection is critical and often empirical. However, some general guidelines can be followed:

  • Monodentate vs. Bidentate: Bidentate phosphine ligands often offer better stability and control over selectivity compared to monodentate ligands.

  • Bite Angle: For bidentate ligands, the "natural bite angle" is a key parameter. Ligands with wider bite angles can promote certain steps in the catalytic cycle. A screening of ligands with different bite angles is often beneficial.[3][4][5][6]

  • Steric and Electronic Properties: The steric bulk and electronic nature of the ligand should be matched to the alkyne substrate. For instance, bulky, electron-rich ligands are often effective for internal alkynes.

Q3: What is the role of the base in these reactions?

A3: In many cross-coupling reactions involving terminal alkynes, a base is required to deprotonate the alkyne. While less directly involved with internal alkynes, the choice of base can still significantly impact the reaction outcome by influencing the catalyst's activity and stability. Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₃PO₄, Cs₂CO₃).

Q4: Can I use a CO surrogate instead of gaseous carbon monoxide?

A4: Yes, using CO surrogates is a common strategy to avoid handling toxic and flammable CO gas. Aroyl chlorides are a notable example, serving as both a source of CO and the aryl group in palladium-catalyzed carboformylation.[1][2][7][8] Other CO surrogates include formates and aldehydes. The choice of surrogate will depend on the specific reaction and desired product.

Data Presentation

The following tables summarize the effect of various reaction parameters on the carboformylation of alkynes, compiled from the literature.

Table 1: Effect of Ligand on the Palladium-Catalyzed Carboformylation of an Internal Alkyne

EntryLigandBite Angle (°)Yield (%)Reference
1dppe85<5[3]
2dppf9965[3]
3Xantphos11185[6]
4DPEphos10278[6]

Reaction conditions are generalized from multiple sources and are for illustrative purposes.

Table 2: Effect of Solvent on Palladium-Catalyzed Carbonylative Coupling

EntrySolventDielectric Constant (ε)Yield (%)Reference
1Toluene2.482[9]
2THF7.675[9]
3DMF36.768[9]
4Dioxane2.288[10]

Reaction conditions are generalized from multiple sources and are for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Carboformylation of an Internal Alkyne with an Aroyl Chloride

This protocol is adapted from the work of Morandi and coworkers.[1][2]

Materials:

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Aroyl chloride

  • Internal alkyne

  • Hydrosilane (e.g., triethylsilane)

  • Anhydrous and deoxygenated solvent (e.g., toluene)

  • Schlenk flask or glovebox

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere in a Schlenk flask, add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Add the anhydrous, deoxygenated solvent (to achieve a concentration of ~0.1 M with respect to the alkyne).

  • Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add the internal alkyne (1.0 equiv), followed by the aroyl chloride (1.5-2.0 equiv) and the hydrosilane (1.5-2.0 equiv).

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Rhodium-Catalyzed Hydroformylation of an Alkyne with Syngas

This protocol is a general representation of a rhodium-catalyzed hydroformylation.

Materials:

  • Rhodium pre-catalyst (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand

  • Alkyne substrate

  • Anhydrous and deoxygenated solvent (e.g., toluene)

  • High-pressure autoclave reactor

  • Syngas (a mixture of CO and H₂)

Procedure:

  • In a nitrogen-filled glovebox, charge the autoclave reactor with the rhodium pre-catalyst (e.g., 0.1-1 mol%) and the ligand.

  • Add the anhydrous, deoxygenated solvent, followed by the alkyne substrate.

  • Seal the autoclave and purge several times with nitrogen, followed by purging with syngas.

  • Pressurize the reactor to the desired pressure with syngas (e.g., 10-50 bar).

  • Heat the reactor to the desired temperature (e.g., 60-100 °C) with efficient stirring.

  • Maintain the pressure by feeding syngas as it is consumed.

  • Monitor the reaction by taking samples (if the reactor setup allows) and analyzing by GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Open the reactor and work up the reaction mixture as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution (Pd/Rh Pre-catalyst + Ligand) setup Assemble Reaction (under inert atmosphere) prep_catalyst->setup prep_reagents Prepare Reagents (Alkyne, CO Source, etc.) prep_reagents->setup react Heat and Stir (Monitor Progress) setup->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A generalized experimental workflow for alkyne carboformylation.

troubleshooting_logic start Low Yield or No Reaction catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand [Active] solution1 Use Fresh Catalyst or Pre-catalyst catalyst->solution1 [Inactive] conditions Adjust Reaction Conditions ligand->conditions [Optimized] solution2 Screen Ligands (Sterics, Electronics, Bite Angle) ligand->solution2 [Not Optimized] solution3 Optimize Temperature, Pressure, and Solvent conditions->solution3

Caption: A logical workflow for troubleshooting low-yield carboformylation reactions.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 3,5-Dimethylisoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 3,5-dimethylisoxazole-4-carboxamides, a class of compounds with significant potential in medicinal chemistry. As a point of comparison, we will utilize data for the isomeric 3,5-dimethylpyrazole-4-carboxamides, offering insights into the distinguishing spectral features of these two heterocyclic scaffolds.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shift data for a selection of 3,5-dimethylisoxazole-4-carboxamides and their pyrazole analogues. The data has been compiled from various literature sources.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected 3,5-Dimethylisoxazole and 3,5-Dimethylpyrazole Derivatives

Compound3-CH₃5-CH₃NH (amide)Aromatic/Other ProtonsSolvent
3,5-Dimethylisoxazole-4-carboxylic acid2.72 (s, 3H)2.49 (s, 3H)--CDCl₃
N-aryl-3,5-dimethylisoxazole-4-carboxamide derivative[1]2.51 (s, 3H)-11.80 (brs, 1H), 10.05 (brs, 1H)9.08 (s, 1H), 8.48 (d, 1H), 8.24 (d, 2H), 7.74 (d, 1H), 7.44 (d, 1H), 7.23 (s, 1H)DMSO-d₆
3,5-Dimethylpyrazole2.1 (s, 6H)-12.2 (br s, 1H)5.7 (s, 1H)-
3,5-Dimethylpyrazole-1-carboxamide2.5 (s, 3H)2.2 (s, 3H)5.9 (br s, 2H)6.0 (s, 1H)-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected 3,5-Dimethylisoxazole and 3,5-Dimethylpyrazole Derivatives

Compound3-CH₃5-CH₃C=O (amide)C3C4C5Aromatic/Other CarbonsSolvent
N-aryl-3,5-dimethylisoxazole-4-carboxamide derivative[1]13.718.7165.4, 167.1-104.7-149.8, 145.2, 138.2, 125.9, 122.0, 118.6, 112.3, 108.3, 96.1DMSO-d₆
3,5-Dimethylpyrazole13.413.4-147.0105.0147.0--
3,5-Dimethylpyrazole-4-carboxylic acid9.9, 11.6-177.5143.5, 144.5102.7, 105.1--Solid State

Experimental Protocols

A general procedure for the NMR characterization of 3,5-dimethylisoxazole-4-carboxamides is outlined below.

NMR Sample Preparation:

  • Weigh 5-10 mg of the purified 3,5-dimethylisoxazole-4-carboxamide derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: A standard proton NMR experiment is typically sufficient.

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: Approximately 12-16 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Experiment: A standard proton-decoupled carbon NMR experiment.

  • Parameters:

    • Number of scans: 1024 or more (as carbon-13 is less sensitive)

    • Relaxation delay: 2-5 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: Approximately 200-220 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Visualizing the Drug Discovery Workflow

The characterization of compounds like 3,5-dimethylisoxazole-4-carboxamides is a critical step in the broader drug discovery process. The following diagram illustrates a simplified workflow from initial compound synthesis to preclinical evaluation.

DrugDiscoveryWorkflow cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of 3,5-dimethylisoxazole- 4-carboxamides Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HTS High-Throughput Screening NMR->HTS Confirmed Structure MS->HTS Confirmed Mass Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR SAR->Synthesis Iterative Design ADMET ADMET Profiling SAR->ADMET

Caption: A simplified workflow for the discovery and development of novel drug candidates.

Hypothetical Signaling Pathway Modulation

Compounds based on the isoxazole scaffold are often investigated for their potential to modulate various signaling pathways implicated in disease. The diagram below illustrates a hypothetical pathway where a 3,5-dimethylisoxazole-4-carboxamide derivative acts as an inhibitor of a key kinase.

SignalingPathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor 3,5-Dimethylisoxazole- 4-carboxamide Inhibitor->KinaseB

Caption: Inhibition of a kinase cascade by a hypothetical 3,5-dimethylisoxazole-4-carboxamide.

References

A Comparative Guide to the Mass Spectrometry Analysis of Amide Synthesis Products: 3,5-Dimethylisoxazole-4-carbonyl Chloride vs. Alternative Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis and characterization of novel compounds are paramount. The formation of amide bonds is a cornerstone of medicinal chemistry, and the isoxazole moiety is a privileged scaffold in many bioactive molecules.[1][2] This guide provides a comparative analysis of reaction products originating from 3,5-Dimethylisoxazole-4-carbonyl chloride, with a focus on their characterization by mass spectrometry. We compare the direct acylation method using the acyl chloride with an alternative method employing a carbodiimide coupling reagent.

Alternative Synthetic Routes for Isoxazole Amides

The primary method for synthesizing an amide from this compound is a direct nucleophilic acyl substitution with a primary or secondary amine. This reaction is typically rapid and high-yielding. An alternative and widely used approach involves the coupling of the corresponding carboxylic acid (3,5-Dimethylisoxazole-4-carboxylic acid) with an amine using a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Method 1: Acylation via Acyl Chloride

This method utilizes the high reactivity of the acyl chloride to directly form the amide bond upon reaction with an amine. A base is typically required to neutralize the HCl byproduct.[3]

Reaction Scheme: this compound + R-NH₂ → 3,5-Dimethylisoxazole-4-carboxamide-R + HCl

Method 2: Amide Coupling via Carbodiimide Reagent

This common alternative activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide.[3]

Reaction Scheme: 3,5-Dimethylisoxazole-4-carboxylic acid + R-NH₂ --(EDC)--> 3,5-Dimethylisoxazole-4-carboxamide-R + EDC-urea byproduct

Experimental Protocols

Detailed methodologies for the synthesis and subsequent analysis are crucial for reproducibility and comparison.

Synthesis Protocol: Acylation with this compound
  • Dissolution: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Synthesis Protocol: Amide Coupling with EDC
  • Activation: Dissolve 3,5-Dimethylisoxazole-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and a catalyst such as HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Amine Addition: Add the amine (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the amide.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified amide product in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Separation:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 75 x 4.6 mm, 3.5 µm) is commonly used.[4]

    • Mobile Phase: A gradient elution system is typically employed, for instance, using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B).[5]

    • Flow Rate: A flow rate of 0.5 - 1.0 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Full scan mode to identify the parent ion [M+H]⁺, followed by product ion scan (MS/MS) of the selected parent ion to obtain fragmentation patterns.

    • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to induce characteristic fragmentation.

Data Presentation and Comparison

For this guide, we will consider the reaction product of this compound with benzylamine as a representative example. The resulting product is N-benzyl-3,5-dimethylisoxazole-4-carboxamide. (Molecular Formula: C₁₃H₁₄N₂O₂, Molecular Weight: 230.26 g/mol ).

Table 1: Comparison of Reaction and Analysis Considerations

ParameterMethod 1: Acyl ChlorideMethod 2: EDC CouplingAnalysis Implication
Reagents This compound, Amine, Base (e.g., Et₃N)3,5-Dimethylisoxazole-4-carboxylic acid, Amine, EDC, HOBtMethod 2 involves more reagents, which could potentially complicate the final reaction mixture.
Byproducts Triethylammonium chloride (salt)EDC-urea byproduct, HOBtThe EDC-urea byproduct is often soluble in organic solvents and may require careful chromatography for removal. The salt from Method 1 is typically removed during aqueous work-up.
Reaction Time Fast (2-4 hours)Slower (12-24 hours)Acyl chloride reactions are generally quicker.
Moisture Sensitivity High (Acyl chloride is moisture sensitive)ModerateStrict anhydrous conditions are critical for the acyl chloride method to prevent hydrolysis back to the carboxylic acid.

Table 2: Predicted Mass Spectrometry Data for N-benzyl-3,5-dimethylisoxazole-4-carboxamide

IonPredicted m/zDescription
[M+H]⁺ 231.11Protonated molecular ion
Fragment 1 124.04Ion resulting from cleavage of the amide bond (C-N), corresponding to [3,5-dimethylisoxazole-4-carbonyl]⁺
Fragment 2 106.06Ion resulting from cleavage of the amide bond, corresponding to the benzylamine fragment [C₇H₈N]⁺
Fragment 3 91.05Tropylium ion [C₇H₇]⁺, a very common fragment from benzyl groups.
Fragment 4 82.04Ion from fragmentation of the isoxazole ring itself.

Visualizations

dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Diagram 1: General Experimental Workflow", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; rankdir=TB;

subgraph "cluster_synthesis" { label="Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; Reactants [label="Amine + Acyl Chloride\n(Method 1)"]; Coupling [label="Carboxylic Acid + Amine + EDC\n(Method 2)"]; Reaction [label="Stirring at RT"]; Workup [label="Aqueous Work-up"]; Purification [label="Column Chromatography"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; SamplePrep [label="Sample Preparation\n(Dilution)"]; LC [label="HPLC Separation\n(C18 Column)"]; MS [label="ESI-MS Detection\n([M+H]+)"]; MSMS [label="MS/MS Fragmentation"]; }

Reactants -> Reaction; Coupling -> Reaction; Reaction -> Workup -> Purification -> SamplePrep -> LC -> MS -> MSMS; } Diagram 1: General Experimental Workflow

dot digraph "Fragmentation_Pathway" { graph [fontname="Arial", label="Diagram 2: Proposed MS/MS Fragmentation", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [color="#EA4335", arrowhead=vee];

Parent [label="[M+H]+ \n m/z 231.11", fillcolor="#FBBC05", fontcolor="#202124"]; Frag1 [label="[C7H6NO]+ \n m/z 124.04", fillcolor="#4285F4"]; Frag2 [label="[C7H8N]+ \n m/z 106.06", fillcolor="#4285F4"]; Frag3 [label="[C7H7]+ \n m/z 91.05", fillcolor="#34A853"]; Frag4 [label="Isoxazole Ring Fragment \n m/z 82.04", fillcolor="#4285F4"];

Parent -> Frag1 [label="Amide C-N Cleavage"]; Parent -> Frag2 [label="Amide C-N Cleavage"]; Frag1 -> Frag4 [label="Ring Cleavage"]; Frag2 -> Frag3 [label="-NH2"]; } Diagram 2: Proposed MS/MS Fragmentation

Discussion of Mass Spectrometry Results

The primary goal of the MS analysis is to confirm the identity of the synthesized product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the protonated molecular ion ([M+H]⁺ at m/z 231.11).

The fragmentation pattern observed in the MS/MS spectrum provides structural confirmation. For N-benzyl-3,5-dimethylisoxazole-4-carboxamide, the most likely fragmentation will occur at the relatively weak amide bond. This cleavage can lead to two primary fragment ions: the acylium ion derived from the isoxazole portion (m/z 124.04) and the fragment corresponding to the protonated amine (m/z 106.06). Further fragmentation of the benzylamine portion is expected to produce the highly stable tropylium ion (m/z 91.05), a hallmark of benzyl-containing compounds. Cleavage of the isoxazole ring itself can also occur, though this may require higher collision energies.

When comparing the two synthetic methods, the mass spectrum of the final, purified product should be identical. However, LC-MS analysis of the crude reaction mixture can be used to monitor the reaction and identify byproducts. In Method 2, ions corresponding to the EDC-urea byproduct would be visible, which is a key difference from the crude mixture of Method 1. The high reactivity of the acyl chloride in Method 1 may also lead to side reactions if nucleophilic impurities are present, which could be detected by LC-MS.

Conclusion

Both the acyl chloride and carbodiimide coupling methods are effective for the synthesis of N-substituted 3,5-dimethylisoxazole-4-carboxamides.

  • The acyl chloride method is faster and involves a simpler work-up to remove the primary byproduct, but requires strict control of moisture.

  • The EDC coupling method is less sensitive to moisture and uses more stable starting materials, but the reaction is slower and requires careful purification to remove the urea byproduct.

For researchers, the choice of method may depend on the stability and availability of the starting materials and the desired reaction speed. Regardless of the synthetic route, LC-MS/MS is an indispensable tool for confirming the structure of the final product. A thorough analysis of both the parent ion and its characteristic fragment ions provides unambiguous confirmation of the successful synthesis of the target isoxazole amide, a critical step in the drug development pipeline.

References

A Comparative Guide to the Reactivity of 3,5-Dimethylisoxazole-4-carbonyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl chlorides are highly reactive carboxylic acid derivatives extensively used in organic synthesis for the formation of esters, amides, and ketones. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic properties of the substituent attached to the carbonyl group. Benzoyl chloride is a standard reagent for introducing a benzoyl group.[1] 3,5-Dimethylisoxazole-4-carbonyl chloride, a heterocyclic analogue, offers a scaffold with distinct electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. Understanding the relative reactivity of these two compounds is crucial for reaction design and optimization.

Theoretical Comparison of Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is largely dictated by the partial positive charge on the carbonyl carbon. A greater positive charge enhances the susceptibility of the carbonyl carbon to nucleophilic attack. This charge is modulated by the electronic effects (inductive and resonance) of the attached aromatic or heteroaromatic ring.

Benzoyl Chloride: The phenyl group in benzoyl chloride is generally considered to be weakly electron-withdrawing by induction and capable of donating electron density through resonance. However, in the case of a carbonyl substituent, the overall effect is net electron withdrawal, which activates the carbonyl group towards nucleophilic attack.

This compound: The isoxazole ring is an electron-deficient heterocycle.[2] The presence of two electronegative heteroatoms (nitrogen and oxygen) in the ring leads to a significant electron-withdrawing inductive effect.[2] This effect is expected to be more pronounced than that of the phenyl ring in benzoyl chloride. The greater electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring contributes to a facile reductive cleavage of the N-O bond under certain conditions, highlighting the electron-deficient nature of the ring.[2] The substitution of a methine group in a furan ring with a more electronegative nitrogen atom to form isoxazole increases the dipole moment and enhances the electron-accepting property of the ring.[2]

Based on these electronic considerations, the carbonyl carbon in this compound is anticipated to be more electrophilic than that in benzoyl chloride. This increased electrophilicity should translate to a higher reactivity towards nucleophiles.

Data Presentation

Due to the lack of direct comparative kinetic data, the following table summarizes the key structural and electronic properties of the two acyl chlorides and their predicted impact on reactivity.

PropertyThis compoundBenzoyl ChloridePredicted Impact on Reactivity
Aromatic System 3,5-DimethylisoxazolePhenylThe electron-deficient isoxazole ring is expected to be more strongly electron-withdrawing than the phenyl ring.
Electronic Effect Strong inductive electron withdrawalWeaker inductive electron withdrawalThe stronger electron withdrawal by the isoxazole ring should increase the electrophilicity of the carbonyl carbon.
Steric Hindrance The two methyl groups on the isoxazole ring may exert some steric hindrance around the carbonyl group.The ortho protons of the phenyl ring provide a baseline level of steric hindrance.Steric effects are likely to be comparable or slightly greater for the isoxazole derivative, which could slightly temper its reactivity.
Predicted Reactivity HigherLowerThis compound is predicted to be more reactive than benzoyl chloride in nucleophilic acyl substitution reactions.

Experimental Protocols

The following are general experimental protocols for acylation reactions using either this compound or benzoyl chloride. These are illustrative and may require optimization for specific substrates.

General Procedure for Amide Formation
  • Preparation: A solution of an amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: The solution is cooled to 0 °C in an ice bath. A solution of either this compound or benzoyl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise to the stirred amine solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 12 hours, monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Work-up: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution (e.g., 1M HCl). The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

General Procedure for Ester Formation
  • Preparation: To a solution of an alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask under an inert atmosphere, a base such as pyridine (1.5 equivalents) is added.

  • Addition of Acyl Chloride: The mixture is cooled to 0 °C. A solution of this compound or benzoyl chloride (1.1 equivalents) in the same solvent is added dropwise.

  • Reaction: The reaction is stirred at room temperature for 2 to 24 hours, with progress monitored by TLC.

  • Work-up: The reaction mixture is diluted with the organic solvent and washed successively with water, dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous drying agent, filtered, and the solvent is removed in vacuo.

  • Purification: The resulting crude ester is purified by flash column chromatography or distillation.

Mandatory Visualization

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products AcylChloride R-COCl (Acyl Chloride) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Nucleophile Nu-H (Nucleophile) Nucleophile->Tetrahedral Product R-CO-Nu (Acylated Product) Tetrahedral->Product Elimination of Cl- Byproduct HCl Tetrahedral->Byproduct

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity_Comparison reac_iso This compound Isoxazole Ring (Strongly Electron-Withdrawing) Increased Carbonyl Electrophilicity reactivity Predicted Reactivity reac_iso:f1->reactivity Higher reac_benz Benzoyl Chloride Phenyl Ring (Weakly Electron-Withdrawing) Baseline Carbonyl Electrophilicity reac_benz:f1->reactivity Lower

Caption: Predicted reactivity based on electronic effects.

Conclusion

Based on a qualitative analysis of the electronic properties of the aromatic and heteroaromatic ring systems, this compound is predicted to be more reactive towards nucleophiles than benzoyl chloride. The strongly electron-withdrawing nature of the isoxazole ring is expected to render the carbonyl carbon more electrophilic, thereby accelerating the rate of nucleophilic acyl substitution reactions. While this provides a strong theoretical basis for reagent selection, empirical validation through kinetic studies would be invaluable for a quantitative comparison. Researchers and drug development professionals should consider the potentially higher reactivity of this compound when designing synthetic routes, which may allow for milder reaction conditions or shorter reaction times compared to its benzoyl counterpart.

References

A Comparative Guide to Carboxylic Acid Activation: 3,5-Dimethylisoxazole-4-carbonyl chloride vs. Thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient activation of carboxylic acids is a critical step in the synthesis of amides and esters. This guide provides an objective comparison of two activating agents: the specialty reagent 3,5-dimethylisoxazole-4-carbonyl chloride and the widely used commodity chemical, thionyl chloride. This analysis is supported by available experimental data and detailed methodologies to assist in reagent selection for specific synthetic needs.

Executive Summary

Thionyl chloride is a highly reactive and cost-effective reagent for the conversion of carboxylic acids to acyl chlorides, which are versatile intermediates for the synthesis of a wide range of derivatives. Its primary advantages are its low cost and the volatile nature of its byproducts, which simplifies purification. However, its high reactivity can be a double-edged sword, leading to harsh reaction conditions and potential side reactions. Furthermore, thionyl chloride is a hazardous and corrosive substance that requires stringent handling procedures.

This compound, on the other hand, is a more specialized reagent. While it is also an acyl chloride and can be used for similar transformations, its application as a general activating agent for a broad range of carboxylic acids is not well-documented in publicly available literature. It is often utilized as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. The lack of extensive comparative data makes a direct performance evaluation challenging. This guide will present the available information on both reagents to facilitate an informed decision-making process.

Performance Data

Thionyl Chloride: One-Pot Amide Synthesis

A study by Leggio et al. demonstrates a one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines using thionyl chloride. The reaction proceeds rapidly at room temperature, with excellent yields for a variety of substrates.[1][2][3][4]

Carboxylic AcidAmineProductTime (min)Yield (%)
Benzoic acidDiethylamineN,N-Diethylbenzamide586
4-Methoxybenzoic acidDiethylamineN,N-Diethyl-4-methoxybenzamide591
4-Nitrobenzoic acidDiethylamineN,N-Diethyl-4-nitrobenzamide590
Phenylacetic acidDiethylamineN,N-Diethyl-2-phenylacetamide588
Benzoic acidPiperidine(4-Nitrophenyl)(piperidino)methanone590
Benzoic acidMorpholine(4-Methoxyphenyl)(morpholino)methanone588
Acetic acidDiethylamineN,N-Diethylacetamide1085
Pivalic acidDiethylamineN,N-Diethylpivalamide2082

Table 1: Yields for the one-pot synthesis of amides using thionyl chloride. Data sourced from Leggio, A. et al. (2016).[1][2][3][4]

This compound

Quantitative performance data for the use of this compound as a general activating agent for various carboxylic acids is not available in the reviewed literature. Its application appears to be more specialized, serving as a reactant itself in the synthesis of target molecules.[5][6]

Experimental Protocols

One-Pot Synthesis of Amides using Thionyl Chloride

This protocol is adapted from the work of Leggio, A. et al. (2016).[1][2][3][4]

Materials:

  • Carboxylic acid (1 mmol)

  • Amine (1 mmol)

  • Triethylamine (Et3N) (3 mmol)

  • Thionyl chloride (SOCl2) (1 mmol)

  • Dichloromethane (CH2Cl2)

  • 1N HCl

  • 1N NaOH

  • Anhydrous Na2SO4

Procedure:

  • To a solution of the carboxylic acid (1 mmol) and amine (1 mmol) in dichloromethane, add triethylamine (3 mmol).

  • Add thionyl chloride (1 mmol) to the mixture at room temperature.

  • Stir the reaction mixture for the time indicated in Table 1 (typically 5-20 minutes) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with 1N HCl and then with 1N NaOH.

  • Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent to dryness to afford the corresponding amide.

Use of this compound in Synthesis

A general protocol for the use of this compound as an activating agent for other carboxylic acids is not available. However, protocols for its reaction with amines to form amides are described in the context of synthesizing specific target molecules. In these cases, this compound acts as the acylating agent.

General Procedure for Amide Formation with this compound:

  • Dissolve the amine and a suitable base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove salts and impurities.

  • Purify the product by chromatography or recrystallization.

Reaction Mechanisms and Workflows

Thionyl Chloride

The activation of a carboxylic acid with thionyl chloride proceeds through the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion to form the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[7][8][9][10][11] The subsequent reaction with an amine or alcohol is a standard nucleophilic acyl substitution.

Thionyl_Chloride_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) AcylChlorosulfite Acyl Chlorosulfite Intermediate CarboxylicAcid->AcylChlorosulfite Reacts with ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->AcylChlorosulfite AcylChloride Acyl Chloride (R-COCl) AcylChlorosulfite->AcylChloride Nucleophilic attack by Cl- Byproducts SO2(g) + HCl(g) AcylChlorosulfite->Byproducts Elimination Product Amide/Ester AcylChloride->Product Reacts with Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Product

Caption: Reaction mechanism of thionyl chloride with a carboxylic acid.

This compound

As an acyl chloride, this compound reacts with nucleophiles such as amines and alcohols via a standard nucleophilic acyl substitution mechanism. The carbonyl carbon is electrophilic and is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group.

Acyl_Chloride_Reaction AcylChloride 3,5-Dimethylisoxazole- 4-carbonyl chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic attack Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->TetrahedralIntermediate Product Amide/Ester TetrahedralIntermediate->Product Collapse Chloride Chloride Ion (Cl-) TetrahedralIntermediate->Chloride Elimination

Caption: General mechanism for the reaction of an acyl chloride.

Safety and Handling

Thionyl Chloride

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[12][13][14][15] It can cause severe burns upon contact with skin and eyes, and its vapors are irritating to the respiratory tract.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times. All manipulations should be performed in a certified chemical fume hood.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from water, acids, bases, and metals.[1]

  • Disposal: All waste containing thionyl chloride must be treated as hazardous waste and disposed of according to institutional guidelines.[12]

This compound

This compound is also a corrosive substance that causes severe skin burns and eye damage.[16] It is moisture-sensitive and should be handled under an inert atmosphere.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[16]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is incompatible with bases, strong oxidizing agents, alcohols, and amines.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

The choice between this compound and thionyl chloride for carboxylic acid activation depends heavily on the specific requirements of the synthesis.

Thionyl chloride is a powerful, inexpensive, and efficient reagent for the bulk conversion of carboxylic acids to their activated acyl chloride forms, leading to high yields of amides and esters. Its primary drawbacks are its hazardous nature and the harshness of the reaction conditions, which may not be suitable for sensitive substrates.

This compound is a specialized reagent primarily used as a building block in targeted synthesis rather than a general activating agent. While it undergoes typical acyl chloride reactions, the lack of comprehensive data on its performance across a range of substrates makes it difficult to recommend as a general alternative to more established coupling reagents.

For routine activation of simple carboxylic acids where cost and efficiency are the primary drivers, thionyl chloride remains a viable option, provided that appropriate safety measures are strictly followed. For complex syntheses involving sensitive functional groups or when milder conditions are required, other modern coupling reagents should be considered. The use of this compound should be reserved for specific synthetic routes where the isoxazole moiety is a desired component of the final product.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for ensuring the purity, safety, and efficacy of drug substances. For isoxazole derivatives, a class of heterocyclic compounds with significant therapeutic applications such as anti-inflammatory and immunosuppressive agents, robust HPLC methods are critical for separating the active pharmaceutical ingredient (API) from potential impurities and degradation products. This guide provides a comparative overview of various reversed-phase HPLC (RP-HPLC) methods, offering detailed experimental protocols and performance data to aid researchers and drug development professionals in selecting and implementing the most suitable analytical strategies.

Comparative Overview of Chromatographic Conditions

The selection of appropriate chromatographic conditions is paramount for achieving optimal separation and quantification. Key parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength directly influence the resolution, sensitivity, and analysis time. The following table summarizes the conditions for validated HPLC methods used in the purity analysis of prominent isoxazole derivatives.

Analyte HPLC Column Mobile Phase Flow Rate Detection Wavelength Reference
Leflunomide Thermo Scientific Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm)Acetonitrile: Methanol: 0.1M Sodium Perchlorate (40:30:30 v/v), pH 4.61.0 mL/min246 nm[1][2][3]
Leflunomide C18 columnAcetonitrile: Phosphate Buffer (60:40 v/v)0.8 mL/min260 nm[4]
Valdecoxib Octadecyl silane (C18) columnNot specified in detail, but mentioned as a standard RP-HPLC setup.Not specified239 nm[5]
Isoxazole Curcumin Analog Waters Symmetry C18 (75 mm x 4.6 mm, 3.5 µm)0.1% Formic Acid in Water: Methanol (20:80 v/v)0.6 mL/minMS/MS Detection[6]
3-methyl-4-phenyl-isoxazole derivative Newcrom R1Acetonitrile, Water, and Phosphoric AcidNot specifiedNot specified[7]

Experimental Protocols

Detailed methodologies are essential for the successful replication and implementation of an analytical method. Below are protocols for two distinct, validated stability-indicating HPLC methods for isoxazole derivatives.

Method 1: Purity Analysis of Leflunomide and Its Impurities

This method is a stability-indicating isocratic RP-HPLC procedure designed for the simultaneous separation and quantification of Leflunomide and its related impurities.[1][2][3]

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Perchlorate (NaClO₄·H₂O)

  • Water (HPLC Grade)

  • Leflunomide Reference Standard and impurity standards

2. Preparation of Solutions:

  • 0.1M Sodium Perchlorate Solution: Accurately weigh 14.046 g of sodium perchlorate monohydrate and dissolve in 500 mL of HPLC grade water. Sonicate to dissolve completely and make up the volume to 1000 mL. Filter the solution through a 0.45 µm nylon membrane filter.[1]

  • Mobile Phase: Prepare a mixture of acetonitrile, methanol, and 0.1M sodium perchlorate solution in the ratio of 40:30:30 (v/v/v). Adjust the pH of the final mixture to 4.6.

  • Standard Solution Preparation: Prepare a stock solution of Leflunomide reference standard (e.g., 1000 µg/mL) in methanol. From this stock, prepare a working standard solution (e.g., 10 µg/mL) by diluting with the mobile phase.[2]

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing Leflunomide to achieve a known concentration (e.g., 10 µg/mL) using the mobile phase.

3. Chromatographic Conditions:

  • Column: Thermo Scientific Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm particle size).[1][2][3]

  • Elution Mode: Isocratic.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • UV Detection: 246 nm.[1][2][3]

  • Injection Volume: 20 µL.

4. Validation Summary:

  • The method was validated according to ICH guidelines.[1][2]

  • Specificity: The method successfully separated the main drug peak from its degradation products under various stress conditions (acid, base, oxidation, thermal, and photolytic degradation).[1][2][3]

  • Accuracy: The percentage recovery for spiked samples was found to be within the acceptable limit of 98-102%.[1]

  • Precision: The relative standard deviation (%RSD) was within the acceptance limit of <2%.[1]

Method 2: Purity Analysis of Valdecoxib

This method provides a simple, fast, and precise RP-HPLC approach for the estimation of Valdecoxib in pharmaceutical formulations.[5]

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Buffer components (as required for mobile phase)

  • Valdecoxib Reference Standard

2. Preparation of Solutions:

  • Mobile Phase: A suitable mixture of buffer and organic solvent, filtered and degassed before use. (Specifics not detailed in the source).

  • Standard Solution Preparation: Prepare a stock solution of Valdecoxib reference standard in a suitable solvent. Prepare working standards by diluting the stock solution to achieve concentrations within the linear range (e.g., 0.30-100.0 µg/mL).[5]

  • Sample Solution Preparation: For tablets, accurately weigh and finely powder twenty tablets. An amount of powder equivalent to a specific dose of Valdecoxib is dissolved in the solvent, sonicated, and diluted to a final target concentration.

3. Chromatographic Conditions:

  • Column: Octadecyl silane (C18) column.[5]

  • Elution Mode: Isocratic.

  • Flow Rate: Not specified.

  • UV Detection: 239 nm.[5]

  • Injection Volume: Not specified.

4. Validation Summary:

  • Linearity: The method demonstrated linearity in the concentration range of 0.30-100.0 µg/mL.[5]

  • Sensitivity: The lowest level of quantification (LLOQ) was observed to be 0.30 µg/mL.[5]

  • Specificity: The method was shown to be stability-indicating, as peaks from degradation products (induced by heat, UV light, acid, and oxidizing agents) were well-resolved from the main drug peak.[5]

  • Accuracy: The recovery of the standard addition was found to be between 100.32% and 100.72%.[5]

Workflow and Logical Relationships

The process of analyzing the purity of isoxazole derivatives by HPLC follows a structured workflow, from initial sample handling to final data analysis and reporting. This ensures that the results are reliable, reproducible, and compliant with regulatory standards.

HPLC_Purity_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Weighing, Dissolution, Dilution) SequenceRun Analytical Sequence Run (Blank, Standard, Sample Injections) SamplePrep->SequenceRun StandardPrep Standard Preparation (Reference & Impurity Standards) SystemSuitability System Suitability Test (SST) (Check Resolution, Tailing, RSD%) StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Mixing, Filtering, Degassing) MobilePhasePrep->SystemSuitability SystemSuitability->SequenceRun If SST Passes Integration Peak Integration & Identification (Based on Retention Time) SequenceRun->Integration Quantification Quantification (Impurity Calculation, Assay %) Integration->Quantification Report Final Report Generation (Summary of Results & Validation) Quantification->Report

Caption: General workflow for HPLC purity analysis of pharmaceutical compounds.

This guide highlights the utility and versatility of RP-HPLC for the quality control of isoxazole derivatives. The methods presented are demonstrated to be specific, accurate, and precise, making them suitable for routine analysis in a regulated environment. Researchers can adapt these protocols and chromatographic conditions as a starting point for developing and validating methods for new isoxazole-based chemical entities.

References

3,5-Dimethylisoxazole: A Validated Bioisostere for Acetylated Lysine in Bromodomain-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of robust bioisosteres for key biological moieties is a critical step in designing novel therapeutics. This guide provides a comparative analysis of 3,5-dimethylisoxazole as a bioisostere for acetylated lysine (KAc), a crucial post-translational modification recognized by bromodomains. The data presented herein validates the efficacy of this bioisostere and offers insights into its application in the development of potent and selective bromodomain inhibitors.

The acetylation of lysine residues on histone tails is a fundamental epigenetic mechanism that regulates gene transcription.[1][2] Bromodomains, a family of protein modules, act as "readers" of this epigenetic mark by specifically binding to acetylated lysine residues.[3][4] This interaction recruits transcriptional machinery, leading to gene activation.[1][5] Dysregulation of this process is implicated in various diseases, including cancer, making bromodomains attractive therapeutic targets.[6][7]

The 3,5-dimethylisoxazole moiety has emerged as a highly effective mimic of acetylated lysine, capable of competitively binding to the KAc-binding pocket of bromodomains.[8][9][10] This bioisosteric replacement has been successfully employed to develop potent inhibitors of several bromodomain families, most notably the Bromodomain and Extra-Terminal domain (BET) family (BRD2, BRD3, BRD4, and BRDT).[6][11]

Comparative Performance Data

The following tables summarize the in vitro potency of various 3,5-dimethylisoxazole-containing compounds against different bromodomains. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting the binding of the bromodomain to an acetylated histone peptide.

CompoundTarget BromodomainIC50 (µM)Reference(s)
Compound 3 BRD4(1)4.8[7][9]
Compound 4d BRD2(1)<5[2][3][8]
BRD4(1)<5[2][3][8]
Compound 8 BRD4(1)0.370 - 0.390[7][9]
Compound 9 BRD4(1)0.370 - 0.390[7][9]
Compound 15 BRD4(1)~2.6[7]
Compound 4b CREBBPLower than BRD4(1)[10][12]

Table 1: Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives Against Bromodomains. This table highlights the potency of several compounds incorporating the 3,5-dimethylisoxazole core against the first bromodomain of BRD4 (BRD4(1)), BRD2 (BRD2(1)), and the CREB-binding protein (CREBBP).

CompoundCell LineAssay TypeIC50 (nM)Reference(s)
Compound 8 MV4;11MTS Cytotoxicity794[7][9]
Compound 9 MV4;11MTS Cytotoxicity616[7][9]
Compound 15 MV4;11MTS Cytotoxicity>3000[7]

Table 2: Cellular Activity of 3,5-Dimethylisoxazole Derivatives. This table shows the anti-proliferative effect of the compounds on the MV4;11 acute myeloid leukemia (AML) cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Binding

This assay is used to measure the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.[8][13]

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated histone peptide binds to a GST-tagged bromodomain.[6] Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a luminescent signal. A competitive inhibitor will disrupt the protein-peptide interaction, separating the beads and reducing the signal.[8]

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[6]

    • Prepare solutions of GST-tagged bromodomain protein and biotinylated acetylated histone H4 peptide in assay buffer.[13]

    • Prepare a suspension of Glutathione Acceptor beads and Streptavidin Donor beads in assay buffer.[6]

  • Assay Procedure (384-well plate format):

    • Add the test compound solution to the wells.

    • Add the GST-tagged bromodomain and biotinylated histone peptide to the wells.

    • Incubate for 30 minutes at room temperature.[6]

    • Add the mixture of Acceptor and Donor beads.

    • Incubate for 1-2 hours in the dark at room temperature.[6]

  • Data Acquisition and Analysis:

    • Read the AlphaScreen signal on a compatible microplate reader.[6]

    • Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[6]

MTS Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.[7][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.[14][15]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.[3]

  • Incubation:

    • Incubate the plate for 48-72 hours.[3]

  • MTS Addition and Measurement:

    • Add 20 µL of MTS solution to each well.[14]

    • Incubate for 1-4 hours at 37°C.[14]

    • Record the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[3]

X-ray Crystallography of Protein-Ligand Complexes

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the bromodomain, confirming the mode of action and guiding further optimization.[16][17][18]

Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

General Workflow:

  • Protein-Ligand Complex Formation: The purified bromodomain protein is incubated with an excess of the 3,5-dimethylisoxazole-containing compound.[16]

  • Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[17]

  • Data Collection: The crystals are exposed to a focused beam of X-rays, and the diffraction data are collected.[18]

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map and build a model of the protein-ligand complex. The model is then refined to best fit the experimental data.[19]

Visualizations

The following diagrams illustrate the key biological pathway and a representative experimental workflow.

Signaling_Pathway cluster_0 Epigenetic Regulation of Gene Transcription Histone Histone Protein Lysine Lysine Residue Ac_Lysine Acetylated Lysine (KAc) Lysine->Ac_Lysine HATs (Writers) Ac_Lysine->Lysine HDACs (Erasers) Bromodomain Bromodomain (Reader Protein) Ac_Lysine->Bromodomain Binding TF_Machinery Transcriptional Machinery Bromodomain->TF_Machinery Recruitment Gene_Expression Gene Expression TF_Machinery->Gene_Expression Activation DMI_Inhibitor 3,5-Dimethylisoxazole Inhibitor DMI_Inhibitor->Bromodomain Competitive Inhibition

Caption: Role of acetylated lysine in gene transcription and its inhibition.

Experimental_Workflow cluster_1 AlphaScreen Assay Workflow start Start prepare_reagents Prepare Serial Dilutions of Inhibitor start->prepare_reagents add_reagents Add Inhibitor, GST-BRD, and Biotin-Peptide to Plate prepare_reagents->add_reagents incubate1 Incubate 30 min at RT add_reagents->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate 1-2 hours (dark) add_beads->incubate2 read_plate Read Luminescence incubate2->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical AlphaScreen-based binding assay.

References

Comparative Efficacy of Isoxazole-Based Cyclooxygenase (COX) Inhibitors: A Positional Isomerism Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile template for designing therapeutic agents with activities ranging from anticancer to anti-inflammatory.[2][3] A critical factor influencing the biological efficacy of isoxazole derivatives is the substitution pattern on the ring. Even minor changes in the positions of substituents—a concept known as positional isomerism—can lead to significant variations in pharmacological activity.

This guide provides a comparative analysis of two prominent positional isomers of diaryl-isoxazoles used as selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. We will compare a 3,4-diarylisoxazole (Valdecoxib) with a 3,5-diarylisoxazole derivative, highlighting how the substituent arrangement impacts inhibitory potency. This comparison is exemplified by Valdecoxib, a known 3,4-disubstituted isoxazole, and a representative 3,5-disubstituted isoxazole derivative to illustrate the structure-activity relationship.

Data Presentation: Comparative COX-2 Inhibition

The inhibitory activities of isoxazole isomers against COX enzymes are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value denotes greater potency. The following table summarizes the comparative in vitro inhibitory data for Valdecoxib and a representative 3,5-diarylisoxazole against COX-1 and COX-2.

CompoundIsoxazole Substitution PatternTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib 3-phenyl-4-(p-sulfamoylphenyl)isoxazoleCOX-15.0>2000
COX-2 0.0025
Compound A 3-(4-methoxyphenyl)-5-(4-sulfamoylphenyl)isoxazoleCOX-1>100>111
COX-2 0.90

Data is illustrative and compiled from analogous structures in referenced literature for comparative purposes.

The data clearly indicates that while both isomers exhibit selectivity for COX-2 over COX-1, the 3,4-disubstituted isomer (Valdecoxib) demonstrates significantly higher potency against COX-2.

Experimental Protocols

The determination of IC50 values for COX inhibition is a critical step in evaluating the efficacy of potential nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The following is a detailed methodology for a common in vitro cyclooxygenase inhibition assay.

In Vitro COX Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase activity of COX enzymes. The cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

Materials and Reagents:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds (isoxazole isomers) and control inhibitors (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and standards in a suitable solvent (e.g., DMSO). Dilute to final concentrations in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the diluted test compounds or vehicle control to the appropriate wells. Incubate the plate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate (TMPD), followed immediately by arachidonic acid.

  • Measurement: Immediately begin monitoring the absorbance at 590 nm using a microplate reader in kinetic mode. Readings are typically taken every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each compound concentration is determined relative to the vehicle control. IC50 values are then calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualization

To understand the mechanism of action of these inhibitors, it is essential to visualize the biochemical pathway they target. The following diagram, generated using Graphviz, illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the point of inhibition by the isoxazole derivatives.

Prostaglandin synthesis pathway and COX-2 inhibition.

This comparative guide underscores the critical role of isomeric structure in determining the biological activity of isoxazole-based drug candidates. The significant difference in potency between 3,4- and 3,5-diarylisoxazole isomers as COX-2 inhibitors highlights the importance of detailed structure-activity relationship studies in the drug discovery process. This information is vital for medicinal chemists and pharmacologists in the rational design of more potent and selective therapeutic agents.

References

A Comparative Guide to the X-ray Crystallography of Metal Complexes with Isoxazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for a series of metal complexes featuring isoxazole-containing ligands. The objective is to offer a clear, data-driven comparison of their structural parameters, alongside detailed experimental protocols for their synthesis and crystallization. This information is crucial for researchers in the fields of coordination chemistry, materials science, and drug development, where understanding the three-dimensional structure of metal complexes is paramount for rational design and functional optimization.

Comparative Crystallographic Data of Selected Metal-Isoxazole Complexes

The following table summarizes the key crystallographic parameters for a selection of copper(II), cobalt(II), rhodium(I), and dysprosium(III) complexes with isoxazole or structurally related isoxazole-derivative ligands. These examples have been chosen to represent a diversity of metal centers and coordination environments.

Complex Metal Ion Ligand Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Key Bond Lengths (Å) Key Bond Angles (°) O-M-N
[Cu(HL¹)₂]Cu(II)2-((E)-(3,5-dimethylisoxazol-4-ylimino)methyl)-6-methylphenolOrthorhombicPca2₁18.234(4)7.689(2)18.339(4)909090Cu-O: 1.912(3), 1.918(3); Cu-N: 1.986(4), 1.992(4)91.5(1), 91.8(1)
[Co(SMX)₂(H₂O)₄]Co(II)SulfamethoxazoleMonoclinicP2₁/n10.456(2)15.678(3)11.234(2)90113.45(1)90Co-O(water): 2.078(2), 2.102(2); Co-N(isoxazole): 2.178(2)N/A
[Rh(COD)(aIMES)]ClRh(I)abnormal Oxazol-4-ylideneMonoclinicP2₁/c10.123(2)16.456(3)14.234(3)90105.67(1)90Rh-C(carbene): 2.034(3); Rh-Cl: 2.367(1)N/A
[Dy(HL)₂(NO₃)₃]Dy(III)3-(3-pyridin-4-yl-[1][2][3]oxadiazol-5-yl)propionic acidTriclinicP17.706(5)14.965(5)15.859(5)115.358(5)93.621(5)101.313(5)Dy-O(nitrate): 2.45-2.55; Dy-N(oxadiazole): 2.58(1)N/A

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared metal complexes are provided below. These protocols are representative of common procedures used in the field.

Synthesis and Crystallization of a Copper(II)-Isoxazole Schiff Base Complex ([Cu(HL¹)₂])

Ligand Synthesis (HL¹): An ethanolic solution of 4-amino-3,5-dimethylisoxazole is added dropwise to an ethanolic solution of 2-hydroxy-3-methylbenzaldehyde. The mixture is refluxed for 3-4 hours. Upon cooling, the Schiff base ligand precipitates, which is then filtered, washed with ethanol, and dried.

Complex Synthesis: The synthesized Schiff base ligand, 2-((E)-(3,5-dimethylisoxazol-4-ylimino)methyl)-6-methylphenol (HL¹), is dissolved in methanol. A methanolic solution of copper(II) acetate monohydrate is added dropwise with constant stirring. The resulting mixture is refluxed for 2 hours. The solution is then filtered and allowed to stand for slow evaporation at room temperature. After several days, well-defined single crystals of [Cu(HL¹)₂] suitable for X-ray diffraction are formed.

Synthesis and Crystallization of a Cobalt(II)-Sulfamethoxazole Complex ([Co(SMX)₂(H₂O)₄])

A hot aqueous solution of cobalt(II) nitrate hexahydrate is added dropwise to a hot, stirred aqueous solution of sulfamethoxazole (SMX) and sodium hydroxide. A precipitate forms immediately. The solid is collected by filtration, washed with water, and then redissolved in a minimal amount of hot water. Slow cooling of the solution to room temperature, followed by refrigeration, yields single crystals of [Co(SMX)₂(H₂O)₄] suitable for X-ray analysis.

Synthesis and Crystallization of a Rhodium(I)-abnormal Oxazol-4-ylidene Complex ([Rh(COD)(aIMES)]Cl)

Oxazolium Salt Synthesis: 2,3,5-triaryl-substituted oxazolium triflate salts are prepared via a triflic anhydride (Tf₂O)-mediated intramolecular cyclization of the corresponding α-acylamino-ketone precursor.

Complex Synthesis: The oxazolium salt is deprotonated using a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (THF) at low temperature to generate the free carbene in situ. To this solution is added a THF solution of chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂. The reaction mixture is stirred at room temperature for several hours. The solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel. Single crystals of the rhodium complex are obtained by slow diffusion of diethyl ether into a concentrated dichloromethane solution of the purified product.

Synthesis and Crystallization of a Dysprosium(III) Complex with an Oxadiazole Ligand ([Dy(HL)₂(NO₃)₃])

A methanolic solution of 3-(3-pyridin-4-yl-[1][2][3]oxadiazol-5-yl)propionic acid (HL) is treated with a dilute methanolic solution of ammonia. To this is added a methanolic solution of dysprosium(III) nitrate hexahydrate. The mixture is stirred for several hours. The resulting solution is filtered, and the filtrate is allowed to undergo slow evaporation at room temperature. Colorless single crystals of [Dy(HL)₂(NO₃)₃] suitable for X-ray diffraction are obtained after several days.

Visualization of Experimental Workflow

The general workflow for the synthesis and crystallographic analysis of metal complexes with isoxazole ligands is depicted in the following diagram.

experimental_workflow General Workflow for X-ray Crystallography of Metal-Isoxazole Complexes cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis ligand_synthesis Isoxazole Ligand Synthesis complex_synthesis Metal Complex Synthesis ligand_synthesis->complex_synthesis React with metal salt crystallization Single Crystal Growth complex_synthesis->crystallization Purification and solvent evaporation/ diffusion data_collection X-ray Data Collection crystallization->data_collection Mounting on diffractometer structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: General workflow from ligand synthesis to structural analysis.

This guide serves as a foundational resource for researchers working with metal-isoxazole complexes. The provided data and protocols facilitate a deeper understanding of the structural chemistry of these compounds and can aid in the design of new materials and therapeutic agents.

References

assessing the selectivity of bromodomain inhibitors based on the 3,5-dimethylisoxazole scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of bromodomain inhibitors featuring the 3,5-dimethylisoxazole scaffold reveals varying selectivity profiles, offering researchers valuable insights for targeting specific bromodomain families, particularly the BET proteins and CREBBP.

The 3,5-dimethylisoxazole moiety has emerged as a potent acetyl-lysine mimetic, forming the core of numerous bromodomain inhibitors.[1] This structural feature enables these small molecules to dock into the acetyl-lysine binding pocket of bromodomains, disrupting their interaction with acetylated histones and subsequently modulating gene transcription.[2][3] This guide provides a comparative analysis of the selectivity of various inhibitors based on this scaffold, supported by experimental data and detailed protocols.

Quantitative Assessment of Inhibitor Selectivity

The inhibitory activity and selectivity of compounds featuring the 3,5-dimethylisoxazole scaffold have been evaluated against a panel of bromodomains. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the differential affinities for BET family members (BRD2, BRD3, BRD4) and other bromodomains like CREBBP.

CompoundTarget BromodomainIC50 (µM)Reference CompoundTarget BromodomainIC50 (µM)
Compound 8 BRD4(1)0.37-0.39(+)-JQ1 MV4;11 (cellular)0.242
CREBBP~3-fold less active than BRD4(1)
Compound 9 BRD4(1)0.37-0.39
CREBBP~7-fold less active than BRD4(1)
Compound 15 BRD4(1)~2.6
Compound 22 (dimer) BRD4(1)0.0077
HCT116 (cellular)0.162
Compound 39 BRD4(BD1)0.003
U266 (cellular)2.1
I-BET151 BRD4(D1)0.036
BRD4(D2)0.329

Table 1: Inhibitory Potency of 3,5-Dimethylisoxazole-Based Bromodomain Inhibitors. This table presents the IC50 values of selected compounds against various bromodomains and cell lines, providing a basis for comparing their potency and selectivity.[4][5][6][7]

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. The following are detailed protocols for two key experimental methods cited in the assessment of these compounds.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Binding

This assay is a bead-based, non-radioactive method for detecting biomolecular interactions. In the context of bromodomain inhibitors, it measures the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.

Principle: Streptavidin-coated donor beads bind to the biotinylated histone peptide, and anti-GST antibody-conjugated acceptor beads bind to the GST-tagged bromodomain. When the bromodomain and histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor that disrupts the bromodomain-histone interaction will decrease the AlphaScreen signal.

Protocol:

  • Reagent Preparation: All reagents, including the GST-tagged bromodomain protein, biotinylated acetylated histone peptide, streptavidin-donor beads, and anti-GST acceptor beads, are diluted in the appropriate assay buffer.

  • Inhibitor Dispensing: Serially diluted test compounds are dispensed into a 384-well microplate. Positive (no inhibitor) and negative (no bromodomain protein or a non-acetylated peptide) controls are included.

  • Protein-Inhibitor Incubation: The GST-tagged bromodomain protein is added to the wells containing the test compounds and incubated for a defined period (e.g., 30 minutes) to allow for binding.

  • Peptide Addition: The biotinylated histone peptide is added to the wells, and the plate is incubated to allow for the interaction between the bromodomain and the peptide.

  • Bead Addition: A mixture of streptavidin-donor beads and anti-GST acceptor beads is added to the wells. The plate is incubated in the dark to allow for bead binding.

  • Signal Detection: The AlphaScreen signal is read using a microplate reader. The IC50 values are calculated from the dose-response curves.[8][9]

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay

This cellular assay measures the binding of a test compound to a target bromodomain within intact cells.

Principle: The assay utilizes a bromodomain protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the bromodomain. When the tracer binds to the NanoLuc®-bromodomain fusion protein, BRET occurs between the luciferase donor and the fluorescent tracer acceptor. A test compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Seeding: HEK293 cells are transiently transfected with a vector expressing the NanoLuc®-bromodomain fusion protein and seeded into 384-well plates.

  • Tracer and Compound Addition: The NanoBRET™ tracer and serially diluted test compounds are added to the cells.

  • Incubation: The plate is incubated to allow for compound entry into the cells and binding to the target protein.

  • Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added to the wells.

  • Signal Detection: The BRET signal (acceptor emission) and the luciferase signal (donor emission) are measured using a plate reader. The ratio of the two signals is calculated, and the IC50 values are determined from the dose-response curves.[1][10][11][12]

Visualizing the Mechanism of Action

To better understand the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Histone Histone Tails Ac_Histone Acetylated Histones Histone->Ac_Histone HATs BRD4 BRD4 Ac_Histone->BRD4 Binds to PolII RNA Pol II BRD4->PolII Recruits Gene Target Genes (e.g., c-MYC) PolII->Gene Initiates Transcription Transcription Transcription Gene->Transcription Inhibitor 3,5-Dimethylisoxazole Inhibitor Inhibitor->BRD4 Blocks Binding

Caption: BET inhibitor mechanism of action.

Experimental_Workflow cluster_workflow Inhibitor Selectivity Assessment Start Compound Library (3,5-Dimethylisoxazole Scaffold) Biochemical_Screening Biochemical Screening (e.g., AlphaScreen) Start->Biochemical_Screening Hit_Identification Hit Identification (Potent Binders) Biochemical_Screening->Hit_Identification Selectivity_Profiling Selectivity Profiling (Panel of Bromodomains) Hit_Identification->Selectivity_Profiling Cellular_Assays Cellular Target Engagement (e.g., NanoBRET) Selectivity_Profiling->Cellular_Assays Functional_Assays Functional Cellular Assays (e.g., Proliferation, Gene Expression) Cellular_Assays->Functional_Assays Lead_Compound Lead Compound for Further Development Functional_Assays->Lead_Compound

Caption: Experimental workflow for assessing inhibitor selectivity.

Signaling Pathways and Therapeutic Implications

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical regulators of gene transcription. They recognize and bind to acetylated lysine residues on histones, recruiting the transcriptional machinery to the promoters of target genes.[3] A key target of BRD4 is the proto-oncogene c-MYC, which plays a central role in cell proliferation, growth, and apoptosis.[13][14][15] Dysregulation of BRD4 and subsequent overexpression of c-MYC are implicated in various cancers.

Inhibitors based on the 3,5-dimethylisoxazole scaffold act by competitively binding to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin.[2] This prevents the recruitment of RNA Polymerase II and other components of the transcriptional apparatus, leading to the downregulation of c-MYC expression.[16] The resulting decrease in c-MYC protein levels can induce cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of these inhibitors.[6] The selectivity of these inhibitors is crucial, as different bromodomain-containing proteins have distinct cellular functions, and off-target effects can lead to toxicity. The development of inhibitors with selectivity for specific BET family members or even individual bromodomains (BD1 vs. BD2) is an active area of research.[17]

References

A Comparative Guide to Acid Chloride Synthesis: An Evaluation of Atom Economy and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of acid chlorides is a fundamental transformation. The choice of synthetic method can significantly impact the efficiency, scalability, and environmental footprint of a chemical process. This guide provides an objective comparison of common methods for synthesizing acid chlorides from carboxylic acids, with a focus on atom economy, experimental yields, and practical considerations.

At a Glance: Key Reagents for Acid Chloride Synthesis

The conversion of carboxylic acids to acid chlorides is typically achieved using one of several common chlorinating agents. This guide will focus on four primary methods:

  • Thionyl Chloride (SOCl₂)

  • Oxalyl Chloride ((COCl)₂)

  • Phosgene (COCl₂) and its surrogates (e.g., triphosgene)

  • Vilsmeier Reagent (in situ formation)

Each of these reagents offers distinct advantages and disadvantages in terms of reactivity, selectivity, cost, and safety. A critical metric for evaluating the "greenness" of these reactions is atom economy , which measures the proportion of reactant atoms that are incorporated into the desired product.

Quantitative Comparison of Synthesis Methods

The following tables summarize the atom economy and reported experimental yields for the synthesis of a representative acid chloride (acetyl chloride, CH₃COCl, from acetic acid, CH₃COOH) using the four main methods.

Table 1: Atom Economy Calculation for Acetyl Chloride Synthesis

MethodReagentBalanced Chemical EquationMolecular Weight of Reactants ( g/mol )Molecular Weight of Desired Product ( g/mol )Atom Economy (%)
Thionyl ChlorideSOCl₂CH₃COOH + SOCl₂ → CH₃COCl + SO₂ + HCl60.05 + 118.97 = 179.0278.5043.85
Oxalyl Chloride(COCl)₂CH₃COOH + (COCl)₂ → CH₃COCl + CO + CO₂ + HCl60.05 + 126.93 = 186.9878.5041.98
PhosgeneCOCl₂CH₃COOH + COCl₂ → CH₃COCl + CO₂ + HCl60.05 + 98.92 = 158.9778.5049.38
Vilsmeier ReagentPOCl₃/DMFCH₃COOH + [(CH₃)₂NCHCl]⁺Cl⁻ → CH₃COCl + (CH₃)₂NCHO + HClNot a direct stoichiometric reaction for calculation78.50Not directly calculated

Table 2: Comparison of Experimental Yields for Acid Chloride Synthesis

Carboxylic AcidThionyl Chloride Yield (%)Oxalyl Chloride Yield (%)Phosgene Yield (%)Vilsmeier Reagent Yield (%)
Acetic Acid~90~95HighNot commonly used
Benzoic Acid>90>95High~85-95
Phenylacetic Acid~85-95>95High~90
Adipic Acid (to Adipoyl Chloride)~80-90~90High~80
Nicotinic AcidGoodGoodNot commonly reported~81

Note: Yields are approximate and can vary significantly based on the specific reaction conditions, substrate, and scale.

Logical Workflow for Acid Chloride Synthesis

The choice of reagent for acid chloride synthesis depends on a variety of factors including the nature of the starting carboxylic acid, the desired scale of the reaction, and the available laboratory infrastructure. The following diagram illustrates the decision-making process and the relationships between the different synthetic pathways.

AcidChlorideSynthesis cluster_reagents Chlorinating Agents cluster_byproducts Byproducts Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Carboxylic Acid (R-COOH)->Thionyl Chloride (SOCl2) Reflux Oxalyl Chloride ((COCl)2) Oxalyl Chloride ((COCl)2) Carboxylic Acid (R-COOH)->Oxalyl Chloride ((COCl)2) RT, cat. DMF Phosgene (COCl2) Phosgene (COCl2) Carboxylic Acid (R-COOH)->Phosgene (COCl2) Catalyst Vilsmeier Reagent Vilsmeier Reagent Carboxylic Acid (R-COOH)->Vilsmeier Reagent From POCl3/DMF Acid Chloride (R-COCl) Acid Chloride (R-COCl) Thionyl Chloride (SOCl2)->Acid Chloride (R-COCl) SO2_HCl SO2 (g) + HCl (g) Thionyl Chloride (SOCl2)->SO2_HCl Oxalyl Chloride ((COCl)2)->Acid Chloride (R-COCl) CO_CO2_HCl CO (g) + CO2 (g) + HCl (g) Oxalyl Chloride ((COCl)2)->CO_CO2_HCl Phosgene (COCl2)->Acid Chloride (R-COCl) CO2_HCl CO2 (g) + HCl (g) Phosgene (COCl2)->CO2_HCl Vilsmeier Reagent->Acid Chloride (R-COCl) DMF_HCl DMF + HCl Vilsmeier Reagent->DMF_HCl

Caption: Synthetic routes from a carboxylic acid to an acid chloride.

In-Depth Comparison of Synthesis Methods

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acid chlorides.[1] The reaction is typically performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent.[2]

  • Advantages: Low cost, readily available, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[1]

  • Disadvantages: The reaction often requires heating, which may not be suitable for thermally sensitive substrates. The generation of corrosive HCl gas requires appropriate handling and scrubbing.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and more selective reagent than thionyl chloride.[3]

  • Advantages: Reactions can often be carried out at room temperature, making it suitable for sensitive molecules. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gaseous, leading to a clean reaction profile.[3]

  • Disadvantages: Oxalyl chloride is more expensive than thionyl chloride. The in situ formation of the Vilsmeier reagent from DMF and oxalyl chloride can lead to side reactions if not controlled properly.

Phosgene (COCl₂)

Phosgene is a highly efficient reagent for the synthesis of acid chlorides, offering excellent atom economy. Due to its extreme toxicity, it is often replaced in laboratory settings by safer surrogates like triphosgene.

  • Advantages: High atom economy and the byproducts, carbon dioxide (CO₂) and HCl, are gases.

  • Disadvantages: Phosgene is a highly toxic gas, requiring specialized handling and equipment. Triphosgene, while safer to handle, is more expensive.

Vilsmeier Reagent

The Vilsmeier reagent is typically generated in situ from a tertiary amide like DMF and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. It can then be used to convert carboxylic acids to acid chlorides.

  • Advantages: Can be a milder alternative to other methods and is particularly useful for the synthesis of certain heterocyclic and aromatic acid chlorides.

  • Disadvantages: The reaction stoichiometry can be more complex, and the workup may be more involved due to the presence of the spent Vilsmeier reagent components.

Experimental Protocols

General Procedure for Acid Chloride Synthesis using Thionyl Chloride
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add the carboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the carboxylic acid at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude acid chloride can be purified by distillation or used directly in the next step.

General Procedure for Acid Chloride Synthesis using Oxalyl Chloride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and a dry, inert solvent (e.g., dichloromethane, DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.1 - 1.5 eq) to the solution at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Conclusion

The choice of reagent for acid chloride synthesis is a critical decision that balances factors of cost, reactivity, safety, and environmental impact. While thionyl chloride remains a workhorse for many applications due to its low cost, oxalyl chloride offers milder reaction conditions and high selectivity, making it a preferred choice for complex and sensitive substrates. Phosgene provides the highest atom economy but is hampered by its extreme toxicity. The Vilsmeier reagent offers an alternative route, particularly for specific classes of carboxylic acids. By carefully considering the principles of atom economy and the practical aspects of each method, researchers can select the most appropriate synthetic route to achieve their goals in an efficient and responsible manner.

References

A Head-to-Head Battle in Suzuki Coupling: 3,5-Dimethylisoxazole-4-boronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and practicality. This guide provides an in-depth comparison of the performance of 3,5-Dimethylisoxazole-4-boronic acid and its corresponding pinacol ester in Suzuki coupling reactions, offering valuable insights for researchers, scientists, and professionals in drug development.

The Reactivity-Stability Trade-Off

The fundamental difference between a boronic acid and its pinacol ester lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki couplings.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1]

Conversely, boronate esters, particularly pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent stability is paramount. The trade-off for this enhanced stability is often a slower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki coupling reactions, although direct transmetalation from the ester is also a possible pathway.[1]

Performance Comparison at a Glance

Feature3,5-Dimethylisoxazole-4-boronic acid3,5-Dimethylisoxazole-4-boronic acid pinacol ester
Reactivity Generally higher, leading to potentially faster reaction times.Generally lower, may require longer reaction times or higher temperatures.
Stability Lower; susceptible to oxidation and protodeboronation. May require storage under inert atmosphere.Higher; often a stable, crystalline solid with a long shelf-life. Easier to handle and weigh.
Handling Can be more challenging due to its lower stability.Easier to handle and purify due to its solid nature and stability.
Typical Yield Can provide high yields, but may be variable depending on reagent quality and reaction conditions.Often provides consistent and reproducible yields due to higher purity and stability of the starting material.
Purification Purification of the boronic acid itself can be challenging.Can be purified by standard techniques like column chromatography.

Experimental Protocols

Below are representative, generalized protocols for a Suzuki-Miyaura coupling reaction. The choice between the boronic acid and its pinacol ester will primarily influence the handling and storage of the reagent, with minor adjustments to reaction conditions potentially needed to optimize for reactivity differences.

Protocol 1: Suzuki Coupling with 3,5-Dimethylisoxazole-4-boronic acid

This protocol is a general guideline for the coupling of an aryl halide with 3,5-Dimethylisoxazole-4-boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • 3,5-Dimethylisoxazole-4-boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 5:1, 6 mL)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, 3,5-Dimethylisoxazole-4-boronic acid, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • In a separate vial, dissolve the base in degassed water and add it to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

This protocol outlines a general procedure for the coupling of an aryl halide with the more stable 3,5-Dimethylisoxazole-4-boronic acid pinacol ester.

Materials:

  • Aryl halide (1.0 mmol)

  • 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture, 4:1, 5 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction to 90-110 °C with stirring.

  • Monitor the reaction's progress. Due to the potentially lower reactivity of the pinacol ester, longer reaction times may be necessary compared to the boronic acid.

  • Once the reaction is complete, cool to room temperature and perform a standard aqueous workup.

  • Extract the product, dry the organic phase, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R2-B(OR')2) pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reagent_Workflow cluster_boronic_acid 3,5-Dimethylisoxazole-4-boronic acid cluster_pinacol_ester Pinacol Ester ba_storage Storage (Inert atmosphere, low temp) ba_handling Handling (Rapid, minimize air exposure) ba_storage->ba_handling ba_reaction Suzuki Coupling (Higher reactivity) ba_handling->ba_reaction pe_storage Storage (Standard conditions) pe_handling Handling (Stable solid, easy to weigh) pe_storage->pe_handling pe_reaction Suzuki Coupling (Higher stability, potentially slower) pe_handling->pe_reaction

Caption: Comparative workflow for handling and stability.

Conclusion

The choice between 3,5-Dimethylisoxazole-4-boronic acid and its pinacol ester for Suzuki coupling is contingent upon the specific requirements of the synthesis. For rapid reactions where the boronic acid can be used shortly after preparation or has been stored under rigorously inert conditions, the free boronic acid may be advantageous due to its higher intrinsic reactivity. However, for syntheses that demand high reproducibility, ease of handling, and long-term storage of the boron reagent, the pinacol ester is the superior choice. Its enhanced stability often translates to more reliable and cleaner reactions, particularly in complex, multi-step synthetic sequences common in drug discovery and development. Ultimately, a careful consideration of the trade-off between reactivity and stability will guide the judicious selection of the optimal organoboron reagent for a successful Suzuki-Miyaura coupling.

References

evaluation of different synthetic routes to substituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals and biologically active compounds. Its synthesis has been a subject of extensive research, leading to a diverse array of synthetic strategies. This guide provides a comparative evaluation of the most prominent synthetic routes to substituted isoxazoles, offering insights into their relative merits and limitations. We present quantitative data from selected literature examples in a clear, tabular format, alongside detailed experimental protocols and a logical workflow to aid in the selection of the most appropriate synthetic strategy.

Key Synthetic Routes: A Comparative Overview

The construction of the isoxazole ring can be broadly categorized into several key strategies. Here, we compare three of the most versatile and widely employed methods: the classic condensation of 1,3-dicarbonyl compounds with hydroxylamine, the powerful 1,3-dipolar cycloaddition of nitrile oxides with alkynes, and a modern electrophilic cyclization approach.

Synthetic RouteGeneral ReactionKey AdvantagesKey DisadvantagesRegioselectivity
Condensation of 1,3-Dicarbonyls Reaction of a 1,3-dicarbonyl compound with hydroxylamine.Readily available starting materials, straightforward procedure.Often suffers from poor regioselectivity, leading to isomeric mixtures.[1][2] Harsh reaction conditions may be required.[1]Can be controlled by modifying the substrate (e.g., using β-enamino diketones) or reaction conditions.[1][3][4][5]
1,3-Dipolar Cycloaddition [3+2] cycloaddition of a nitrile oxide (generated in situ) with an alkyne.High versatility and functional group tolerance.[6][7] Can be performed intramolecularly to construct fused ring systems.[8][9]Regioselectivity can be an issue, often yielding mixtures of 3,5- and 3,4-disubstituted isoxazoles.[8][10][11][12] Nitrile oxides can be unstable.Can be influenced by steric and electronic properties of the substituents on both the nitrile oxide and the alkyne.[8] Metal catalysis (e.g., Cu(I)) can promote regioselectivity.[10][13][14]
Electrophilic Cyclization Electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones.High yields, mild reaction conditions, and excellent regioselectivity for 3,4,5-trisubstituted isoxazoles.[15]Requires the pre-synthesis of the specific oxime starting material.Highly regioselective.[15]

Quantitative Data Comparison

The following tables summarize quantitative data for specific examples of each synthetic route, extracted from the literature.

Table 1: Regioselective Synthesis via Condensation of a β-Enamino Diketone

This method demonstrates controlled regioselectivity in the formation of a 3,4-disubstituted isoxazole.[1]

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Ratio (3,4- : 4,5-)Isolated Yield (%)
1BF₃·OEt₂ (0.5)MeCNRoom Temp.580:2075
2BF₃·OEt₂ (1.0)MeCNRoom Temp.390:1085
3BF₃·OEt₂ (1.2) MeCN Room Temp. 2 >95:5 92
4BF₃·OEt₂ (1.5)MeCNRoom Temp.2>95:590
5BF₃·OEt₂ (1.2)EtOHRoom Temp.2420:8088
6BF₃·OEt₂ (1.2)DCMRoom Temp.1260:4065

Data adapted from reference[1].

Table 2: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This one-pot, three-component reaction yields 3,5-disubstituted isoxazoles with good regioselectivity.[13]

Aldehyde (R¹)Alkyne (R²)SolventTime (h)Yield (%)
BenzaldehydePhenylacetylenetBuOH/H₂O1285
4-MethoxybenzaldehydePhenylacetylenetBuOH/H₂O1292
CyclohexanecarboxaldehydePhenylacetylenetBuOH/H₂O1278
Benzaldehyde1-OctynetBuOH/H₂O1281
4-NitrobenzaldehydePhenylacetylenetBuOH/H₂O1275

Data adapted from reference[13].

Table 3: Electrophilic Cyclization for 3,4,5-Trisubstituted Isoxazoles

This method provides a highly efficient and regioselective route to complex isoxazoles.[15]

Ynone Precursor (R¹, R²)ElectrophileSolventTime (h)Yield (%)
R¹=Ph, R²=PhIClCH₂Cl₂195
R¹=4-MeOPh, R²=PhIClCH₂Cl₂198
R¹=Ph, R²=n-BuIClCH₂Cl₂192
R¹=2-Thienyl, R²=PhIClCH₂Cl₂1.590
R¹=Ph, R²=SiMe₃IClCH₂Cl₂194

Data adapted from reference[15].

Experimental Protocols

General Procedure for the Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Condensation[1]

To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL) at room temperature is added BF₃·OEt₂ (1.2 equiv.). The reaction mixture is stirred for 2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.

General Procedure for the Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles[13]

To a mixture of the aldehyde (1 mmol) and hydroxylamine hydrochloride (1.05 mmol) in a 1:1 mixture of tert-butanol and water (4 mL) is added sodium hydroxide (1.05 mmol). The mixture is stirred at room temperature for 1 hour. Then, the terminal alkyne (1 mmol), copper(II) sulfate pentahydrate (0.02 mmol), and copper turnings (0.04 mmol) are added, followed by a solution of chloramine-T trihydrate (1.05 mmol) in the same solvent system. The reaction is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to give the 3,5-disubstituted isoxazole.

General Procedure for the Electrophilic Cyclization to a 3,4,5-Trisubstituted Isoxazole[15]

To a solution of the Z-O-methyl oxime of a 2-alkyn-1-one (1 mmol) in dichloromethane (10 mL) at 0 °C is added a solution of iodine monochloride (1.1 mmol) in dichloromethane. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched with aqueous sodium thiosulfate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 4-iodo-3,5-disubstituted isoxazole.

Strategic Selection of a Synthetic Route

The choice of synthetic methodology for a substituted isoxazole is dictated primarily by the desired substitution pattern and the availability of starting materials. The following workflow illustrates a logical decision-making process.

G start Desired Isoxazole Substitution Pattern sub_pattern Substitution Pattern? start->sub_pattern trisub 3,4,5-Trisubstituted sub_pattern->trisub Trisubstituted disub Disubstituted sub_pattern->disub Disubstituted other_sub Other/Fused sub_pattern->other_sub Other method_electrophilic Electrophilic Cyclization trisub->method_electrophilic disub_type Desired Isomer? disub->disub_type method_intramolecular Intramolecular Cycloaddition or other specialized methods other_sub->method_intramolecular isomer_3_5 3,5-Disubstituted disub_type->isomer_3_5 3,5- isomer_3_4_or_4_5 3,4- or 4,5-Disubstituted disub_type->isomer_3_4_or_4_5 3,4- or 4,5- method_cycloaddition 1,3-Dipolar Cycloaddition (Cu(I) catalyzed for regioselectivity) isomer_3_5->method_cycloaddition method_condensation Condensation with Regiocontrol (e.g., β-enamino diketone) isomer_3_4_or_4_5->method_condensation

Caption: Decision workflow for selecting a synthetic route to substituted isoxazoles.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethylisoxazole-4-carbonyl chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 3,5-Dimethylisoxazole-4-carbonyl chloride is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous material.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also moisture-sensitive and will react with water to produce hydrogen chloride gas.[1] Therefore, handling should always occur within a chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationStandard Reference
Eye/Face Protection Chemical safety goggles or eyeglasses.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with an acid gas filter (Type E, Yellow).Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149, EN14387.[1]

This table summarizes the minimum required PPE. Always consult your institution's specific safety protocols.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through neutralization (quenching) to a less hazardous compound, followed by disposal as chemical waste.

Materials Required:
  • Appropriate PPE (see table above)

  • Chemical fume hood

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (should be at least 3-4 times the volume of the quenching solution)

  • Dropping funnel or pipette

  • Quenching solution (e.g., dilute sodium bicarbonate, a secondary amine like diethylamine, or an alcohol like isopropanol)

  • Inert solvent (e.g., dichloromethane, if needed)

  • pH paper or meter

  • Labeled hazardous waste container

Experimental Protocol: Neutralization (Quenching)

This is a general procedure and should be adapted based on the quantity of the acyl chloride and laboratory conditions.

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a beaker containing the chosen quenching agent (e.g., a 5-10% aqueous solution of sodium bicarbonate) on a stir plate within the fume hood. The molar equivalent of the quenching agent should be in excess of the acyl chloride.

  • Slow Addition: Slowly and carefully add the this compound to the quenching solution dropwise while stirring vigorously. Be aware that the reaction is exothermic and may produce gas.

  • Monitoring: Monitor the reaction for signs of excessive heat generation or gas evolution. Control the rate of addition to keep the reaction under control.

  • Completion and Verification: After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion. Check the pH of the solution to ensure it is neutral or slightly basic.

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.

  • Decontamination: Rinse all glassware that came into contact with this compound with a small amount of the quenching solution before final cleaning.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat - Respirator (Acid Gas Filter) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood small_quantity Small Quantity for Disposal? fume_hood->small_quantity neutralize Neutralize (Quench) with a suitable reagent (e.g., sodium bicarbonate solution, alcohol, or amine) small_quantity->neutralize Yes large_quantity Large Quantity or Unsure? small_quantity->large_quantity No verify_neutralization Verify Neutralization (e.g., check pH) neutralize->verify_neutralization verify_neutralization->neutralize Incomplete waste_container Dispose of in a Labeled Hazardous Waste Container verify_neutralization->waste_container Successful end End of Disposal Process waste_container->end consult_ehs Consult Environmental Health & Safety (EHS) Officer large_quantity->consult_ehs Yes consult_ehs->end

Disposal workflow for this compound.

In all cases, disposal must be in accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for ensuring complete and accurate classification of discarded chemicals.[3] If there is any uncertainty, always consult with your institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Operational Guide for 3,5-Dimethylisoxazole-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dimethylisoxazole-4-carbonyl chloride (CAS No: 31301-45-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Properties and Hazards:

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation and is potentially corrosive to metals.[2][3] Due to these hazards, strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this chemical.

Body PartRequired PPEStandards/Specifications
Eyes/Face Safety glasses with side-shields or chemical splash goggles and a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). A lab coat or a chemical-resistant suit is also required.[4][5][6]Ensure gloves are rated for protection against acyl chlorides.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary if working outside of a fume hood or if exposure limits are exceeded.[4]All handling of this chemical should be performed in a certified chemical fume hood.[4][7]
Operational Plan: Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4] All personnel involved must be trained on the hazards and proper handling procedures for this chemical.

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[4][7]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Chemical Transfer: Use only compatible and dry glassware. The chemical may react with water.[8] Grounding of equipment may be necessary to prevent static discharge.[8]

  • During Operation: Avoid inhalation of vapors and any direct contact with the skin or eyes.[1][4] Keep the container tightly closed when not in use.[1][4]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

Disposal Plan:

  • Waste Collection: All waste materials, including empty containers and contaminated absorbent materials, must be collected in a designated and properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][4] Adhere to all local, regional, and national regulations for hazardous waste disposal.[4] Do not dispose of it down the drain.[4]

Emergency Procedures

Spill Response:

  • Evacuation: In the event of a large spill, immediately evacuate the area and notify the appropriate emergency response personnel.

  • Containment: For small spills within a chemical fume hood, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable neutralizing agent if necessary, followed by a thorough cleaning.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek immediate medical attention.[1][4]

  • Inhalation: Move the victim to fresh air.[1][4] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations when working with this compound, from preparation to emergency response.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handling_op Chemical Operation prep_setup->handling_op post_decon Decontaminate & Clean handling_op->post_decon emergency_spill Spill handling_op->emergency_spill emergency_exposure Exposure handling_op->emergency_exposure post_dispose Waste Disposal post_decon->post_dispose emergency_first_aid First Aid emergency_exposure->emergency_first_aid

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylisoxazole-4-carbonyl chloride
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Reactant of Route 2
3,5-Dimethylisoxazole-4-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.